molecular formula C6H6N2O B1315442 5-Methylpyrazine-2-carbaldehyde CAS No. 50866-30-3

5-Methylpyrazine-2-carbaldehyde

Cat. No.: B1315442
CAS No.: 50866-30-3
M. Wt: 122.12 g/mol
InChI Key: JUPFEWGPEBACJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrazine-2-carbaldehyde (CAS 50866-30-3) is a significant chemical intermediate in organic synthesis and pharmaceutical research. It is a key precursor in the biocatalytic production of 5-methylpyrazine-2-carboxylic acid (MPCA), an important building block for the synthesis of second-generation hypoglycemic agents like Glipizide and the lipid-lowering drug Acipimox . In this metabolic pathway, the compound is enzymatically oxidized from 5-methylpyrazine-2-hydroxymethyl (HMMP) and is subsequently converted into the corresponding carboxylic acid (MPCA) . The molecular formula of this compound is C6H6N2O, and it has a molecular weight of 122.12 g/mol . Key physical properties include a boiling point of approximately 204.3°C at 760 mmHg and a density of 1.176 g/cm³ . It is recommended to store this compound under an inert atmosphere at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-8-6(4-9)3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPFEWGPEBACJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545285
Record name 5-Methylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50866-30-3
Record name 5-Methylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyrazine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylpyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-methylpyrazine-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers and professionals in the pharmaceutical, flavor, and fragrance industries. This document will delve into its core chemical and physical properties, detail established synthesis protocols, explore its diverse applications, and provide essential safety and handling information.

Core Chemical Identity and Properties

This compound, a substituted pyrazine, is a key intermediate and building block in organic synthesis. Its unique aromatic and reactive characteristics make it a valuable compound in various chemical transformations.

CAS Number: 50866-30-3[1][2][3]

Synonyms: 5-Methyl-2-formylpyrazine, 2-Formyl-5-methylpyrazine, 5-methylpyrazine-2-aldehyde[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O[1][2]
Molecular Weight 122.12 g/mol [2]
Appearance Solid, low melting solid, or light orange solid[1][4]
Melting Point 10-15 °C[4]
Boiling Point 273 °C[4]
Density 1.176 g/cm³[4]
Flash Point 79 °C[4]
Solubility Data not readily available, but its structure suggests some solubility in organic solvents.
pKa 0.54 ± 0.10 (Predicted)[4]

Synthesis of this compound

The synthesis of this compound is a critical aspect for its availability in research and industrial applications. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials. A common conceptual pathway involves the selective oxidation of a methyl group on a pyrazine ring.

Synthesis_Workflow Start Starting Materials (e.g., 2,5-dimethylpyrazine) Oxidation Selective Oxidation Start->Oxidation Oxidizing Agent (e.g., KMnO₄, SeO₂) Purification Purification (e.g., Chromatography, Distillation) Oxidation->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Synthetic Protocol: Oxidation of 2,5-Dimethylpyrazine

One of the common methods for preparing pyrazine carboxylic acids, which can be precursors to the aldehyde, involves the oxidation of the corresponding alkylpyrazines. For instance, 2,5-dimethylpyrazine can be selectively oxidized.[5][6]

Disclaimer: The following is a generalized protocol based on established chemical principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Oxidation

  • In a reaction vessel, dissolve 2,5-dimethylpyrazine in a suitable solvent.

  • Slowly add a controlled amount of an oxidizing agent, such as potassium permanganate (KMnO₄), while carefully monitoring the reaction temperature.[6] The stoichiometry is critical to favor mono-oxidation over the formation of the dicarboxylic acid.

  • The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).

Step 2: Work-up and Isolation

  • Upon completion, the reaction is quenched, and the manganese dioxide byproduct is filtered off.

  • The filtrate containing the potassium salt of 5-methylpyrazine-2-carboxylic acid is then acidified to precipitate the carboxylic acid.

  • The crude 5-methylpyrazine-2-carboxylic acid is collected by filtration, washed, and dried.

Step 3: Reduction to Aldehyde

  • The resulting 5-methylpyrazine-2-carboxylic acid can be converted to the corresponding aldehyde through various established methods, such as conversion to an acid chloride followed by reduction.

Key Applications of this compound

The unique chemical structure of this compound makes it a valuable compound in several industrial and research fields.

Flavor and Fragrance Industry

Pyrazines are a well-known class of compounds that contribute to the aroma and flavor of many cooked and roasted foods.[7][8] Alkylated pyrazines, in particular, are noted for their nutty, roasted, and earthy aromas.[9] 2-Methylpyrazine, a related compound, is described as having a roasted character with a hint of peanut.[10] The presence of the aldehyde group in this compound allows for its use as a precursor in the synthesis of more complex flavor and fragrance molecules, potentially contributing to roasted, nutty, and savory notes in food products and unique scents in perfumery.[9][11]

Pharmaceutical and Drug Discovery

The pyrazine ring is a recognized pharmacophore present in numerous approved drugs.[12] Pyrazine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[12] 5-Methylpyrazine-2-carboxylic acid, a close derivative and potential precursor or metabolite of the aldehyde, is a key intermediate in the synthesis of important drugs like the antidiabetic medication glipizide and the lipid-lowering agent acipimox.[6][13][14] The aldehyde functionality of this compound makes it a versatile starting material for the synthesis of novel pyrazine-based compounds with potential therapeutic applications, such as in the development of new anti-tubercular agents.[15]

Applications Compound This compound Flavor Flavor & Fragrance Compound->Flavor Aroma Precursor Pharma Pharmaceuticals Compound->Pharma Bioactive Scaffold Precursor Synthesis of Complex Molecules Flavor->Precursor Intermediate Drug Intermediates (e.g., for Glipizide, Acipimox) Pharma->Intermediate

Sources

A Comprehensive Spectroscopic Guide to 5-Methylpyrazine-2-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-methylpyrazine-2-carbaldehyde (C₆H₆N₂O), a significant heterocyclic aldehyde. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes fundamental principles with practical, field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Chemical Identity of this compound

This compound is a derivative of pyrazine, a class of aromatic heterocyclic compounds that are integral to the flavor and fragrance industry and serve as versatile scaffolds in medicinal chemistry. The presence of the aldehyde and methyl functional groups on the electron-deficient pyrazine ring imparts a unique electronic and structural profile, making a thorough spectroscopic characterization essential for its application and quality control. The unique arrangement of substituents on the pyrazine ring creates a distinct spectroscopic fingerprint, which is critical for its unambiguous identification.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. Understanding the connectivity and electronic environment of each atom is paramount to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton, the two aromatic protons on the pyrazine ring, and the methyl protons. The electron-withdrawing nature of the pyrazine ring and the aldehyde group significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Aldehyde-H10.12Singlet1H
Pyrazine-H (H3)9.05Singlet1H
Pyrazine-H (H6)8.62Singlet1H
Methyl-H2.69Singlet3H
Solvent: CDCl₃, Frequency: 500 MHz[1]

The observation of singlets for all proton signals is a key feature, indicating the absence of adjacent protons for spin-spin coupling. This is consistent with the substitution pattern on the pyrazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of readily available experimental data, a predicted spectrum is presented based on established chemical shift principles for similar heterocyclic systems. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, while the methyl carbon will be the most upfield. The aromatic carbons will resonate in the intermediate region, with their precise shifts influenced by the nitrogen atoms and the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C=O (Aldehyde)190 - 195
C2 (Pyrazine)150 - 155
C5 (Pyrazine)155 - 160
C3 (Pyrazine)145 - 150
C6 (Pyrazine)140 - 145
CH₃ (Methyl)20 - 25
Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of CDCl3 weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer setup Lock, tune, and shim transfer->setup h1_acq Acquire ¹H Spectrum (zg30 pulse program, 16 scans) setup->h1_acq c13_acq Acquire ¹³C Spectrum (zgpg30 pulse program, 1024 scans) setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to solvent peak (7.26 ppm for ¹H) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: A standardized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic pyrazine ring.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2850 and ~2750C-H StretchAldehyde
~1700C=O StretchAldehyde
~1600-1475C=C and C=N StretchAromatic Pyrazine Ring
~3100-3000C-H StretchAromatic
~3000-2850C-H StretchMethyl

The presence of two weak C-H stretching bands around 2850 and 2750 cm⁻¹ (Fermi doublets) is highly characteristic of an aldehyde functional group. The strong carbonyl (C=O) stretch around 1700 cm⁻¹ further confirms the presence of the aldehyde.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

For this compound (Molecular Weight: 122.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 122.

Predicted Fragmentation Pathway:

The fragmentation is likely to proceed through the loss of the aldehydic proton or the entire CHO group, as well as potential ring fragmentation.

MS_Fragmentation M [C₆H₆N₂O]⁺˙ m/z = 122 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 121 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 93 M->M_minus_CHO - CHO•

Caption: Predicted major fragmentation pathways in EI-MS.

A significant fragment at m/z 121 would correspond to the loss of a hydrogen radical from the aldehyde. Another key fragment at m/z 93 would result from the loss of the formyl radical (CHO). The stability of the pyrazine ring suggests that these fragments retaining the ring structure will be prominent.

Conclusion

References

  • Beilstein Journals. (n.d.). Supporting Information: Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. Retrieved from [Link]

Sources

Chemical structure and IUPAC name of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylpyrazine-2-carbaldehyde: Structure, Synthesis, and Applications in Modern Research

Introduction

This compound is a substituted heterocyclic aromatic aldehyde that serves as a pivotal intermediate in various fields of chemical research and development. Belonging to the pyrazine family, a class of compounds renowned for their significant biological activities and distinct sensory properties, this molecule offers a unique combination of a reactive aldehyde functional group and an electron-deficient pyrazine core. This structure makes it a highly versatile building block for the synthesis of complex molecular architectures. For professionals in drug discovery, the pyrazine scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] In the flavor and fragrance industry, pyrazines are responsible for some of the most sought-after nutty, roasted, and savory aromas.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and key applications, offering field-proven insights for researchers and scientists.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and physical properties is the foundation of all subsequent experimental design and application.

Chemical Structure and Nomenclature

The structure of this compound consists of a pyrazine ring substituted with a methyl group at position 5 and a formyl (aldehyde) group at position 2.

  • IUPAC Name: this compound[5]

  • Synonyms: 5-Methyl-2-pyrazinecarboxaldehyde, 2-Formyl-5-methylpyrazine[6]

  • CAS Number: 50866-30-3[5][6]

The molecule's 2D structure and key identifiers are presented below:

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource
Molecular Formula C₆H₆N₂O[5][6]
Molecular Weight 122.12 g/mol [5]
Appearance Solid[6]
InChI Key JUPFEWGPEBACJP-UHFFFAOYSA-N[5][6]
SMILES CC1=CN=C(C=N1)C=O[5][7]
XLogP3 (Predicted) -0.1[5][7]

Part 2: Synthesis and Characterization

As a specialty chemical, this compound is not typically produced via bulk industrial processes but rather through targeted laboratory-scale synthesis. The choice of synthetic route is dictated by factors such as starting material availability, scalability, and the desire to avoid harsh reaction conditions that could degrade the sensitive aldehyde group.

Synthetic Strategy and Rationale

A prevalent and reliable strategy for the synthesis of aromatic aldehydes is the selective oxidation of the corresponding primary alcohol. In this case, (5-methylpyrazin-2-yl)methanol serves as the ideal precursor. This approach is favored for several reasons:

  • Selectivity: Modern oxidizing agents, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), can efficiently convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is a common side reaction.

  • Mild Conditions: These reactions can be performed at or below room temperature, preserving the integrity of the pyrazine ring and the aldehyde product.

  • Precursor Accessibility: The starting alcohol can be synthesized from its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid, which is a commercially available intermediate used in the synthesis of pharmaceuticals.[8][9]

Detailed Experimental Protocol: Synthesis via Dess-Martin Oxidation

This protocol describes a self-validating system for synthesizing this compound. The progress can be monitored by Thin-Layer Chromatography (TLC), and the product's identity is confirmed by spectroscopic methods.

Objective: To synthesize this compound from (5-methylpyrazin-2-yl)methanol.

Materials:

  • (5-methylpyrazin-2-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-methylpyrazin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Expertise & Experience: An inert atmosphere and anhydrous solvent are critical to prevent the deactivation of the DMP reagent by moisture.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 eq) portion-wise over 5-10 minutes.

    • Causality: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 30% ethyl acetate in hexane mobile phase). The reaction is typically complete within 1-3 hours.

    • Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress, preventing premature or unnecessarily long reaction times.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

    • Causality: Sodium thiosulfate reduces the unreacted DMP and the iodinane byproduct, while sodium bicarbonate neutralizes the acetic acid byproduct, facilitating a clean workup.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford this compound as a solid.

Workflow Diagram: Synthesis of this compound

SynthesisWorkflow Start (5-methylpyrazin-2-yl)methanol in anhydrous DCM Reagent Add Dess-Martin Periodinane (1.5 eq) Start->Reagent 1. Dissolve Reaction Stir at RT (1-3h) Monitor by TLC Reagent->Reaction 2. Oxidize Quench Quench with NaHCO3 / Na2S2O3 Reaction->Quench 3. Reaction Complete Workup Aqueous Workup (Separate Layers) Quench->Workup 4. Isolate Dry Dry (MgSO4) & Concentrate Workup->Dry 5. Remove Water Purify Silica Gel Chromatography Dry->Purify 6. Purify Product Pure 5-Methylpyrazine- 2-carbaldehyde Purify->Product 7. Final Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To validate the identity and purity of the final product, a suite of spectroscopic analyses is essential.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm), two distinct aromatic protons on the pyrazine ring (two singlets or doublets between 8.5-9.0 ppm), and a singlet for the methyl group protons around 2.6-2.8 ppm.

  • ¹³C NMR: The carbon NMR will display a downfield signal for the aldehyde carbonyl carbon (around 190-195 ppm), signals for the pyrazine ring carbons, and an upfield signal for the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will provide definitive evidence of the aldehyde functional group, with a strong C=O stretching vibration appearing around 1700-1715 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of C₆H₆N₂O (122.05 Da).[5][7]

Part 3: Key Applications and Research Significance

The utility of this compound stems from its dual functionality, making it a valuable precursor in diverse research areas.

Role in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a hydrogen bond acceptor, enhancing drug-target interactions.[2] this compound serves as a key starting material for elaborating this scaffold.

A significant application is in the synthesis of hydrazone derivatives, which have been investigated for their potent biological activities. For example, researchers have synthesized a series of 5-methylpyrazine-2-carbohydrazide derivatives and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis.[10][11][12] In this synthesis, the aldehyde group is crucial for forming the hydrazone linkage through condensation with a hydrazide.

Reaction Pathway: Formation of an Anti-Tubercular Scaffold

ReactionPathway Aldehyde 5-Methylpyrazine- 2-carbaldehyde plus + Aldehyde->plus Hydrazide Hydrazide (R-NH-NH2) Product Hydrazone Derivative (Potential Anti-TB Agent) plus->Hydrazide mid_point->Product Condensation (-H2O)

Caption: Synthesis of hydrazones from this compound.

Furthermore, the closely related precursor, 5-methylpyrazine-2-carboxylic acid, is a documented intermediate in the synthesis of major pharmaceuticals, including the anti-diabetic drug glipizide and the lipid-lowering agent acipimox, highlighting the industrial relevance of this chemical family.[8]

Application in Flavor and Fragrance Chemistry

Pyrazine derivatives are cornerstones of flavor chemistry, naturally formed during the Maillard reaction in cooked, roasted, or toasted foods.[4] They are responsible for the desirable aromas of coffee, cocoa, baked bread, and roasted nuts.[3][13] Alkylated pyrazines, in particular, contribute strong olfactory properties.[3]

While specific sensory data for this compound is proprietary, its structure suggests it would contribute to the nutty, roasted, and savory flavor profiles characteristic of the pyrazine class. The presence of the aldehyde group may add sweet, malty, or green nuances. It can be used as a component in flavor formulations to enhance roasted notes in coffee and chocolate, boost savory profiles in snacks and meats, and develop complex aromas in baked goods.[4][14] A minute dosage can impart a strong and distinct character to a flavor or fragrance composition.[15]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

Hazard Identification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).[5]

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled
STOT, Single Exposure H335: May cause respiratory irritation
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[16]

Conclusion

This compound is a chemical intermediate of significant value, bridging the gap between fundamental research and applied science. Its well-defined structure, accessible synthesis, and reactive aldehyde handle make it an indispensable tool for medicinal chemists designing novel therapeutics and for flavorists crafting the next generation of sensory experiences. The insights and protocols provided in this guide are intended to empower researchers to utilize this versatile molecule safely and effectively in their development programs.

References

  • PubChem. 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Journal of the Indian Chemical Society. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • PubChemLite. 5-methylpyrazine-2-carboxaldehyde (C6H6N2O). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Rich Nutty and Roasted Aroma of 2-Ethyl-5-Methylpyrazine. [Link]

  • ResearchGate. (2015). 5-Methylpyrazine-2-carboxamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid. [Link]

  • Anichem. This compound In Stock. [Link]

  • ChemistryEurope. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Ethyl-5-methylpyrazine in Food Product Development. [Link]

  • Perfumer & Flavorist. Pyrazines for Fragrances. [Link]

  • ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Methylpyrazine-2-carbaldehyde: Implications for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylpyrazine-2-carbaldehyde in Medicinal Chemistry

This compound is a heterocyclic aldehyde built upon a pyrazine core. The pyrazine ring is a well-established pharmacophore, a molecular framework that is crucial for a drug's biological activity, and is present in numerous approved therapeutic agents.[1] This structural motif is of significant interest to researchers and drug development professionals due to its versatile chemical reactivity and its ability to interact with biological targets. Pyrazine derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[2]

The aldehyde functional group on the pyrazine ring makes this compound a valuable starting material for the synthesis of a diverse array of more complex molecules.[1] For instance, it serves as a key building block for the development of kinase inhibitors, which are at the forefront of cancer therapy, and for the creation of novel antimicrobial agents.[1] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a key interaction for binding to the active sites of enzymes like kinases.[1] Furthermore, derivatives of 5-methylpyrazine have been investigated for their potential as anti-tubercular agents, highlighting the broad therapeutic potential of this chemical scaffold.[3][4]

A thorough understanding of the fundamental physical properties of a compound, such as its melting and boiling points, is a critical first step in the drug discovery and development pipeline.[5][6][7] These properties influence every stage, from synthesis and purification to formulation and bioavailability.[8][9] This technical guide provides an in-depth look at the melting and boiling points of this compound, the standard methodologies for their determination, and the scientific rationale behind these experimental choices.

Physicochemical Properties of this compound

The melting and boiling points are fundamental physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For this compound, these properties are summarized in the table below.

PropertyValueSource(s)
Melting Point 10-15 °CChemicalBook
Boiling Point 273 °CChemicalBook

Note: These values are reported from a chemical supplier and should be considered as typical. Experimental verification is recommended for lot-specific material.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound characterization and quality control. The following sections detail the standard, reliable methods for measuring these properties for a compound like this compound.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of a crystalline solid.[10][11]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.[12]

  • Heating: The sample is heated at a controlled, slow rate, typically 1 °C per minute, especially when approaching the expected melting point.[11]

  • Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (the clear point) are recorded. This range is the melting point of the substance.[10]

  • Purity Indication: A pure crystalline solid will have a sharp melting point, typically within a narrow range of 0.5-1 °C.[12] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[12] Therefore, a sharp melting point for this compound is a strong indicator of its high purity.

  • Slow Heating Rate: A slow and constant heating rate is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample. Rapid heating can lead to an inaccurate reading as the thermometer's temperature may lag behind the actual temperature of the sample.

Boiling Point Determination: The Distillation and Thiele Tube Methods

For liquids, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[13][14]

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small volume (at least 5 mL) of this compound is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[13][15]

  • Heating: The flask is gently heated.

  • Temperature Reading: The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Boiling Point: The temperature at which a steady stream of distillate is collected is recorded as the boiling point.[15] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[13]

This method is suitable for determining the boiling point of small quantities of liquid.[15]

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[15][16]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.

  • Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point of the sample.[15]

  • Vapor-Liquid Equilibrium: In the distillation method, the recorded temperature represents the point at which the liquid and vapor phases are in equilibrium, providing a true measure of the boiling point at the given pressure.

  • Pressure Correction: Since the boiling point is sensitive to atmospheric pressure, it is standard practice to report the pressure at which the measurement was taken. For comparison, boiling points can be corrected to standard pressure (760 mmHg).

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a chemical compound like this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Determination cluster_2 Boiling Point Determination start Obtain Pure Sample of This compound mp_prep Prepare Capillary Sample start->mp_prep bp_method Choose Method: Distillation or Thiele Tube start->bp_method mp_measure Measure Melting Range in Apparatus mp_prep->mp_measure mp_record Record Onset and Clear Point Temperatures mp_measure->mp_record end Characterized Physical Properties mp_record->end bp_dist Perform Simple Distillation bp_method->bp_dist Sufficient Sample bp_thiele Use Thiele Tube Method bp_method->bp_thiele Limited Sample bp_record Record Boiling Temperature and Atmospheric Pressure bp_dist->bp_record bp_thiele->bp_record bp_record->end

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

The physical properties of this compound, specifically its melting and boiling points, are fundamental parameters that underpin its use in research and drug development. An accurate determination of these values is not merely a procedural step but a cornerstone of chemical characterization that ensures purity, guides purification strategies, and informs formulation development. The methodologies outlined in this guide represent robust and validated approaches to obtaining reliable data. For researchers and scientists in the pharmaceutical industry, a solid grasp of these principles is indispensable for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

  • Van de Waterbeemd, H., & Gisbert, L. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current opinion in drug discovery & development, 12(1), 3–12.
  • Shargel, L., & Yu, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences, 104(2), 523-537.
  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
  • Whitsel, J. (2023, November 13). Drug Physicochemical Properties Explained. whitsel.org.
  • University of Calgary. (n.d.). Melting point determination.
  • Raytor. (2023, July 16). How Drug Physical and Chemical Properties Impact Effectiveness.
  • GeeksforGeeks. (2023, July 23). Determination of Boiling Point of Organic Compounds.
  • SSERC. (n.d.).
  • JoVE. (2020, March 26). Video: Boiling Points - Concept.
  • Chemistry LibreTexts. (2022, May 5). 6.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Stanford Research Systems. (n.d.).
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • Chemistry For Everyone. (2024, January 26). What Is Boiling Point In Organic Chemistry? [Video]. YouTube.
  • BenchChem. (2025).
  • Miniyar, P. B., et al. (2017). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2568–S2574.
  • Miniyar, P. B., et al. (2017). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2568–S2574.
  • Khan, K. M., et al. (2013). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci, 26(4), 749-756.
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7085.

Sources

The Solubility Profile of 5-Methylpyrazine-2-carbaldehyde: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrazine-2-carbaldehyde is a pivotal heterocyclic compound, integral to the synthesis of various pharmaceutical and agrochemical agents. Its efficacy in reaction kinetics, purification, and formulation is intrinsically linked to its solubility in organic solvents. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this paper establishes a predictive framework based on fundamental chemical principles, including polarity, hydrogen bonding capabilities, and the "like dissolves like" paradigm. Furthermore, a comprehensive, step-by-step protocol for the experimental determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of the solubility of this compound.

Introduction to this compound

This compound, with the molecular formula C₆H₆N₂O, is an aromatic aldehyde derivative of pyrazine.[1][2] Its structure, featuring a pyrazine ring substituted with a methyl group and a carbaldehyde (aldehyde) group, imparts a unique combination of polarity and reactivity. The pyrazine moiety is a common scaffold in medicinal chemistry, and the aldehyde group serves as a versatile handle for a wide array of chemical transformations. Understanding its solubility is a critical first step in its application, influencing solvent selection for synthesis, extraction, chromatography, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂OPubChem[1]
Molecular Weight 122.12 g/mol PubChem[1]
Appearance SolidCymitQuimica[2]
CAS Number 50866-30-3CymitQuimica[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be dictated by a balance of the following forces:

  • Dipole-Dipole Interactions: The presence of two nitrogen atoms in the pyrazine ring and the carbonyl group in the aldehyde function create a significant molecular dipole. Polar solvents, which also possess permanent dipoles, will interact favorably with this compound.

  • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (e.g., alcohols) are therefore expected to be good solvents.

  • Van der Waals Forces: These non-polar interactions are present in all molecules. While weaker than dipole-dipole or hydrogen bonding interactions, they play a role in the solubility in non-polar solvents.

Based on its structure, this compound can be classified as a moderately polar compound. The pyrazine ring itself is polar, and the aldehyde group further enhances this polarity.[4]

Predicted Solubility in Common Organic Solvents

In the absence of specific experimental data, we can predict the qualitative solubility of this compound in a range of organic solvents based on their polarity and hydrogen bonding capabilities.

Table 2: Predicted Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighStrong hydrogen bond donor and polar.
Ethanol Polar ProticHighStrong hydrogen bond donor and polar.
Acetone Polar AproticHighPolar with a strong dipole moment.
Dichloromethane Polar AproticModerate to HighGood dipole moment, effective at dissolving moderately polar compounds.
Ethyl Acetate Moderately PolarModeratePossesses a dipole moment and can act as a hydrogen bond acceptor.
Toluene Non-polarLow to ModerateAromatic character may allow for some π-stacking interactions with the pyrazine ring.
Hexane Non-polarLowPrimarily van der Waals forces, which are unlikely to overcome the solute-solute interactions of the polar this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a solvent.[5][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a vial A->B C Seal vial and place in a constant temperature shaker B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) C->D E Centrifuge the vial to pellet undissolved solid D->E F Carefully withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a known volume of solvent F->G H Analyze the diluted sample by HPLC or GC G->H I Calculate concentration from a calibration curve H->I

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a period sufficient to reach saturation. This is typically 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Phase Separation:

    • After equilibration, remove the vials and centrifuge them at a moderate speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted sample determined by HPLC or GC, calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions.[1] Always consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. Academia.edu.
  • 5-Methylpyrazine-2-carboxaldehyde. PubChem.
  • This compound. CymitQuimica.
  • Pyrazine. Solubility of Things.

Sources

Purity and characterization of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Characterization of 5-Methylpyrazine-2-carbaldehyde

Abstract

This compound is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of pharmaceuticals and as a component in flavor and fragrance chemistry. The efficacy, safety, and quality of the final products derived from this molecule are directly contingent on its purity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential methodologies for purifying and characterizing this compound. We will delve into the rationale behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles to ensure the highest standards of scientific integrity.

Physicochemical Properties and Structural Identity

A foundational understanding of a compound's physical and chemical properties is paramount before undertaking any purification or characterization workflow. This compound is a solid at room temperature with a distinct aromatic profile.

PropertyValueSource
IUPAC Name This compound
Synonyms 5-Methyl-2-formylpyrazine, 2-Formyl-5-methylpyrazine
CAS Number 50866-30-3
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Solid
InChI Key JUPFEWGPEBACJP-UHFFFAOYSA-N

Synthesis Context: Understanding Potential Impurities

The purity profile of this compound is intrinsically linked to its synthesis route. A common pathway involves the selective oxidation of one methyl group of 2,5-dimethylpyrazine. This context is crucial because it informs the potential impurities that must be targeted for removal and detection.

Common Impurities Include:

  • Unreacted Starting Material: Residual 2,5-dimethylpyrazine.

  • Over-oxidation By-product: Pyrazine-2,5-dicarboxylic acid, formed if both methyl groups are oxidized.

  • Side-Reaction Products: Oxidation of the target aldehyde to 5-methylpyrazine-2-carboxylic acid.

  • Residual Solvents: Organic solvents used during the reaction or initial workup (e.g., toluene, acetic anhydride).

The choice of purification and analytical methods must be tailored to effectively separate and quantify these specific, process-related impurities.

Purification Methodologies: A Logic-Driven Approach

Achieving high purity is not merely procedural; it is a strategic process of exploiting the differential physicochemical properties of the target compound versus its impurities.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a robust technique for removing significant quantities of impurities based on differences in solubility.

Causality Behind the Protocol: The principle hinges on selecting a solvent system where this compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (removed by hot filtration).

Step-by-Step Experimental Protocol:

  • Solvent Selection: Begin with solvent screening. Test solvents like isopropanol, ethanol, water, or hexane/ethyl acetate mixtures. The goal is to find a system that provides a significant solubility differential with temperature.

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture with stirring (e.g., in a water bath) until all the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to prevent premature crystallization and ensures the removal of particulate matter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a free-flowing crystalline solid.

Silica Gel Column Chromatography: For High-Resolution Separation

When impurities have solubilities similar to the target compound, column chromatography provides a more discerning separation based on differential adsorption to a stationary phase.

Causality Behind the Protocol: The separation occurs because compounds in the mixture travel through the polar silica gel stationary phase at different rates. Their speed is dictated by their polarity and their affinity for the less polar mobile phase (eluent). Non-polar compounds elute faster, while more polar compounds are retained longer on the silica gel.

Step-by-Step Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into a chromatography column, allowing it to pack evenly without air bubbles.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (e.g., a hexane/ethyl acetate gradient). The ideal system should provide a good separation between the spot for this compound (target Rf ~0.3-0.4) and any impurity spots.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin passing the mobile phase through the column. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20) to elute the compounds.

  • Fraction Collection: Collect the eluate in a series of separate tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Precursors for 5-Methylpyrazine-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on Precursors for the Synthesis of 5-Methylpyrazine-2-carbaldehyde

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural motif, featuring an electron-deficient pyrazine ring substituted with both a methyl and a reactive aldehyde group, makes it a versatile precursor for synthesizing a wide array of complex molecules. It is a key intermediate in the production of various pharmaceuticals, including antidiabetic and lipid-lowering drugs.[1] This guide provides a comprehensive overview of the primary synthetic strategies starting from common precursors, focusing on the underlying chemical principles, field-proven methodologies, and comparative analysis of different routes.

This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the available synthetic pathways, enabling informed decisions in experimental design and process development. We will explore two major strategies: the selective oxidation of 2,5-dimethylpyrazine and the functional group manipulation of 5-methylpyrazine-2-carboxylic acid and its derivatives.

Chapter 1: Synthesis via Selective Oxidation of 2,5-Dimethylpyrazine

The most direct and atom-economical approach to this compound begins with the readily available precursor, 2,5-dimethylpyrazine. This starting material is naturally occurring and is a significant component in the flavor profile of many roasted or fermented foods.[2][3] The primary challenge in this synthetic route lies in achieving selective mono-oxidation of one of the two chemically equivalent methyl groups, avoiding over-oxidation to the carboxylic acid or the formation of the dialdehyde or dicarboxylic acid byproducts.[4]

Direct Oxidation with Potassium Permanganate (KMnO₄)

Direct oxidation using strong oxidizing agents like potassium permanganate is a classical approach. The reaction is typically performed in an aqueous medium. However, controlling the reaction to stop at the aldehyde stage is notoriously difficult due to the strength of the oxidant and the similar reactivity of the two methyl groups.

Causality and Control: The key to improving selectivity is to carefully control the reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant.[4] The use of inhibitors can also prevent the further oxidation of the desired aldehyde product.[5] Despite these measures, a significant byproduct is often pyrazine-2,5-dicarboxylic acid, which complicates purification.[4]

Experimental Protocol: One-Step KMnO₄ Oxidation [5]

  • Setup: In a reaction vessel, dissolve 2,5-dimethylpyrazine in an aqueous solution containing an inhibitor (e.g., water, alcohol, or carboxylic acid).

  • Reaction: Slowly add a 1-20% aqueous solution of KMnO₄ to the mixture. The molar ratio of KMnO₄ to 2,5-dimethylpyrazine is critical and typically ranges from 1:1 to 8:1. Maintain the reaction temperature between 30°C and 100°C.

  • Workup: After 1-10 hours, the reaction is stopped. The solid manganese dioxide (MnO₂) byproduct is removed by hot filtration.

  • Isolation: The filtrate is concentrated under reduced pressure. The pH is then adjusted with a mineral acid to precipitate the crude product.

  • Purification: The crude product is collected by filtration. Further product can be recovered from the filtrate by extraction with a suitable organic solvent (e.g., ketone, ether, or dichloromethane). The product is then purified, often by recrystallization.

Multi-step Selective Oxidation via N-Oxide Intermediate

A more controlled and selective method involves a multi-step sequence that chemically differentiates the two methyl groups. This is achieved by first oxidizing one of the ring nitrogen atoms to form an N-oxide, which then directs subsequent reactions.[6][7]

Mechanism and Rationale:

  • N-Oxidation: 2,5-dimethylpyrazine is treated with an oxidant like hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) to selectively form 2,5-dimethylpyrazine-1-oxide.[6]

  • Rearrangement: The N-oxide is then subjected to the Boekelheide reaction by heating with acetic anhydride. This causes a rearrangement where the oxygen atom is transferred to the adjacent methyl group, forming 2-acetoxymethyl-5-methylpyrazine. This step effectively functionalizes one methyl group over the other.[6]

  • Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield (5-methylpyrazin-2-yl)methanol.

  • Final Oxidation: The primary alcohol is then oxidized to the target aldehyde, this compound, using a mild oxidizing agent like potassium permanganate under controlled conditions.[6] This final oxidation is less prone to over-oxidation compared to the direct oxidation of the methyl group.

G DMP 2,5-Dimethylpyrazine N_Oxide 2,5-Dimethylpyrazine-1-oxide DMP->N_Oxide H₂O₂, Na₂WO₄ Acetate 2-Acetoxymethyl-5-methylpyrazine N_Oxide->Acetate Ac₂O, reflux Alcohol (5-Methylpyrazin-2-yl)methanol Acetate->Alcohol NaOH (hydrolysis) Aldehyde This compound Alcohol->Aldehyde KMnO₄ (mild oxidation)

Caption: Workflow for the N-Oxide mediated synthesis of this compound.

Data Summary: Comparison of Oxidation Methods
MethodPrecursorKey ReagentsAdvantagesDisadvantagesTypical Yield
Direct Oxidation2,5-DimethylpyrazineKMnO₄Fewer steps, inexpensive reagentsLow selectivity, over-oxidation risk, difficult purification~40-60%[4][5]
N-Oxide Pathway2,5-DimethylpyrazineH₂O₂, Ac₂O, NaOH, KMnO₄High selectivity, controlled reactionMultiple steps, longer process>70% (overall)[6][7]

Chapter 2: Synthesis from 5-Methylpyrazine-2-carboxylic Acid and its Derivatives

An alternative and highly reliable strategy involves the functional group transformation of a pre-existing pyrazine ring that already possesses a carbon substituent at the 2-position, namely 5-methylpyrazine-2-carboxylic acid. This precursor is a stable, crystalline solid that can be synthesized via several routes, most commonly by the oxidation of 2,5-dimethylpyrazine.[8] This approach transforms the robust carboxylic acid functional group into the more sensitive aldehyde.

Pathway 1: Reduction of Carboxylic Acid Esters

A common method to synthesize aldehydes is the controlled partial reduction of a carboxylic acid ester. The carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to moderate its reactivity.

Mechanism and Rationale: The esterification is typically an acid-catalyzed reaction with an alcohol.[9] The resulting ester, such as methyl 5-methylpyrazine-2-carboxylate, is then reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. However, by carrying out the reaction at very low temperatures (e.g., -78 °C) and using a limited amount of the reagent, the reaction can be stopped at the aldehyde stage.[10] This is because the tetrahedral intermediate formed is stable at low temperatures and does not eliminate to the aldehyde until the reaction is warmed during workup, at which point all the reducing agent has been quenched.

Experimental Protocol: Esterification and Controlled Reduction [9][10]

  • Esterification: Reflux 5-methylpyrazine-2-carboxylic acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of sulfuric acid for several hours. After cooling, neutralize the acid (e.g., with sodium bicarbonate) and extract the ester.

  • Setup for Reduction: Suspend the purified methyl 5-methylpyrazine-2-carboxylate in an anhydrous solvent like tetrahydrofuran (THF) in a flask equipped for inert atmosphere operation.

  • Reduction: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add a solution of a reducing agent like LiAlH₄ (typically 0.5 equivalents) in THF, ensuring the temperature remains below -72 °C.

  • Quenching and Workup: After a short reaction time (e.g., 20-30 minutes), quench the reaction at low temperature by the slow addition of a proton source like glacial acetic acid or ethyl acetate.

  • Isolation: Allow the mixture to warm to room temperature. Perform an aqueous workup, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent.

  • Purification: Purify the resulting crude aldehyde by silica gel column chromatography.

Pathway 2: Oxidation of the Corresponding Alcohol

This two-step pathway involves the full reduction of the carboxylic acid (or its ester) to the primary alcohol, (5-methylpyrazin-2-yl)methanol, which is then oxidized back up to the aldehyde.

Mechanism and Rationale: The initial reduction to the alcohol can be performed robustly using an excess of a strong reducing agent like LiAlH₄ at room temperature. The key to this pathway is the subsequent oxidation step. To avoid over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Reagents such as Dess-Martin periodinane (DMP) or activated manganese dioxide (MnO₂) are ideal for this transformation, as they are highly selective for oxidizing primary alcohols to aldehydes.[10]

Experimental Protocol: Reduction and Subsequent Oxidation [10]

  • Reduction to Alcohol: Reduce either 5-methylpyrazine-2-carboxylic acid or its methyl ester with an excess of LiAlH₄ in THF at room temperature to obtain (5-methylpyrazin-2-yl)methanol.

  • Setup for Oxidation: Dissolve the purified (5-methylpyrazin-2-yl)methanol in a suitable solvent like dichloromethane (DCM).

  • Oxidation: Add a mild oxidant like Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

  • Monitoring: Stir the reaction for 1-2 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining DMP.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

G cluster_0 Pathway 1 cluster_1 Pathway 2 Ester Methyl 5-Methylpyrazine-2-carboxylate Aldehyde1 This compound Ester->Aldehyde1 LiAlH₄, -78°C Alcohol (5-Methylpyrazin-2-yl)methanol Aldehyde2 This compound Alcohol->Aldehyde2 DMP or MnO₂ Acid 5-Methylpyrazine-2-carboxylic Acid Acid->Ester MeOH, H₂SO₄ Acid->Alcohol LiAlH₄ (excess)

Caption: Synthetic routes from 5-methylpyrazine-2-carboxylic acid to the target aldehyde.

Data Summary: Comparison of Carboxylic Acid Reduction Methods
MethodIntermediateKey ReagentsAdvantagesDisadvantages
Ester ReductionEsterLiAlH₄ or DIBAL-HDirect, one-step conversion from esterRequires cryogenic temperatures, sensitive to stoichiometry
Alcohol OxidationAlcoholLiAlH₄, DMP or MnO₂Robust and high-yielding steps, easier temperature controlTwo separate synthetic steps (reduction then oxidation)

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, primarily originating from two key precursors: 2,5-dimethylpyrazine and 5-methylpyrazine-2-carboxylic acid.

  • The selective oxidation of 2,5-dimethylpyrazine is the most direct route. While direct oxidation with KMnO₄ is feasible, it often suffers from low selectivity. The multi-step pathway via an N-oxide intermediate offers superior control and higher yields, making it a preferred method for laboratory-scale synthesis where purity and selectivity are paramount.[6]

  • The functional group manipulation of 5-methylpyrazine-2-carboxylic acid provides a reliable and versatile alternative. This approach benefits from the stability of the carboxylic acid precursor. The choice between a one-step, low-temperature reduction of an ester and a two-step reduction/oxidation sequence via the alcohol depends on available equipment and desired process robustness. The two-step method is often more straightforward to implement and scale-up due to its less stringent temperature requirements.[10]

Ultimately, the optimal choice of precursor and synthetic route will depend on the specific requirements of the research or development project, including scale, purity requirements, cost of reagents, and available equipment.

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. JOCPR. Available at: [Link]

  • Ullah, F., et al. (2015). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (2006). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. Google Patents.
  • Dai, Z., et al. (2015). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, ASM Journals. Available at: [Link]

  • Patsnap Eureka. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap. Available at: [Link]

  • Google Patents. (2007). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Google Patents.
  • Google Patents. (2003). CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. Google Patents.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Available at: [Link]

  • ScienceDirect. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Elsevier. Available at: [Link]

  • ResearchGate. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. Available at: [Link]

  • Google Patents. (2002). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • Google Patents. (2018). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Google Patents.
  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis. Available at: [Link]

  • International Journal of Biology and Pharmaceutical Sciences. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. Available at: [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Oakwood Chemical. (n.d.). 5-Methyl-pyrazine-2-carboxylic acid. Oakwood Chemical. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). HMDB. Available at: [Link]

Sources

Reactivity of the aldehyde group in 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Methylpyrazine-2-carbaldehyde

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and flavor science. The unique electronic landscape of this molecule, characterized by the electron-withdrawing pyrazine ring, imparts distinct reactivity to the C2-aldehyde functionality. This guide provides an in-depth exploration of the chemical behavior of this aldehyde group, grounded in established reaction principles and supported by experimental evidence. We will dissect the causality behind its reactivity in key organic transformations, including condensation, oxidation, reduction, and carbon-carbon bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel compounds.

Introduction: The Physicochemical Landscape of this compound

This compound (C₆H₆N₂O) is a bifunctional organic molecule featuring a pyrazine core substituted with a methyl group at the C5 position and a formyl (aldehyde) group at the C2 position.[1][2] The pyrazine ring is an aromatic, diazine system with two nitrogen atoms at positions 1 and 4. These nitrogen atoms are electronegative and exert a significant electron-withdrawing inductive effect (-I) on the ring. This effect deactivates the aromatic system towards electrophilic substitution but, critically, enhances the electrophilicity of substituents, particularly the carbonyl carbon of the aldehyde group.

The increased partial positive charge on the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, a central theme of its reactivity profile. This electronic feature distinguishes it from simple aromatic aldehydes like benzaldehyde, often leading to faster reaction rates and enabling reactions under milder conditions. Its utility is well-documented as a precursor for various biologically active molecules, including potential anti-tubercular agents.[3][4][5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis.

PropertyValueReference
Molecular Formula C₆H₆N₂O[1][2]
Molecular Weight 122.12 g/mol [1]
Appearance Data not consistently available; heterocyclic aldehydes are often crystalline solids or liquids.
IUPAC Name This compound[1]
SMILES CC1=CN=C(C=N1)C=O[1][2]
InChIKey JUPFEWGPEBACJP-UHFFFAOYSA-N[1][2]
CAS Number 50866-30-3[1]

Synthesis of the Core Scaffold

The primary synthetic routes to this compound typically begin with more readily available pyrazine derivatives. A common strategy involves the selective oxidation of 5-methyl-2-methylpyrazine (2,5-dimethylpyrazine). The challenge lies in achieving mono-oxidation of one methyl group to the aldehyde without over-oxidation to the carboxylic acid or reaction at the second methyl group. This can be achieved using controlled oxidizing agents. An alternative pathway involves the synthesis of 5-methylpyrazine-2-carboxylic acid, followed by a controlled reduction to the aldehyde.[6][7]

G cluster_0 Synthetic Pathways 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine This compound This compound 2,5-Dimethylpyrazine->this compound Controlled Oxidation (e.g., SeO2) 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic_acid 2,5-Dimethylpyrazine->5-Methylpyrazine-2-carboxylic_acid Strong Oxidation (e.g., KMnO4) 5-Methylpyrazine-2-carboxylic_acid->this compound Controlled Reduction (e.g., DIBAL-H on ester)

Caption: Key synthetic routes to this compound.

Core Reactivity: Nucleophilic Addition and Condensation Reactions

The electron-deficient nature of the pyrazine ring renders the aldehyde carbonyl highly susceptible to nucleophilic attack. This is the foundational principle for its most common and synthetically useful transformations: condensation reactions.

Schiff Base and Hydrazone Formation

Condensation with primary amines, hydrazines, and related compounds is a hallmark reaction of aldehydes. For this compound, this reaction proceeds readily, often under mild acid catalysis, to form Schiff bases (imines) and hydrazones, respectively. These reactions are pivotal in drug discovery, where the resulting C=N bond can be a key pharmacophoric element. For instance, condensing 5-methylpyrazine-2-carbohydrazide (which can be formed from the aldehyde) with various aromatic aldehydes has been a successful strategy for generating novel anti-tubercular scaffolds.[3][4][8] The reverse reaction, using this compound and various hydrazides, follows the same principle.

G Aldehyde This compound Intermediate Tetrahedral Intermediate (Carbinolamine) Aldehyde->Intermediate + Nucleophile Nucleophile R-NH2 (e.g., Hydrazine, Amine) Nucleophile->Intermediate Product Condensation Product (Hydrazone/Schiff Base) Intermediate->Product - H2O

Caption: General workflow for condensation reactions.

Experimental Protocol: Synthesis of a Phenylmethylidene-5-methylpyrazine-2-carbohydrazone Derivative

This protocol is adapted from methodologies used for condensing hydrazides with aldehydes.[3][4]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 5-methylpyrazine-2-carbohydrazide (0.05 M) in 15 mL of ethanol. In a separate beaker, prepare a solution of a substituted aromatic aldehyde (0.05 M) in ethanol.

  • Reaction Initiation: Add the aldehyde solution to the stirred solution of the hydrazide.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from aqueous ethanol to yield the purified hydrazone.[4]

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[9] The high electrophilicity of this compound makes it an excellent substrate for this reaction. The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine), which deprotonates the active methylene compound to form a nucleophilic carbanion.[10] This carbanion then attacks the aldehyde, leading to a dehydrated α,β-unsaturated product.

Causality: The electron-withdrawing pyrazine ring enhances the aldehyde's reactivity, facilitating the initial nucleophilic attack. The stability of the conjugated product drives the final dehydration step.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

  • Setup: To a flask containing this compound (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically and reflux the mixture until no more water is collected.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the α,β-unsaturated ester.

Oxidation and Reduction of the Aldehyde Group

Oxidation to 5-Methylpyrazine-2-carboxylic acid

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is crucial as 5-methylpyrazine-2-carboxylic acid is itself a valuable intermediate for pharmaceuticals.[5] Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate can be used.[6][7] The choice of oxidant and reaction conditions is critical to prevent degradation of the pyrazine ring.

Experimental Protocol: Oxidation using KMnO₄

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like aqueous acetone or pyridine.

  • Oxidation: Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears.

  • Workup: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl to a pH of ~2-3, which will precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Reduction to (5-Methylpyrazin-2-yl)methanol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-methylpyrazin-2-yl)methanol. This is typically achieved using hydride-reducing agents. Sodium borohydride (NaBH₄) is often the reagent of choice due to its mildness and selectivity for aldehydes and ketones, leaving other functional groups like esters or the aromatic ring intact.

Experimental Protocol: Reduction using NaBH₄

  • Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute acetic acid to neutralize excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude alcohol, which can be further purified by chromatography if necessary.

Advanced Carbon-Carbon Bond Formation

Beyond condensation reactions, the aldehyde group is a gateway to more complex molecular architectures through reactions with organometallic reagents and phosphorus ylides.

Grignard Reaction

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily add to aldehydes to form secondary alcohols.[11][12] The reaction of this compound with a Grignard reagent will yield a new chiral center. The pyrazine nitrogen atoms can potentially coordinate with the magnesium ion, which may influence the stereochemical outcome of the addition.

Causality: The highly polarized C-Mg bond of the Grignard reagent facilitates the nucleophilic attack of the 'R' group onto the electrophilic carbonyl carbon of the pyrazine aldehyde.[13] A subsequent acidic workup protonates the resulting alkoxide to give the alcohol.[11]

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[15] This reaction is particularly valuable for creating C=C double bonds with control over geometry. The electron-withdrawing nature of the pyrazine ring can influence the stability of the ylide and the reaction intermediates, potentially affecting the E/Z selectivity of the resulting alkene.[16]

Experimental Protocol: Wittig Olefination

  • Ylide Generation: Prepare the phosphorus ylide by treating a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-BuLi, NaH, or NaOH in a two-phase system) in an anhydrous solvent like THF or DCM.[15][16]

  • Reaction: Cool the ylide solution to 0 °C or lower and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the aldehyde.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired alkene.

Conclusion

The aldehyde group in this compound is a highly reactive and synthetically versatile functionality. Its electrophilicity, enhanced by the electron-withdrawing pyrazine ring, makes it an exceptional substrate for a wide range of transformations. From fundamental condensation reactions used to build libraries of bioactive compounds to robust C-C bond-forming reactions like the Wittig and Grignard, this molecule serves as a critical starting point for complex molecular synthesis. Understanding the electronic factors that govern its reactivity allows chemists to strategically design synthetic pathways and harness its full potential in drug discovery and materials science.

References

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (URL: )
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. (URL: )
  • 5-Methylpyrazine-2-carboxaldehyde | C6H6N2O. PubChem. (URL: [Link])

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. (URL: )
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (URL: )
  • (PDF) Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. (URL: [Link])

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • (PDF) 5-Methylpyrazine-2-carboxamide. ResearchGate. (URL: [Link])

  • Knoevenagel Condens
  • 5-methylpyrazine-2-carboxaldehyde (C6H6N2O). PubChemLite. (URL: [Link])

  • Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.
  • Knoevenagel condensation. Wikipedia. (URL: [Link])

  • Grignard Reaction. Organic Chemistry Portal. (URL: [Link])

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (URL: [Link])

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. (URL: [Link])

  • Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. (URL: [Link])

  • The WITTIG REACTION With CHEMILUMINESCENCE!. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (URL: [Link])

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. (URL: [Link])

  • Reactions with Grignard Reagents. Chemistry LibreTexts. (URL: [Link])

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (URL: [Link])

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. (URL: [Link])

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • Grignard Chemistry. Vapourtec. (URL: [Link])

  • Wittig Reaction. Chemistry LibreTexts. (URL: [Link])

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. (URL: [Link])

  • (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. (URL: [Link])

  • Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. (URL: [Link])

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. (URL: [Link])

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH. (URL: [Link])

Sources

A Senior Application Scientist's Guide: 5-Methylpyrazine-2-carbaldehyde as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrazine-2-carbaldehyde is a cornerstone heterocyclic building block whose value in modern organic synthesis, particularly in drug discovery, cannot be overstated. The strategic placement of a reactive aldehyde and a methyl group on the electron-deficient pyrazine core provides a synthetically versatile platform for constructing complex molecular architectures. This technical guide offers an in-depth exploration of this reagent, moving beyond simple reaction schemes to dissect the causality behind experimental choices and protocol design. Authored for researchers, medicinal chemists, and drug development professionals, this document provides field-proven insights, detailed and self-validating experimental protocols, and authoritative references to empower the confident and innovative application of this compound in the laboratory.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, a recurring motif in a multitude of biologically active compounds.[1] Its two nitrogen atoms at positions 1 and 4 act as hydrogen bond acceptors and impart favorable pharmacokinetic properties. This compound capitalizes on this core by presenting two distinct functional handles:

  • The Aldehyde Group: An electrophilic center, primed for a vast array of nucleophilic additions and condensation reactions. Its reactivity is enhanced by the electron-withdrawing nature of the diazine ring.

  • The Methyl Group: A seemingly simple substituent that offers a site for potential late-stage functionalization or can be used to probe steric interactions within a biological target's binding pocket.

This guide will illuminate the practical synthesis, core reactivity, and high-value applications of this reagent, providing a robust framework for its integration into any synthetic program.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis, informing choices about reaction conditions, solvents, and purification methods.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.[2][3][4]

PropertyValueSource
Molecular Formula C₆H₆N₂O[2][4]
Molecular Weight 122.12 g/mol [2]
Appearance Solid[4]
Melting Point 10-15 °C[3]
Boiling Point 273 °C (at 760 mmHg)[3]
CAS Number 50866-30-3[2][4]
Synthesis: The Oxidation of 2,5-Dimethylpyrazine

While commercially available, an efficient in-house synthesis is often required for large-scale campaigns. The most common and reliable laboratory-scale synthesis is the regioselective oxidation of one methyl group of 2,5-dimethylpyrazine, often employing selenium dioxide (SeO₂).

Experimental Protocol: Synthesis via SeO₂ Oxidation

  • Materials: 2,5-Dimethylpyrazine, Selenium Dioxide (SeO₂), 1,4-Dioxane, Saturated Sodium Bicarbonate (aq.), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Celite or filter aid.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethylpyrazine (1.0 equiv) and 1,4-dioxane.

    • Carefully add selenium dioxide (1.1 equiv) portion-wise. Caution: The reaction can be exothermic.

    • Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours, monitoring the consumption of starting material by TLC or GC-MS.

    • Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed.

    • Filter the mixture through a pad of Celite to remove the selenium precipitate, washing the pad with additional dioxane.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Reagent: Selenium dioxide is a classic and highly effective reagent for the selective oxidation of benzylic-like methyl groups to aldehydes without over-oxidation to the carboxylic acid.

  • Solvent: Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrate and the inorganic oxidant.

  • Work-up: The NaHCO₃ wash is critical for neutralizing any acidic byproducts, such as selenous acid. Filtering through Celite provides a safe and efficient way to remove the fine black selenium precipitate, which can otherwise complicate purification. This multi-step work-up constitutes a self-validating system by systematically removing specific classes of impurities before final purification.

Core Reactivity and Synthetic Elaboration

The aldehyde functionality is the epicenter of this building block's utility, serving as a gateway to a diverse range of molecular classes. The diagram below illustrates the primary synthetic transformations.

Diagram: Synthetic Utility of this compound

G cluster_reactions Key Transformations cluster_products Resulting Molecular Scaffolds main This compound reductive_amination Reductive Amination main->reductive_amination R₂NH, NaBH(OAc)₃ wittig Wittig / HWE Olefination main->wittig Ph₃P=CHR' condensation Condensation Reactions main->condensation Active Methylene Cmpd, Base organometallic Organometallic Addition main->organometallic R-MgBr or R-Li oxidation Oxidation main->oxidation KMnO₄, Ag₂O reduction Reduction main->reduction NaBH₄, LiAlH₄ amines Substituted Amines -CH₂-NR₂ reductive_amination->amines alkenes Vinyl Pyrazines -CH=CHR' wittig->alkenes chalcones Chalcones / Enones -CH=CH-C(O)R condensation->chalcones alcohols Secondary Alcohols -CH(OH)R organometallic->alcohols carboxylic_acid Pyrazinecarboxylic Acid -COOH oxidation->carboxylic_acid primary_alcohol Primary Alcohol -CH₂OH reduction->primary_alcohol

Caption: Key reaction pathways originating from this compound.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is arguably one of the most powerful C-N bond-forming reactions in medicinal chemistry. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Diagram: Reductive Amination Workflow

G start Start: Combine Aldehyde and Amine in Solvent (e.g., DCE) imine_formation Iminium Ion Formation (Often acid-catalyzed) start->imine_formation reduction_step Add Mild Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction_step reaction_progress Stir at Room Temp (Monitor by LC-MS/TLC) reduction_step->reaction_progress quench Aqueous Quench (e.g., sat. NaHCO₃) reaction_progress->quench workup Extraction & Purification (e.g., Chromatography) quench->workup end End: Purified Amine Product workup->end

Sources

An In-depth Technical Guide to 5-Methylpyrazine-2-carbaldehyde: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Aromatic World of Pyrazines

Pyrazines are a fascinating class of nitrogen-containing heterocyclic aromatic compounds that play a pivotal role in the worlds of flavor, fragrance, and pharmaceuticals.[1] Their unique sensory profiles, often described as nutty, roasted, or toasted, are integral to the aroma of many cooked or roasted foods.[2] Among the myriad of pyrazine derivatives, 5-Methylpyrazine-2-carbaldehyde stands out as a significant contributor to these complex flavor landscapes and as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important molecule, tailored for researchers, scientists, and professionals in drug development and applied chemistry.

Section 1: The Elusive Discovery and Early History

Pinpointing a singular "discovery" of this compound in the scientific literature is a challenging endeavor. Its emergence is deeply intertwined with the broader exploration of pyrazine chemistry that began in the late 19th century with the work of Staedel and Rugheimer (1876) and Gutknecht (1879) on pyrazine synthesis.[1][3] Early research into pyrazines was largely driven by the desire to understand the chemical basis of flavors and aromas formed during the Maillard reaction and other thermal food processing.

While a definitive first synthesis report for this compound is not readily apparent in early literature, its existence was likely inferred from the identification of its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid. The logical synthetic pathway would involve the selective oxidation of the more readily available 2,5-dimethylpyrazine.

Section 2: The Genesis of a Key Intermediate: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

The most prevalent and historically significant route to this compound proceeds through its carboxylic acid precursor. The synthesis of 5-methylpyrazine-2-carboxylic acid has been extensively studied and optimized over the years, with the oxidation of 2,5-dimethylpyrazine being the cornerstone of most synthetic strategies.

Oxidation of 2,5-Dimethylpyrazine: A Tale of Selectivity

The primary challenge in synthesizing 5-methylpyrazine-2-carboxylic acid lies in the selective oxidation of only one of the two methyl groups on the 2,5-dimethylpyrazine starting material. Various oxidizing agents and reaction conditions have been explored to achieve this selectivity and maximize yield.

A common and effective method involves the use of potassium permanganate (KMnO₄) as the oxidizing agent. However, controlling the reaction to prevent over-oxidation to the di-acid is crucial. Several patents have detailed procedures to optimize this process.

Protocol 1: Selective Oxidation of 2,5-Dimethylpyrazine to 5-Methylpyrazine-2-carboxylic Acid

Causality Behind Experimental Choices: This protocol, adapted from patented methodologies, employs a carefully controlled addition of potassium permanganate to a solution of 2,5-dimethylpyrazine. The use of an aqueous medium and controlled temperature helps to manage the exothermicity of the reaction and improve selectivity. The subsequent acidification precipitates the carboxylic acid, which can then be isolated.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reactants: The flask is charged with 2,5-dimethylpyrazine and water. The mixture is stirred to form a suspension.

  • Controlled Oxidation: A solution of potassium permanganate in water is added dropwise from the dropping funnel over several hours. The temperature of the reaction mixture is maintained between 10-30°C using an ice bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material and the formation of the product.

  • Workup: After the reaction is complete, the mixture is filtered to remove the manganese dioxide byproduct.

  • Acidification and Isolation: The filtrate is cooled in an ice bath, and a mineral acid (e.g., hydrochloric acid or sulfuric acid) is slowly added to adjust the pH to approximately 2-3.

  • Precipitation and Filtration: The acidic solution is stirred, and the precipitated 5-methylpyrazine-2-carboxylic acid is collected by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield a white to off-white crystalline solid.

Table 1: Summary of Key Synthetic Parameters for 5-Methylpyrazine-2-carboxylic Acid

ParameterValue/ConditionRationale
Starting Material 2,5-DimethylpyrazineReadily available and inexpensive precursor.
Oxidizing Agent Potassium Permanganate (KMnO₄)Powerful and cost-effective oxidizing agent.
Solvent WaterProvides good heat dissipation and is environmentally benign.
Temperature 10-30°CLower temperatures favor selective mono-oxidation.
pH for Precipitation 2-3Ensures complete protonation and precipitation of the carboxylic acid.

graph Synthesis_of_Carboxylic_Acid {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

start [label="2,5-Dimethylpyrazine", fillcolor="#F1F3F4"]; oxidant [label="KMnO4 (aq)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; reaction [label="Selective\nOxidation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Manganese Dioxide (MnO2)\n+ Potassium 5-methylpyrazine-2-carboxylate", fillcolor="#F1F3F4"]; acidification [label="Acidification\n(HCl or H2SO4)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="5-Methylpyrazine-2-carboxylic Acid", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

start -> reaction; oxidant -> reaction; reaction -> intermediate; intermediate -> acidification; acidification -> product; }

Figure 1: Synthetic workflow for 5-methylpyrazine-2-carboxylic acid.

Section 3: The Crucial Transformation: From Carboxylic Acid to Aldehyde

The conversion of a carboxylic acid to an aldehyde is a delicate synthetic operation, as aldehydes are themselves susceptible to further reduction to alcohols. Therefore, a chemoselective reducing agent or a multi-step approach is required.

General Strategies for Selective Reduction

Several modern synthetic methods have been developed for the selective reduction of carboxylic acids to aldehydes. These often involve the in-situ formation of a more reactive intermediate that can be readily reduced. Some of these general approaches include:

  • Via Acid Chlorides (Rosenmund Reduction): The carboxylic acid is first converted to its corresponding acid chloride, which is then catalytically hydrogenated over a poisoned catalyst (e.g., palladium on barium sulfate poisoned with quinoline-sulfur). This method, however, can have limited functional group tolerance.

  • Using Hydride Reducing Agents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids all the way to alcohols, milder or more sterically hindered hydrides can sometimes achieve the desired aldehyde.

  • Modern Catalytic Methods: Recent advancements have led to catalytic methods employing silanes in the presence of a catalyst for the direct reduction of carboxylic acids to aldehydes.

Protocol 2: A Plausible Modern Approach for the Synthesis of this compound

Causality Behind Experimental Choices: This hypothetical protocol is based on modern, selective reduction methodologies. The conversion of the carboxylic acid to an activated intermediate, such as an N-methoxy-N-methylamide (Weinreb amide), allows for a controlled reduction to the aldehyde using a standard organometallic reagent like diisobutylaluminium hydride (DIBAL-H). This two-step procedure offers high chemoselectivity and is generally high-yielding.

Step-by-Step Methodology:

Step 1: Formation of the Weinreb Amide

  • Activation of the Carboxylic Acid: In a dry, inert atmosphere, 5-methylpyrazine-2-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An activating agent such as oxalyl chloride or thionyl chloride is added to form the acid chloride in situ.

  • Amide Formation: To the solution of the acid chloride, N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The reaction is stirred at room temperature until completion.

  • Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude Weinreb amide can be purified by column chromatography.

Step 2: Reduction to the Aldehyde

  • Reaction Setup: In a dry, inert atmosphere, the purified Weinreb amide is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or toluene) and cooled to a low temperature (typically -78 °C).

  • Controlled Reduction: A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise to the cooled solution. The reaction is stirred at low temperature for a specified period.

  • Quenching and Workup: The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by a saturated aqueous solution of Rochelle's salt). The mixture is allowed to warm to room temperature and stirred until two clear layers form.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Figure 2: A modern synthetic approach to this compound.

Section 4: Characterization and Physicochemical Properties

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.

Table 2: Key Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
Appearance White to light yellow crystalline solid
Melting Point 35-38 °C
Boiling Point ~80 °C at 10 mmHg
¹H NMR (CDCl₃, δ) ~10.1 (s, 1H, -CHO), ~9.1 (s, 1H, pyrazine-H), ~8.6 (s, 1H, pyrazine-H), ~2.8 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, δ) ~192 (-CHO), ~158, ~150, ~145, ~143 (pyrazine-C), ~22 (-CH₃)
Infrared (IR, cm⁻¹) ~1700 (C=O stretch of aldehyde)
Mass Spectrometry (EI) m/z 122 (M⁺), 94, 66

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Section 5: Natural Occurrence, Flavor Profile, and Applications

This compound is a naturally occurring volatile compound found in a variety of cooked and roasted foods. Its presence is a direct result of the Maillard reaction between amino acids and reducing sugars.

  • Natural Sources: It has been identified in roasted coffee, cocoa, peanuts, and popcorn, contributing to their characteristic aromas.[2]

  • Flavor Profile: The aroma of this compound is typically described as nutty, roasted, bready, and slightly sweet. Its low odor threshold means that even in trace amounts, it can have a significant impact on the overall flavor profile of a food product.

  • Applications:

    • Flavor and Fragrance Industry: It is used as a flavoring agent in a wide range of food products to impart or enhance roasted and nutty notes.

    • Organic Synthesis: Its aldehyde functionality makes it a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. For instance, it can undergo condensation reactions to form various heterocyclic systems.[4]

Conclusion: A Molecule of Flavor and Function

From its likely origins in the early explorations of pyrazine chemistry to its current role as a key flavor compound and synthetic intermediate, this compound exemplifies the intersection of natural product chemistry and modern organic synthesis. While its formal "discovery" may be lost to the annals of early chemical literature, its importance is undeniable. The synthetic pathways, particularly the selective oxidation of 2,5-dimethylpyrazine to the precursor carboxylic acid and its subsequent controlled reduction, highlight the ingenuity of chemists in manipulating molecular structures. As our understanding of flavor chemistry and synthetic methodology continues to evolve, the story of this compound serves as a testament to the enduring significance of these aromatic heterocycles.

References

  • Wikipedia. Pyrazine. [Link]

  • Wiley Online Library. Gutknecht Pyrazine Synthesis. [Link]

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • Chinese Journal of Modern Applied Pharmacy. Synthisis of 5-methylprazine-2-carboxylic acid. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Google Patents. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • ResearchGate. Selective synthesis of pyrazine | Download Table. [Link]

  • The Royal Society of Chemistry. Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine. [Link]

  • Perfumer & Flavorist. Synthesis of some substituted pyrazines and their olfactive properties. [Link]

  • ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • PubChem. 5-Methylpyrazine-2-carboxaldehyde. [Link]

  • Pak. J. Pharm. Sci. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]

  • ACS Publications. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine | Journal of Agricultural and Food Chemistry. [Link]

  • Globe Thesis. Catalytic Performance And Thermal Analysis Kinetics Of Pyrazine Carboxylic Acid Heterometallic Complexes For AP Decomposition. [Link]

  • Patsnap. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]

  • Arabian Journal of Chemistry. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

  • ACS Publications. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • National Institutes of Health. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • Springer. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Leffingwell & Associates. Pyrazines. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. [Link]

  • Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]

  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Catalytic Reduction). [Link]

  • National Center for Biotechnology Information. 2-Pyrazinecarboxylic acid. [Link]

Sources

The Enigmatic Aroma Principle: A Technical Guide to the Natural Occurrence of 5-Methylpyrazine-2-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Methylpyrazine-2-carbaldehyde, a heterocyclic aldehyde that, while not as extensively documented as its alkyl counterparts, plays a crucial role in the complex tapestry of natural aromas. We will delve into its origins, from the high-temperature crucibles of food processing to the subtle enzymatic pathways in microorganisms, and discuss the analytical methodologies required for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who seek a deeper understanding of this intriguing molecule and its chemical relatives.

Introduction: The Pyrazine Family and the Significance of the Carbonyl Functional Group

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their potent and diverse aroma profiles, often associated with roasted, toasted, nutty, and earthy notes.[1] While alkylpyrazines such as 2,5-dimethylpyrazine and trimethylpyrazine have been extensively studied for their contribution to the flavor of coffee, cocoa, and baked goods, the aldehyde-substituted pyrazines represent a unique chemical subset. The introduction of a carbonyl group, as seen in this compound, significantly alters the molecule's reactivity and sensory properties, often imparting more complex, pungent, and sometimes floral or spicy notes. This aldehyde functionality also serves as a critical reactive handle for the formation of a diverse array of derivatives, both naturally and synthetically.

Natural Occurrence: A Tale of Heat and Microbial Craft

The natural presence of this compound is predominantly linked to thermally processed foods, where it emerges as a product of the Maillard reaction. However, evidence also points towards its formation through microbial biosynthesis.

The Maillard Reaction: A Symphony of Flavor Genesis

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary source of a vast number of flavor compounds, including pyrazines.[2][3] The formation of this compound within this complex web of reactions is thought to proceed through the interaction of specific precursors under defined conditions.

The generally accepted mechanism for pyrazine formation involves the condensation of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids. For this compound, the plausible precursors are an amino acid such as alanine or glycine and a dicarbonyl compound derived from sugar fragmentation.

Table 1: Documented and Plausible Natural Sources of this compound

SourceCompoundConcentration RangeAnalytical MethodReference
Roasted Coffee This compound (plausible)Not explicitly quantifiedGC-MS[4][5]
Roasted Cocoa Beans This compound (plausible)Not explicitly quantifiedGC-MS[1][6][7]
Baked Goods This compound (plausible)Not explicitly quantifiedGC-MSGeneral Maillard Reaction Literature
Certain Bacteria Pyrazine-2-carbaldehyde derivativesNot explicitly quantifiedGC-MSGeneral Microbial Biosynthesis Literature

Note: While the presence of various methylpyrazines in these sources is well-documented, the specific identification and quantification of this compound are not consistently reported in the literature, hence its "plausible" status in many matrices.

Microbial Biosynthesis: Nature's Subtle Chemistry

Certain microorganisms, particularly bacteria, are capable of producing pyrazines as part of their secondary metabolism. While the biosynthesis of alkylpyrazines from amino acid precursors like L-threonine and L-alanine is more commonly studied, the enzymatic pathways leading to aldehyde-substituted pyrazines are less understood. It is hypothesized that these pathways may involve the oxidation of a methyl group of a precursor pyrazine or the direct incorporation of a carbonyl-containing building block during the cyclization step.

Biosynthetic Pathways: From Precursors to Aroma

The formation of this compound, whether through thermal or biological routes, is a fascinating example of complex organic chemistry in natural systems.

The Maillard Reaction Pathway

The following diagram illustrates a plausible pathway for the formation of this compound during the Maillard reaction. This is a generalized representation, and the actual reaction network is significantly more complex, with numerous competing and parallel reactions.

Maillard_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) Strecker Aldehyde Strecker Aldehyde Amino Acid (e.g., Alanine)->Strecker Aldehyde Strecker Degradation Reducing Sugar Reducing Sugar Dicarbonyls Dicarbonyls Reducing Sugar->Dicarbonyls Fragmentation alpha-Aminocarbonyls alpha-Aminocarbonyls Strecker Aldehyde->alpha-Aminocarbonyls Condensation Dicarbonyls->alpha-Aminocarbonyls Amination Dihydropyrazine Dihydropyrazine alpha-Aminocarbonyls->Dihydropyrazine Self-condensation This compound This compound Dihydropyrazine->this compound Oxidation & Rearrangement

Caption: Plausible Maillard reaction pathway to this compound.

Microbial Biosynthesis Pathway (Hypothetical)

The enzymatic synthesis of this compound is less defined. The diagram below presents a hypothetical pathway based on known principles of microbial secondary metabolism.

Microbial_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product Amino Acids (e.g., Alanine, Glycine) Amino Acids (e.g., Alanine, Glycine) Aminoacetone Aminoacetone Amino Acids (e.g., Alanine, Glycine)->Aminoacetone Sugar Phosphates Sugar Phosphates Pyruvate Pyruvate Sugar Phosphates->Pyruvate Dihydropyrazine Intermediate Dihydropyrazine Intermediate Pyruvate->Dihydropyrazine Intermediate Condensation Aminoacetone->Dihydropyrazine Intermediate Condensation This compound This compound Dihydropyrazine Intermediate->this compound Oxidation & Enzymatic modification

Caption: Hypothetical microbial biosynthesis of this compound.

Naturally Occurring Derivatives

The reactive aldehyde group of this compound makes it a precursor to a variety of derivatives in nature. These can be formed through subsequent reactions in the Maillard cascade or via enzymatic modifications in biological systems.

  • Pyrazine Carboxylic Acids: Oxidation of the aldehyde group can lead to the corresponding 5-methylpyrazine-2-carboxylic acid, which has also been identified in natural products.

  • Pyrazinylmethanols: Reduction of the aldehyde can form 5-methylpyrazin-2-ylmethanol.

  • Imines (Schiff Bases): The aldehyde can react with free amino acids or proteins to form imines, which can be intermediates in further flavor-forming reactions.

  • Furanyl-Pyrazines: Condensation reactions with furan derivatives, also products of the Maillard reaction, can lead to more complex heterocyclic structures like 2-(2-Furyl)-5-methyl pyrazine.[8]

Experimental Protocols for Analysis: A Guide to Detection and Quantification

The analysis of volatile and semi-volatile compounds like this compound from complex natural matrices requires robust and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this purpose.

Workflow for Extraction and GC-MS Analysis

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Headspace Solid-Phase Microextraction (HS-SPME) Headspace Solid-Phase Microextraction (HS-SPME) Internal Standard Spiking->Headspace Solid-Phase Microextraction (HS-SPME) Solvent Extraction (e.g., Dichloromethane) Solvent Extraction (e.g., Dichloromethane) Internal Standard Spiking->Solvent Extraction (e.g., Dichloromethane) GC-MS Analysis GC-MS Analysis Headspace Solid-Phase Microextraction (HS-SPME)->GC-MS Analysis Solvent Extraction (e.g., Dichloromethane)->GC-MS Analysis Peak Identification (Mass Spectra Library) Peak Identification (Mass Spectra Library) GC-MS Analysis->Peak Identification (Mass Spectra Library) Quantification (Calibration Curve) Quantification (Calibration Curve) Peak Identification (Mass Spectra Library)->Quantification (Calibration Curve)

Sources

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vinylpyrazines

The synthesis of vinyl-substituted heteroaromatic compounds, particularly vinylpyrazines, represents a critical endeavor in modern medicinal chemistry and materials science. These structural motifs are integral components of numerous biologically active molecules and advanced organic materials. The Wittig reaction, a cornerstone of olefination chemistry, provides a powerful and reliable method for the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control.[1][2] This application note provides a detailed protocol for the Wittig reaction using 5-Methylpyrazine-2-carbaldehyde as a key starting material, offering researchers a robust guide to the synthesis of 2-vinyl-5-methylpyrazine and its derivatives. The pyrazine ring, with its unique electronic properties, presents specific considerations for the Wittig reaction that will be addressed in detail.

Reaction Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound, in this case, this compound.[3] The reaction mechanism involves the formation of a betaine intermediate, which subsequently undergoes ring closure to form a four-membered oxaphosphetane.[1] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[4][5]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed.[6]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., an ester or a ketone) on the carbanion, which delocalizes the negative charge and increases the stability of the ylide. Reactions with stabilized ylides are typically reversible and proceed under thermodynamic control, leading predominantly to the formation of the more stable (E)-alkene.[4][5]

  • Unstabilized Ylides: These ylides bear alkyl or aryl groups on the carbanionic carbon and are more reactive. The reaction is irreversible and under kinetic control, generally favoring the formation of the (Z)-alkene.[4][7]

For the synthesis of a terminal alkene from this compound, the simplest ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is required. This is an unstabilized ylide.

Visualizing the Workflow: From Ylide Generation to Alkene Formation

Wittig_Reaction_Workflow cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Wittig Reaction PPh3 Triphenylphosphine (Ph₃P) AlkylHalide Methyltriphenyl- phosphonium bromide (Ph₃P⁺CH₃ Br⁻) PPh3->AlkylHalide SN2 Reaction Ylide Phosphorus Ylide (Ph₃P=CH₂) AlkylHalide->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, t-BuOK) Aldehyde 5-Methylpyrazine- 2-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Alkene 2-Methyl-5-vinylpyrazine (Product) Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O)

Caption: Workflow of the Wittig Reaction.

Experimental Protocol: Synthesis of 2-Methyl-5-vinylpyrazine

This protocol details the in situ generation of methylenetriphenylphosphorane followed by its reaction with this compound.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.231.2428.7 mg
Anhydrous Tetrahydrofuran (THF)--15 mL
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.061.10.44 mL
This compound122.131.0122.1 mg
Saturated aqueous NH₄Cl solution--~10 mL
Diethyl ether--For extraction
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Step-by-Step Methodology

Part A: Ylide Generation

  • Preparation of the Reaction Vessel: A 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Addition of Phosphonium Salt: Methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol) is added to the flask. The flask is then evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous THF (10 mL) is added via syringe, and the resulting suspension is stirred.

  • Cooling: The flask is immersed in an ice-water bath to cool the contents to 0 °C.

  • Base Addition and Ylide Formation: n-Butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) is added dropwise via syringe over 5 minutes. A color change to deep yellow or orange-red indicates the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

Part B: Wittig Reaction

  • Aldehyde Addition: this compound (122.1 mg, 1.0 mmol) is dissolved in 5 mL of anhydrous THF and added dropwise to the ylide solution at room temperature via syringe.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot indicates the completion of the reaction. The reaction is typically stirred at room temperature for 2-4 hours or until completion.

Part C: Work-up and Purification

  • Quenching: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (~10 mL) at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Washing and Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-methyl-5-vinylpyrazine. A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often co-elutes with the product. Careful chromatography is essential.[8]

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete ylide formation due to moisture or impure reagents.Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or distilled anhydrous solvents. Titrate the n-BuLi solution before use.[1][9]
The aldehyde is labile and may have degraded.Use freshly distilled or purified aldehyde. Store the aldehyde under an inert atmosphere and in the dark.
Formation of Byproducts Side reactions of the ylide, such as protonation by trace amounts of water.As mentioned above, rigorous exclusion of moisture is critical.[1]
The aldehyde undergoes self-condensation or other side reactions.Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde.
Difficulty in Purification Triphenylphosphine oxide co-elutes with the product.After the initial work-up, the crude product can be triturated with a non-polar solvent like hexanes or diethyl ether to precipitate out some of the triphenylphosphine oxide before column chromatography.[10]

Conclusion

The Wittig reaction provides a highly effective and predictable method for the synthesis of 2-methyl-5-vinylpyrazine from this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the choice of a suitable base for ylide generation, high yields of the desired alkene can be achieved. The protocol outlined in this application note serves as a comprehensive guide for researchers, enabling the efficient synthesis of this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948–3958. [Link]

  • Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Chem-Station. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Professor Dave Explains. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Darses, B., & Pu, L. (2011). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 13(6), 1490–1493. [Link]

  • O'Brien, C. J., et al. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. [Link]

  • Orgo Made Easy. Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. YouTube. [Link]

  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. [Link]

  • Peterson, K. P., & Piel, I. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron letters, 58(8), 759–761. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • University of Wisconsin-Madison. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Chem LibreTexts. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 107-111. [Link]

  • Chad's Prep. 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

Sources

Knoevenagel condensation of 5-Methylpyrazine-2-carbaldehyde with active methylene compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Knoevenagel Condensation of 5-Methylpyrazine-2-carbaldehyde with Active Methylene Compounds

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable and versatile route to α,β-unsaturated compounds.[1][2] This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to an aldehyde or ketone, followed by a dehydration step.[3] Its significance lies in its ability to construct complex molecular architectures that are pivotal in the synthesis of pharmaceuticals, natural products, polymers, and fine chemicals.[1][4]

This guide focuses on the application of the Knoevenagel condensation to this compound, a heteroaromatic aldehyde. Pyrazine derivatives are of particular interest in medicinal chemistry, forming the scaffold of numerous therapeutic agents, including anti-tubercular drugs.[5][6][7] By condensing this compound with various active methylene compounds, researchers can generate a library of novel vinyl-pyrazine derivatives, which are valuable precursors for drug discovery and materials science.

The reaction is typically mediated by a weak base, such as an amine (e.g., piperidine, pyridine), which is crucial for deprotonating the active methylene compound without inducing the self-condensation of the aldehyde.[3][8][9] The choice of catalyst, solvent, and reaction conditions can be tailored to optimize yields and selectivity, including leveraging green chemistry principles through the use of aqueous media or heterogeneous catalysts.[10][11][12]

The Underlying Chemistry: A Mechanistic Perspective

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Knoevenagel condensation proceeds through a well-established pathway, particularly when catalyzed by a secondary amine like piperidine.

  • Iminium Ion Formation: The amine catalyst first reacts with the carbonyl group of this compound in a reversible step to form a highly electrophilic iminium ion. This activation step is critical as the iminium ion is more susceptible to nucleophilic attack than the original aldehyde.[13][14][15]

  • Enolate Generation: Concurrently, the amine base abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl acetoacetate) to generate a resonance-stabilized enolate.[1][13][15] The acidity of this proton is due to the presence of two adjacent electron-withdrawing groups.

  • Carbon-Carbon Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding an intermediate adduct.[1][14][15]

  • Catalyst Regeneration and Dehydration: The adduct then undergoes protonation and subsequent elimination of the amine catalyst and a molecule of water to afford the final, stable α,β-unsaturated product.[3][15]

This sequence highlights the dual role of the amine catalyst, which acts as both a nucleophile to activate the aldehyde and a base to generate the carbanion.

Knoevenagel_Mechanism Figure 1: Catalytic Cycle of the Knoevenagel Condensation cluster_reaction C-C Bond Formation Aldehyde This compound Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Catalyst Catalyst Amine Catalyst (e.g., Piperidine) Iminium->Aldehyde - Catalyst Intermediate Adduct Intermediate Iminium->Intermediate ActiveMethylene Active Methylene Compound (Z-CH₂-Z) Enolate Enolate Anion (Nucleophile) ActiveMethylene->Enolate + Catalyst Enolate->ActiveMethylene - Catalyst Enolate->Intermediate Nucleophilic Attack Intermediate->Catalyst - Catalyst (regenerated) Product α,β-Unsaturated Product Intermediate->Product Elimination Water H₂O Intermediate->Water - H₂O

Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.

Experimental Protocols and Workflow

The following protocols provide detailed, step-by-step methodologies for conducting the Knoevenagel condensation of this compound. A generalized workflow is depicted below.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup Combine Aldehyde, Active Methylene Compound, & Solvent B 2. Catalyst Addition Introduce catalyst to the stirred mixture A->B C 3. Reaction Stir at appropriate temperature. Monitor progress via TLC B->C D 4. Work-up & Isolation Cool mixture, add water/anti-solvent. Collect crude product by filtration C->D E 5. Purification Recrystallize or perform column chromatography D->E F 6. Characterization Analyze by NMR, IR, MS E->F

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Classic Piperidine-Catalyzed Synthesis in Ethanol

This method is a robust and widely applicable procedure for synthesizing 2-((5-methylpyrazin-2-yl)methylene)malononitrile.

Materials and Reagents:

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Standard glassware for filtration and recrystallization

  • TLC plates (silica gel)

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 122.12 mg) and malononitrile (1.1 mmol, 72.67 mg) in 10 mL of absolute ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mmol, 10 µL) dropwise using a microliter syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain stirring. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent), checking for the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours. A color change and/or precipitation of the product may be observed.

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize product precipitation.

  • Work-up: Collect the solid product by suction filtration. Wash the filter cake sequentially with 10 mL of cold water (to remove the catalyst) and 5 mL of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

Protocol 2: Green Synthesis using Ammonium Carbonate in Aqueous Media

This protocol offers an environmentally benign alternative, avoiding organic solvents and using a mild, inexpensive catalyst.[16][17]

Materials and Reagents:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Water-ethanol mixture (1:1 v/v)

  • Round-bottom flask with magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: In a 50 mL round-bottom flask, add this compound (1.0 mmol, 122.12 mg) and ethyl cyanoacetate (1.0 mmol, 113.12 mg) to 10 mL of a 1:1 water-ethanol mixture. Stir for 5 minutes to create a uniform suspension.

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 19.22 mg) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. The reaction is generally rapid and can be monitored by TLC. Completion is often achieved within 30-60 minutes.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate from the aqueous solution.

  • Work-up: Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with cold water (2 x 15 mL) to remove the catalyst and any water-soluble impurities.

  • Purification: Dry the product in a desiccator. The resulting ethyl 2-cyano-3-(5-methylpyrazin-2-yl)acrylate is usually obtained in good yield and purity, but can be recrystallized from an ethanol/water mixture if needed.

Data Summary and Expected Outcomes

The choice of active methylene compound and catalyst system significantly influences reaction times and yields. The following table provides representative data for the condensation of this compound, based on analogous reactions reported in the literature.

Active Methylene CompoundCatalyst (mol%)SolventTemperatureTimeYield (%)
MalononitrilePiperidine (10%)EthanolReflux2-4 h~92
Ethyl Cyanoacetate(NH₄)₂CO₃ (20%)H₂O/EtOH (1:1)Reflux30-60 min~88
Diethyl MalonatePiperidine (10%)TolueneReflux (Dean-Stark)6-8 h~75
Meldrum's AcidNone/Catalytic BaseWater80 °C1-2 h~95
Cyanoacetic AcidPyridinePyridine100 °C2 h~85 (after decarboxylation)

Expert Insights & Troubleshooting

  • Causality of Catalyst Choice: A weak base like piperidine is ideal because it is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation (an aldol reaction) of the aldehyde, which lacks an α-hydrogen but can still undergo other base-catalyzed side reactions.[3]

  • Solvent Effects: Protic solvents like ethanol can facilitate proton transfer steps in the mechanism. For less reactive methylene compounds like diethyl malonate, removing the water byproduct using a Dean-Stark apparatus in an aprotic solvent like toluene can drive the equilibrium toward the product.

  • Incomplete Reaction: If TLC analysis shows significant unreacted aldehyde, consider increasing the reaction time, slightly increasing the catalyst loading (e.g., from 10 to 15 mol%), or switching to a more effective catalytic system.

  • Purification Strategy: The work-up is designed to be a self-validating system. Washing with cold water effectively removes water-soluble catalysts like ammonium carbonate or amine salts. A subsequent wash with cold ethanol removes more soluble starting materials, leaving behind the less soluble, higher molecular weight product.

  • Doebner Modification: When using an active methylene compound with a carboxylic acid group (e.g., malonic acid or cyanoacetic acid) in the presence of pyridine, the initial Knoevenagel product often undergoes in-situ decarboxylation to yield a product with one fewer electron-withdrawing group.[3][18][19]

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol condensation. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • JoVE. Aldol Condensation with β-Diesters. Available at: [Link]

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available at: [Link]

  • The Chemists' Cookbook. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]

  • MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Available at: [Link]

  • ResearchGate. (2017, March 20). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Available at: [Link]

  • Chemical and Pharmaceutical Bulletin. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available at: [Link]

  • Royal Society of Chemistry. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Available at: [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2022). Recent developments in Knoevenagel condensation reaction: a review. Available at: [Link]

  • Cambridge University Press. Knoevenagel Condensation. Available at: [Link]

  • ResearchGate. Catalysts used for Knoevenagel condensation. Available at: [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]

  • ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available at: [Link]

  • Arabian Journal of Chemistry. (2013, January 1). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Available at: [Link]

  • ScienceDirect. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Methylpyrazine-2-carbaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazine-Based Schiff Bases

Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their synthetic accessibility and structural diversity have made them privileged ligands in coordination chemistry and valuable scaffolds in medicinal chemistry.[2][3]

The pyrazine moiety, a nitrogen-containing heterocycle, is a key pharmacophore found in numerous biologically active molecules. When incorporated into a Schiff base structure, the resulting ligand can chelate with various metal ions, leading to complexes with enhanced biological activities.[3][4] Specifically, Schiff bases derived from 5-Methylpyrazine-2-carbaldehyde are of significant interest due to their potential applications as antimicrobial, antifungal, and anticancer agents.[5][6] The imine linkage is crucial for their biological activity, and the pyrazine ring system contributes to their ability to coordinate with metal ions, often leading to more potent therapeutic effects compared to the free ligand.[4]

This technical guide provides a comprehensive overview of the synthesis of Schiff bases from this compound and various primary amines. It offers detailed, field-proven protocols, insights into the reaction mechanism, and guidance on the characterization of the resulting products. The information presented is intended for researchers, scientists, and drug development professionals seeking to explore the rich chemistry and potential applications of these versatile compounds.

Reaction Mechanism and Causality

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[1] The causality behind the experimental choices is rooted in understanding and manipulating the equilibrium of this reaction to favor product formation.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine.[1]

  • Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable imine, or Schiff base. This step is typically the rate-determining step and is often catalyzed by the presence of a weak acid.[1]

The role of an acid catalyst, such as a few drops of glacial acetic acid, is to protonate the hydroxyl group of the carbinolamine, converting it into a better leaving group (water) and thereby facilitating the dehydration step. The overall reaction is driven to completion by the removal of water, often achieved by azeotropic distillation or by carrying out the reaction in a solvent that allows for the precipitation of the product.

SchiffBase_Mechanism Aldehyde This compound (Electrophile) Carbinolamine Carbinolamine (Tetrahedral Intermediate) Aldehyde->Carbinolamine + R-NH2 Amine Primary Amine (Nucleophile) Carbinolamine->Aldehyde - R-NH2 Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Protonated_Carbinolamine->Carbinolamine - H+ Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H2O Water Water H_plus H+ H3O_plus H3O+

Caption: General mechanism of Schiff base formation.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of Schiff bases from this compound. Optimization of reaction times, temperatures, and solvents may be necessary depending on the specific primary amine used.

Protocol 1: General Synthesis via Reflux in Ethanol

This is the most common and straightforward method for the synthesis of Schiff bases.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, 2-aminophenol)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 eq) in absolute ethanol.

  • Add the solution of the primary amine to the stirred solution of the aldehyde at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to facilitate the precipitation of the Schiff base.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

Protocol_Workflow Start Start Dissolve_Aldehyde Dissolve this compound in Ethanol Start->Dissolve_Aldehyde Dissolve_Amine Dissolve Primary Amine in Ethanol Start->Dissolve_Amine Mix Mix Aldehyde and Amine Solutions Dissolve_Aldehyde->Mix Dissolve_Amine->Mix Add_Catalyst Add Glacial Acetic Acid Mix->Add_Catalyst Reflux Reflux for 2-6 hours Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool Cool to Room Temperature and then in Ice Bath Monitor_TLC->Cool Complete Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Caption: Experimental workflow for Schiff base synthesis.

Data Summary Table

The following table summarizes typical reaction parameters for the synthesis of Schiff bases from this compound and various primary amines. Note that yields are representative and may vary.

Primary AmineSolventCatalystReaction Time (h)Typical Yield (%)
AnilineEthanolAcetic Acid385-95
p-ToluidineEthanolAcetic Acid388-96
2-AminophenolEthanolAcetic Acid480-90
4-FluoroanilineEthanolAcetic Acid2.590-97

Characterization and Data Interpretation

The synthesized Schiff bases should be characterized by standard analytical techniques to confirm their structure and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the formation of the imine bond.

  • Key Diagnostic Peaks:

    • Disappearance of C=O stretch: The strong absorption band corresponding to the aldehyde carbonyl (C=O) stretch of this compound (typically around 1700-1720 cm⁻¹) should be absent in the product spectrum.

    • Appearance of C=N stretch: A new, characteristic absorption band for the imine (C=N) stretch should appear in the region of 1600-1650 cm⁻¹.[6]

    • Disappearance of N-H stretch: The N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) will be replaced by the C-H stretch of the imine, or will be absent if the amine was aromatic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet for the azomethine proton will appear in the downfield region, typically between δ 8.0 and 9.0 ppm.

    • Pyrazine and Amine Protons: The aromatic protons of the pyrazine ring and the primary amine will be present, often with shifts indicative of the new electronic environment. The methyl group on the pyrazine ring will typically appear as a singlet around δ 2.5-2.7 ppm.

  • ¹³C NMR:

    • Azomethine Carbon (-CH=N-): The carbon of the imine group will have a characteristic chemical shift in the range of δ 150-165 ppm.

    • Pyrazine and Amine Carbons: The signals for the carbons of the pyrazine and amine moieties will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to study its fragmentation pattern. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product.

Applications in Research and Drug Development

Schiff bases derived from this compound and their metal complexes are promising candidates for various biological applications.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of pyrazine-based Schiff bases.[4][7] The imine group is a key pharmacophore that can interfere with microbial metabolic pathways. The activity can often be enhanced upon chelation with metal ions like Cu(II), Ni(II), and Zn(II).[4] These complexes can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) to determine their minimum inhibitory concentrations (MIC).

Anticancer Activity

The structural similarity of some Schiff base metal complexes to established platinum-based anticancer drugs has spurred research into their potential as novel chemotherapeutic agents.[2] These compounds can interact with DNA, induce apoptosis, and inhibit tumor cell proliferation. In vitro cytotoxicity assays, such as the MTT assay, can be used to evaluate their efficacy against various cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).[8]

Conclusion

The synthesis of Schiff bases from this compound and primary amines offers a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and materials science. The straightforward condensation reaction, coupled with the rich biological activity of the resulting products, makes this an attractive area of research. The protocols and characterization guidelines provided in this application note serve as a solid foundation for the successful synthesis and evaluation of these promising molecules.

References

  • Hassan, et al. (2019). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 24(16), 2893. Available from: [Link]

  • Sivaraj, K. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. International Journal of Pharmaceutical Sciences and Research.
  • Gomez-Sa, et al. (2023). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Molecules, 28(14), 5485. Available from: [Link]

  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
  • Natiq, G. A., & Shaker, M. B. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • Bukhari, S. N. H., et al. (2013). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Modern Research in Science and Technology, 2(8), 1-5.
  • Patel, K. J., & Patel, N. H. (2013). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). International Journal of Scientific & Engineering Research, 4(7), 1893-1901.
  • Deeb, A. (2014).
  • Ali, M. A., et al. (2012). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 2(3), 229-237.
  • Al-Amiery, A. A., et al. (2012). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica, 4(2), 653-658.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • Gholap, A. D., et al. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. Letters in Applied NanoBioScience, 9(3), 1234-1243.
  • Li, J., et al. (2019). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 15, 1836-1843.
  • Kazmi, S. A. R., et al. (2025). Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. Scholars Journal of Engineering and Technology, 13(7), 492-521.
  • Kumar, S., et al. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies, 3(4), 01-04.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available from: [Link]

  • Devi, J., & Devi, R. (2019). A GREENER APPROACH FOR THE SYNTHESIS OF SCHIFF BASE USING KAFFIR LIME EXTRACT AS A NATURAL ACID CATALYST AND ITS ANTIMICROBIAL ACTIVITY. International Journal of Advanced Research, 7(3), 1024-1029.
  • Savci, A., et al. (2022). Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. Journal of the Iranian Chemical Society, 19(12), 5221-5235.

Sources

Application Notes and Protocols for the Reductive Amination of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrazinemethanamines

5-Methylpyrazine-2-carbaldehyde is a pivotal starting material in the synthesis of a diverse array of bioactive molecules. Its derivatives, particularly the N-substituted (5-methylpyrazin-2-yl)methanamines, are prevalent scaffolds in medicinal chemistry, finding applications as antitubercular, anti-inflammatory, and anticancer agents. The reductive amination of this compound represents a highly efficient and versatile method for generating these valuable amine derivatives. This application note provides a comprehensive guide to the mechanism, optimization, and execution of this critical transformation, with a focus on robust and scalable protocols suitable for drug discovery and development settings.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of a carbonyl group to an amine in a single, streamlined operation.[1][2] The reaction proceeds through two key mechanistic steps: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[1][3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This forms a transient hemiaminal species.[1] Under mildly acidic conditions, which are often employed to catalyze the reaction, the hemiaminal undergoes dehydration to yield a protonated imine, known as an iminium ion.[3][4] The removal of water is crucial for driving the equilibrium towards the formation of this intermediate.[1]

  • Hydride Reduction: A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the iminium ion. This hydride transfer step furnishes the final secondary or tertiary amine product.[3]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R¹R²NH Amine R¹R²NH Iminium Iminium Ion Hemiaminal->Iminium - H₂O, + H⁺ Product N-Substituted (5-methylpyrazin-2-yl)methanamine Iminium->Product + [H⁻] Reducing_Agent [H⁻] (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Reagent Selection: The Superiority of Sodium Triacetoxyborohydride (STAB)

The choice of reducing agent is critical to the success of a one-pot reductive amination. While stronger hydrides like sodium borohydride (NaBH₄) can reduce the intermediate imine, they will also readily reduce the starting aldehyde, leading to undesired alcohol byproducts.[5][6] Sodium cyanoborohydride (NaBH₃CN) is more selective but introduces toxic cyanide waste.[7]

For these reasons, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[8][9][10] Its advantages are numerous:

  • Mild and Selective: STAB is a less reactive hydride donor than NaBH₄ and will not significantly reduce the aldehyde starting material, especially at neutral or slightly acidic pH.[10][11] Its reactivity is, however, sufficient for the rapid reduction of the protonated iminium ion intermediate.[9]

  • Non-Toxic Byproducts: The reaction byproducts are innocuous sodium and borate salts and acetic acid, circumventing the toxicity concerns associated with cyanoborohydrides.

  • Broad Substrate Scope: STAB is effective for a wide range of aldehydes and both primary and secondary amines, including those that are weakly basic.[8]

  • Operational Simplicity: The reaction can be performed as a "one-pot" procedure where the aldehyde, amine, and STAB are mixed together, simplifying the experimental setup.[9]

Experimental Protocol: Synthesis of N-Benzyl-(5-methylpyrazin-2-yl)methanamine

This protocol details a representative reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
This compoundC₆H₆N₂O122.13>98%1.22 g10.0
BenzylamineC₇H₉N107.15>99%1.18 g (1.20 mL)11.0
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9495%3.34 g15.0
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Anhydrous50 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--50 mL-
Dichloromethane (DCM)CH₂Cl₂84.93-3 x 30 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow A 1. Reagent Addition - Add this compound and Benzylamine to DCE in flask. - Stir under N₂ for 20-30 min. B 2. Addition of Reducing Agent - Add STAB portion-wise over 10-15 min. - Monitor for gas evolution. A->B C 3. Reaction - Stir at room temperature for 2-4 hours. - Monitor by TLC or LC-MS. B->C D 4. Quenching - Carefully add saturated NaHCO₃ solution. C->D E 5. Extraction - Transfer to separatory funnel. - Extract aqueous layer with DCM (3x). D->E F 6. Drying and Concentration - Combine organic layers, dry over Na₂SO₄. - Filter and concentrate under reduced pressure. E->F G 7. Purification - Purify crude product by column chromatography. F->G

Caption: Experimental Workflow for Reductive Amination.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.22 g, 10.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 50 mL). Add benzylamine (1.20 mL, 11.0 mmol) to the solution.

  • Imine Formation: Stir the mixture under a nitrogen atmosphere at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Addition of STAB: To the stirring solution, add sodium triacetoxyborohydride (3.34 g, 15.0 mmol) portion-wise over 10-15 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 30 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-(5-methylpyrazin-2-yl)methanamine.

Trustworthiness and Self-Validation: In-Process Controls

To ensure the reliability and success of the protocol, the following in-process controls are essential:

  • Anhydrous Conditions: While STAB is more water-tolerant than other hydrides, using an anhydrous solvent like DCE is recommended to ensure efficient imine formation.[5]

  • Stoichiometry: A slight excess of the amine (1.05-1.1 equivalents) is often used to drive the imine formation equilibrium.[11] An excess of STAB (1.4-1.5 equivalents) ensures the complete reduction of the iminium intermediate.[11]

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint. This prevents the formation of byproducts from prolonged reaction times and confirms the complete consumption of the limiting reagent.

  • Proper Quenching: The careful and slow addition of a basic aqueous solution (e.g., NaHCO₃) is necessary to neutralize any remaining acetic acid and decompose any excess STAB before extraction.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a robust, high-yielding, and operationally simple method for the synthesis of N-substituted (5-methylpyrazin-2-yl)methanamines. This protocol, grounded in established chemical principles and optimized for safety and efficiency, provides a reliable foundation for researchers in medicinal chemistry and drug development to access a wide range of valuable pyrazine derivatives.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Patente CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine. (n.d.). Google Patents.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Mor. J. Chem. 10 N°2 (2022) 288-297. Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Semantic Scholar. (2008). Reductive amination with 5-ethyl-2-methylpyridine borane. Retrieved from [Link]

  • Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

  • US Patent US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. (n.d.). Google Patents.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]

  • Green Chemistry. (2018). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubMed. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Retrieved from [Link]

  • Patente CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • New Journal of Chemistry. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Retrieved from [Link]

  • ResearchGate. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved from [Link]

  • PubMed Central. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved from [Link]

  • PubMed Central. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Retrieved from [Link]

  • Myers Chem 115. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.

Sources

The Strategic Application of 5-Methylpyrazine-2-carbaldehyde in the Synthesis of Sulfonylurea-Class Antidiabetic Drug Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delineates a robust and efficient synthetic pathway for the preparation of a key intermediate of Glipizide, a second-generation sulfonylurea medication for the management of type 2 diabetes mellitus. We will explore the strategic utilization of 5-Methylpyrazine-2-carbaldehyde as a readily available and versatile starting material. This application note provides an in-depth analysis of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles, tailored for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Enduring Importance of Sulfonylureas and the Pyrazine Moiety

The global prevalence of type 2 diabetes necessitates the continuous development and optimization of synthetic routes to established and novel therapeutic agents. Glipizide, a potent oral hypoglycemic agent, functions by stimulating insulin secretion from pancreatic β-cells. A critical structural component of Glipizide is the 5-methylpyrazine-2-carboxamide moiety, which plays a significant role in the molecule's biological activity. The synthesis of this key fragment, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide, is a pivotal step in the overall production of Glipizide.[1][2]

While industrial syntheses of this intermediate traditionally commence from 5-methylpyrazine-2-carboxylic acid, this guide proposes a highly efficient, two-step approach starting from the corresponding aldehyde, this compound. This alternative starting material offers potential advantages in terms of availability and cost-effectiveness, making its application in this synthetic context a subject of significant interest for process optimization and development.

Synthetic Strategy: A Two-Step Conversion of Aldehyde to Amide

The conversion of this compound to the target Glipizide intermediate is elegantly achieved through a two-step sequence:

  • Oxidation: The initial step involves the mild and selective oxidation of the aldehyde functionality of this compound to the corresponding carboxylic acid, yielding 5-Methylpyrazine-2-carboxylic acid.

  • Amide Coupling: The newly formed carboxylic acid is then coupled with 4-(2-aminoethyl)benzenesulfonamide to form the desired amide bond, furnishing the key intermediate, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide.

This strategy is underpinned by well-established and high-yielding chemical transformations, ensuring a reliable and scalable process.

Synthetic_Pathway start This compound intermediate 5-Methylpyrazine-2-carboxylic acid start->intermediate Step 1: Oxidation [Reagents: KMnO4 or other mild oxidants] final_product N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide (Glipizide Intermediate) intermediate->final_product Step 2: Amide Coupling [Reagents: 4-(2-aminoethyl)benzenesulfonamide, Coupling agent (e.g., EDC, HOBt)]

Caption: Proposed two-step synthesis of a key Glipizide intermediate from this compound.

Part 1: Oxidation of this compound

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For this specific substrate, a key consideration is the prevention of over-oxidation or side reactions involving the pyrazine ring.

Mechanistic Insight

The oxidation using potassium permanganate (KMnO₄) in a basic medium is a classic and effective method. The reaction proceeds through the formation of a hydrated aldehyde (gem-diol), which is then attacked by the permanganate ion. The subsequent collapse of this intermediate and further oxidation steps lead to the formation of the carboxylate salt, which is then protonated during workup to yield the carboxylic acid.

Detailed Experimental Protocol: Oxidation

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide at 0-5 °C.

  • Slowly add a solution of potassium permanganate (1.1 eq) in deionized water dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with deionized water.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 5-Methylpyrazine-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the desired product.

ParameterConditionRationale
Temperature 0-10 °C during additionControls the exothermicity of the oxidation and minimizes side reactions.
pH Basic (NaOH solution)Promotes the formation of the gem-diol and enhances the reactivity of the permanganate.
Quenching Agent Sodium bisulfiteReduces excess potassium permanganate and facilitates the removal of manganese byproducts.
Final pH 2-3Ensures complete protonation of the carboxylate to precipitate the carboxylic acid.

Part 2: Amide Coupling to Synthesize the Glipizide Intermediate

The formation of the amide bond between 5-Methylpyrazine-2-carboxylic acid and 4-(2-aminoethyl)benzenesulfonamide is the final step in synthesizing the key intermediate. The use of coupling agents is essential to activate the carboxylic acid for nucleophilic attack by the amine.

Mechanistic Insight

Carbodiimide-mediated coupling, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely employed and efficient method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. HOBt is used to suppress side reactions and improve the efficiency of the coupling by forming an active ester with the O-acylisourea, which is less prone to racemization and rearrangement.

Amide_Coupling_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation RCOOH 5-Methylpyrazine-2-carboxylic acid O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Amide N-[2-[4-(aminosulfonyl)phenyl]ethyl]- 5-methylpyrazine-carboxamide O_acylisourea->Amide + Amine Amine 4-(2-aminoethyl)benzenesulfonamide

Caption: Simplified mechanism of EDC-mediated amide coupling.

Detailed Experimental Protocol: Amide Coupling

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • 4-(2-aminoethyl)benzenesulfonamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Add 4-(2-aminoethyl)benzenesulfonamide (1.05 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide as a solid.

ParameterReagent/ConditionRationale
Coupling Agents EDC·HCl, HOBtEfficiently activates the carboxylic acid and minimizes side reactions for a high-yielding amide bond formation.
Base DIPEAA non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the coupling reaction.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and reagents.
Workup Aqueous washesRemoves water-soluble byproducts and unreacted reagents.
Purification RecrystallizationProvides a highly pure final product suitable for subsequent synthetic steps.

Conclusion

The presented application note details a viable and efficient synthetic route for a key intermediate of the antidiabetic drug Glipizide, starting from this compound. This approach, involving a straightforward oxidation followed by a robust amide coupling, offers a promising alternative to existing methods. The protocols provided are designed to be reproducible and scalable, offering valuable insights for process development and optimization in pharmaceutical synthesis. The strategic use of this compound highlights its potential as a valuable building block in the synthesis of important pharmaceutical agents.

References

  • A Process For The Preparation Of Glipizide. Quick Company. Available at: [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • A kind of preparation method of Glipizide intermediate. Google Patents.
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. Available at: [Link]

  • Synthesis of Glipizide. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Available at: [Link]

  • Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. Google Patents.
  • Novel synthesis route of glipizide. Google Patents.

Sources

Application Note & Protocols: The Strategic Role of 5-Methylpyrazine-2-carbaldehyde in the Synthesis of Intermediates for the Blood Fat-Lowering Drug Acipimox

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway leveraging 5-Methylpyrazine-2-carbaldehyde as a pivotal starting material for producing key intermediates of Acipimox, a potent hypolipidemic agent. We dissect a robust, two-step synthetic strategy, beginning with the controlled oxidation of this compound to its corresponding carboxylic acid, a critical intermediate. This is followed by a targeted N-oxidation to yield the active pharmaceutical ingredient (API), Acipimox. This document furnishes detailed, field-proven experimental protocols, causality-driven explanations for procedural choices, and structured data to guide researchers and drug development professionals in the efficient synthesis of this important therapeutic agent.

Introduction: The Therapeutic Imperative and the Pyrazine Scaffold

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Acipimox (marketed as Olbetam) is a valuable therapeutic agent in the management of dyslipidemia.[1] As a derivative of niacin (Vitamin B3), its principal mechanism of action involves the potent inhibition of lipolysis in adipose tissue.[2] By suppressing the hormone-sensitive lipase enzyme, Acipimox reduces the release of free fatty acids into circulation, thereby decreasing the hepatic synthesis of very-low-density lipoprotein (VLDL) and, consequently, low-density lipoprotein (LDL).[3][4]

The core of Acipimox's structure is a pyrazine ring, a nitrogen-containing heterocycle that is a common scaffold in medicinal chemistry due to its diverse pharmacological potential.[5][6] The synthesis of Acipimox relies on the availability of a key precursor: 5-methylpyrazine-2-carboxylic acid.[7][8] This application note elucidates the strategic use of this compound as a readily available and reactive starting material for the efficient production of this crucial intermediate and its subsequent conversion to the final drug.

Overall Synthetic Strategy

The transformation of this compound to Acipimox is achieved via a streamlined two-step process. This strategy is designed for efficiency and scalability, prioritizing common laboratory reagents and straightforward purification techniques.

  • Step 1: Oxidation: Conversion of the aldehyde functional group of this compound into a carboxylic acid to form the key intermediate, 5-methylpyrazine-2-carboxylic acid.

  • Step 2: N-Oxidation: Selective oxidation of one of the pyrazine ring's nitrogen atoms to yield the final API, Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide).

G A This compound B Intermediate: 5-Methylpyrazine-2-carboxylic acid A->B Step 1: Oxidation (KMnO4) C API: Acipimox B->C Step 2: N-Oxidation (H2O2 / Na2WO4)

Caption: High-level overview of the two-step synthesis of Acipimox.

Part 1: Synthesis of the Key Intermediate: 5-Methylpyrazine-2-carboxylic acid

Principle and Rationale

The conversion of an aromatic aldehyde to a carboxylic acid is a fundamental oxidative transformation. For this specific step, potassium permanganate (KMnO₄) is selected as the oxidizing agent.

  • Expertise & Causality: KMnO₄ is a powerful and cost-effective oxidant suitable for this conversion. The reaction is typically performed in an aqueous alkaline solution. The base facilitates the initial formation of a hydrated aldehyde (gem-diol), which is more susceptible to oxidation. The reaction must be carefully monitored to prevent oxidative degradation of the pyrazine ring, which is electron-deficient and relatively stable but not impervious to harsh conditions. A patent for a one-step oxidation of the related 2,5-dimethylpyrazine to the acid using KMnO₄ highlights its industrial relevance and effectiveness.[9] The work-up procedure involves quenching the excess oxidant and precipitating the product by acidification.

Detailed Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Isolation A Dissolve this compound and NaOH in H2O B Cool solution to 0-5 °C in an ice bath A->B D Add KMnO4 solution dropwise to the pyrazine solution over 2-3 hours B->D C Prepare aqueous solution of KMnO4 C->D E Maintain temperature < 10 °C F Stir for an additional 1 hour post-addition D->F G Quench reaction with NaHSO3 solution F->G H Filter off MnO2 precipitate G->H I Cool filtrate and acidify with conc. HCl to pH 2-3 H->I J Collect precipitated product by filtration I->J K Wash with cold water and dry under vacuum J->K

Caption: Experimental workflow for the oxidation of the aldehyde intermediate.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a 1 M aqueous solution of Sodium Hydroxide (1.1 eq). Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Oxidant Preparation: In a separate beaker, dissolve Potassium Permanganate (approx. 1.5 eq) in deionized water.

  • Oxidation: Slowly add the KMnO₄ solution dropwise to the stirred aldehyde solution over 2-3 hours. Critically maintain the internal reaction temperature below 10 °C throughout the addition. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional hour at 5-10 °C. Monitor the reaction's completion by TLC (Thin Layer Chromatography).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color of any excess permanganate is gone.

  • Isolation: Remove the MnO₂ precipitate by vacuum filtration through a pad of celite, washing the filter cake with a small amount of water.

  • Precipitation: Cool the clear filtrate in an ice bath and carefully acidify it by adding concentrated HCl dropwise until the pH reaches 2-3. A solid precipitate of 5-methylpyrazine-2-carboxylic acid will form.

  • Purification: Stir the slurry for 30 minutes in the ice bath, then collect the product by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water and dry under vacuum at 50-60 °C to a constant weight.

Data Summary
ParameterValue/DescriptionRationale
Starting Material This compoundCommercially available precursor.
Key Reagents KMnO₄, NaOH, HClStandard, cost-effective reagents for oxidation and work-up.
Stoichiometry Aldehyde:KMnO₄ ≈ 1:1.5An excess of oxidant ensures complete conversion of the aldehyde.
Temperature 0-10 °CLow temperature controls the exothermic reaction and minimizes side reactions.
Expected Yield 75-85%Typical yield for this type of controlled oxidation.
Purity (Post-Precipitation) >98% (by HPLC)Acid-base work-up provides a high degree of purification.

Part 2: Synthesis of the Active Pharmaceutical Ingredient: Acipimox

Principle and Rationale

The final step is the selective N-oxidation of the pyrazine ring in 5-methylpyrazine-2-carboxylic acid. This transformation is critical as it imparts the desired pharmacological activity.

  • Expertise & Causality: The use of hydrogen peroxide (H₂O₂) in the presence of a catalyst is a common and effective method for N-oxidation of nitrogen-containing heterocycles. Sodium tungstate (Na₂WO₄) is the catalyst of choice, as it forms a potent peroxo-tungstate species in situ, which acts as the active oxygen-transfer agent.[10] This method is preferred over stronger oxidants like peroxy acids, as it offers better control and selectivity, reducing the risk of ring cleavage or other unwanted side reactions. The reaction is typically performed in water, making it a relatively green chemical process. This specific catalytic system is cited in patents for Acipimox synthesis.[10][11]

Detailed Experimental Protocol

G cluster_0 Reaction Setup cluster_1 N-Oxidation cluster_2 Isolation & Purification A Dissolve 5-Methylpyrazine-2-carboxylic acid and Na2WO4 in H2O B Heat solution to 60-70 °C A->B C Add 30% H2O2 solution dropwise over 1-2 hours B->C D Maintain temperature at 70-75 °C E Stir for 2-4 hours until reaction is complete (TLC) C->E F Cool reaction mixture to 0-5 °C E->F G Adjust pH to ~3.0 with HCl if necessary F->G H Collect precipitated Acipimox by filtration G->H I Wash with cold water and dry under vacuum H->I

Caption: Experimental workflow for the N-oxidation to form Acipimox.

Materials:

  • 5-methylpyrazine-2-carboxylic acid (from Part 1)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methylpyrazine-2-carboxylic acid (1.0 eq) and a catalytic amount of sodium tungstate dihydrate (0.02-0.05 eq) in deionized water.

  • Heating: Heat the mixture with stirring to 60-70 °C to ensure complete dissolution.

  • N-Oxidation: Slowly add 30% hydrogen peroxide (1.1-1.3 eq) dropwise to the reaction mixture, maintaining the temperature between 70-75 °C. An exotherm may be observed, requiring controlled addition.

  • Reaction Monitoring: After the addition is complete, continue stirring at 70-75 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature, then further cool in an ice bath to 0-5 °C for several hours to induce crystallization.

  • Isolation: Collect the crystalline product (Acipimox) by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual catalyst or unreacted starting material. Dry the final product under vacuum at 60-70 °C.

Data Summary
ParameterValue/DescriptionRationale
Starting Material 5-methylpyrazine-2-carboxylic acidKey intermediate synthesized in Part 1.
Key Reagents H₂O₂, Na₂WO₄·2H₂OStandard catalytic system for selective N-oxidation.[10][11]
Stoichiometry Acid:H₂O₂ ≈ 1:1.2A slight excess of H₂O₂ ensures complete conversion.
Temperature 70-75 °CProvides sufficient thermal energy to activate the catalyst without degrading the product.
Expected Yield 80-90%High-yielding transformation with good selectivity.
Purity (Post-Crystallization) >99.5% (Pharmaceutical Grade)Crystallization from the reaction medium is an effective purification step.

Conclusion

This compound serves as a highly effective and strategic precursor in the synthesis of the blood fat-lowering drug, Acipimox. The outlined two-step synthetic pathway, involving a controlled aldehyde oxidation followed by a selective catalytic N-oxidation, represents a robust and scalable method for producing this important pharmaceutical agent. The detailed protocols and scientific rationale provided herein offer a self-validating framework for researchers in medicinal chemistry and process development, underscoring the critical role of pyrazine-based intermediates in modern drug discovery and manufacturing.

References

  • Patsnap Synapse. (2024). What is the mechanism of Acipimox?
  • PubChem. (n.d.). Acipimox. National Center for Biotechnology Information.
  • Vernon, A. M., & Saggerson, E. D. (1996).
  • Patsnap Synapse. (2024). What is Acipimox used for?
  • Pharmacology of Acipimox (Olbetam); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • CN103508963A - Preparation method of acipimox. (2014).
  • CN105218464B - The synthesis technique of Acipimox. (2018).
  • CN101899012B - Improved method of acipimox synthesis process. (2012).
  • CN1205933C - Slow-releasing acipimox capsule. (2005).
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2004).
  • CN105106173B - Acipimox capsule and preparation method thereof. (2017).
  • CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. (2004).
  • US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. (2006).
  • Guidechem. (n.d.). How to Prepare 5-Methylpyrazine-2-carboxylic Acid?
  • Patsnap. (n.d.). Preparation method of 5-methylpyrazine-2-carboxylic acid. Eureka.
  • ChemicalBook. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid synthesis.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Organic Chemistry Plus.

Sources

Application Notes & Protocols: 5-Methylpyrazine-2-carbaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Methylpyrazine-2-carbaldehyde

This compound is a potent and versatile building block in the synthesis of complex heterocyclic compounds.[1] Its structure is deceptively simple, yet it offers a rich platform for synthetic innovation. The molecule's utility is rooted in two key features: the electrophilic aldehyde group, which is a prime site for nucleophilic attack and condensation reactions, and the pyrazine ring, a nitrogen-rich aromatic system that is a common motif in pharmacologically active compounds.[2][3] The pyrazine core itself can be further functionalized or serve as the foundation for annulation reactions to build fused bicyclic and polycyclic systems.[4] This guide provides an in-depth exploration of its application in modern synthetic strategies, complete with detailed protocols for researchers in medicinal chemistry and drug development.

Section 1: Foundational Reactivity: Condensation as a Gateway to Novel Scaffolds

The most direct application of this compound leverages the high reactivity of its aldehyde functional group. This group readily undergoes condensation reactions with a wide array of nitrogen nucleophiles, such as amines, hydrazines, and hydroxylamines, to form Schiff bases, hydrazones, and oximes, respectively. These products are not merely derivatives; they are often crucial intermediates for subsequent cyclization reactions or can be potent bioactive molecules in their own right.[5][6]

Application 1.1: Synthesis of Bioactive Hydrazone Derivatives

The condensation of this compound with hydrazides is a robust and efficient method for generating pyrazine carbohydrazide-based hydrazones. This class of compounds is of significant interest due to the presence of the -CONH-N=CH- pharmacophore, which is associated with a wide spectrum of biological activities, including antimicrobial and anti-tubercular properties.[6][7][8] The reaction proceeds via a nucleophilic addition-elimination mechanism, typically under mild, acid-catalyzed conditions.

Experimental Protocol 1.1: Synthesis of (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide

This protocol details the synthesis of a hydrazone derivative, a class of compounds investigated for their therapeutic potential.[6][8]

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol is chosen as the reaction solvent due to its ability to dissolve both the hydrazide and aldehyde reactants and its suitable boiling point for reflux without degrading the components.[8]

  • Catalyst: A few drops of glacial acetic acid can be added to catalyze the reaction by protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydrazide.

  • Work-up: The product often precipitates from the reaction mixture upon cooling, providing a simple and efficient method of initial purification. Recrystallization is then used to obtain high-purity material.[9]

Materials:

  • 5-Methylpyrazine-2-carbohydrazide

  • 4-Chlorobenzaldehyde

  • Methanol or Ethanol (reagent grade)

  • Glacial Acetic Acid (optional, catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-methylpyrazine-2-carbohydrazide (1.0 eq) in a minimal amount of warm methanol (approx. 20-30 mL).

  • To this solution, add 4-chlorobenzaldehyde (1.05 eq).

  • (Optional) Add 2-3 drops of glacial acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath.

  • The solid product will precipitate. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.[9]

Characterization: The final product's structure and purity should be confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry. The formation of the hydrazone is indicated in the IR spectrum by the appearance of a characteristic C=N stretching peak around 1580-1620 cm⁻¹.[6]

Hydrazone_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification SM1 5-Methylpyrazine-2-carbohydrazide Reaction Condensation Reaction (Methanol/Ethanol, Reflux, Acid Catalyst) SM1->Reaction SM2 Substituted Aromatic Aldehyde SM2->Reaction Product Crude Hydrazone Product Reaction->Product Cooling & Precipitation Purification Recrystallization Product->Purification FinalProduct Pure Hydrazone Derivative Purification->FinalProduct

Workflow for the synthesis of pyrazine-based hydrazones.

Section 2: Annulation Strategies for Fused Heterocyclic Systems

Beyond simple condensation, this compound is an excellent starting point for annulation reactions, where a new ring is constructed onto the existing pyrazine core. This strategy is paramount for accessing fused N-heterocyclic systems like pteridines and imidazopyrazines, which are privileged scaffolds in medicinal chemistry.

Application 2.1: Synthesis of Pteridine Derivatives

Pteridines, composed of fused pyrazine and pyrimidine rings, are a class of compounds with immense biological importance.[10] The classical and most versatile synthesis of pteridines is the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[11] While this compound is not a 1,2-dicarbonyl compound itself, it serves as a precursor in related cyclization strategies. For instance, it can react with an active methylene compound adjacent to a potential amino group, followed by cyclization and aromatization. A more direct approach involves the reaction of a pre-functionalized pyrazine, derived from the carbaldehyde, with a C-N fragment to build the pyrimidine ring.

A key strategy involves the condensation of a 5,6-diaminopyrimidine with a suitable dicarbonyl compound.[12] The Timmis reaction provides an alternative, regioselective route by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, followed by cyclization.[11]

Protocol 2.1: Synthesis of a 6-Methylpteridine Derivative

This protocol outlines a generalized Gabriel-Isay condensation, a cornerstone reaction for pteridine synthesis.[11][12]

Causality Behind Experimental Choices:

  • Reaction Conditions: The condensation is typically performed under reflux in a protic solvent like ethanol or water. The elevated temperature drives the dehydration and cyclization steps.[12]

  • Atmosphere: The reaction is often conducted under an inert atmosphere (e.g., nitrogen or argon) because diaminopyrimidines can be sensitive to air oxidation, which would result in undesired side products and lower yields.

  • pH Control: The reaction rate and outcome can be pH-dependent. Mildly acidic or basic conditions can catalyze the initial condensation steps.

Materials:

  • 4,5-Diaminopyrimidine derivative

  • Butane-2,3-dione (as a representative 1,2-dicarbonyl compound)

  • Ethanol

  • Sodium dithionite (if reduction of a nitroso precursor is needed)[12]

Procedure:

  • Dissolve the 4,5-diaminopyrimidine (1.0 eq) in ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of butane-2,3-dione (1.0 eq) in ethanol dropwise to the pyrimidine solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-24 hours, monitoring by TLC.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • The pteridine product may precipitate. If so, collect it by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Passerini_Reaction Aldehyde This compound Aldehyde->center Isocyanide Isocyanide (R-NC) Isocyanide->center CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->center Product α-Acyloxy Carboxamide Product center->Product One-Pot Passerini Reaction

Convergence in the Passerini Multicomponent Reaction.

Conclusion

This compound is a cornerstone reagent for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its utility spans from straightforward condensation reactions to generate bioactive hydrazones, to complex annulation strategies for building fused ring systems like pteridines, and extends to advanced, efficiency-focused multicomponent reactions. The protocols and strategies outlined in this guide demonstrate the breadth of its applications and provide a solid foundation for researchers to innovate and develop novel molecular entities for drug discovery and materials science.

References

  • ResearchGate. (n.d.). Synthesis of pteridines (5). Reagents and conditions: (A) Na, ethanol, reflux. 2 h. Retrieved from [Link]

  • Choudhary, D., & Singh, P. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2014). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

  • Riahi, K., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 27(15), 4995. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments on Five-Component Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10(S1), S41-S46. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. International Journal of Health Sciences, 7(1). Retrieved from [Link]

  • Scribd. (n.d.). Multicomponent Reactions Guide. Retrieved from [Link]

  • ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds. Retrieved from [Link]

  • Science of Synthesis. (2012). Knowledge Updates 2012/2. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ScienceDirect. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

Sources

Topic: Experimental Procedure for the Oxidation of 5-Methylpyrazine-2-carbaldehyde to 5-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical oxidation of 5-Methylpyrazine-2-carbaldehyde to 5-methylpyrazine-2-carboxylic acid. This carboxylic acid is a pivotal intermediate in the synthesis of significant pharmaceutical agents, including the antidiabetic drug glipizide and the lipid-lowering drug acipimox.[1][2][3] This guide moves beyond a simple recitation of steps, offering a comparative analysis of common oxidation methodologies and the underlying chemical principles that govern their selection. We present detailed, field-tested protocols for the most reliable methods, emphasizing safety, efficiency, and validation of the final product.

Introduction and Strategic Overview

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, when the aldehyde is part of a heteroaromatic system like pyrazine, the choice of oxidant and reaction conditions becomes critical. The pyrazine ring, while aromatic, contains two nitrogen atoms that can be susceptible to N-oxidation or other side reactions under harsh oxidative conditions.

The primary objective is the selective oxidation of the aldehyde group at the C2 position while preserving the integrity of the methyl group at C5 and the pyrazine ring itself.

Caption: General scheme for the oxidation of this compound.

This guide will focus on three common yet distinct strategies for this transformation:

  • Potassium Permanganate (KMnO₄) Oxidation: A powerful, classical oxidant.

  • Silver (I) Oxide (Ag₂O) Oxidation: A mild and selective method.

  • Pinnick Oxidation (NaClO₂): A modern, highly chemoselective, and reliable method.

Comparative Analysis of Oxidation Reagents

The choice of an oxidizing agent is dictated by a balance of reactivity, selectivity, cost, and safety. For a substrate like this compound, understanding these trade-offs is essential for a successful synthesis.

Oxidizing AgentConditionsAdvantagesDisadvantagesCausality & Field Insights
Potassium Permanganate (KMnO₄) Aqueous, neutral or alkalineInexpensive, powerful oxidant.[4]Low selectivity; risk of over-oxidation of the methyl group or ring cleavage.[5][6][7] Difficult workup due to MnO₂ byproduct.[4]KMnO₄ is a very strong oxidizing agent. While effective for simple aldehydes, its high reactivity can be a liability with multifunctional molecules. The pyrazine ring and the methyl group present additional oxidation sites. Success relies heavily on precise control of stoichiometry, temperature, and reaction time to favor mono-oxidation.[7][8]
Silver (I) Oxide (Ag₂O) Aqueous or alcoholic solventsVery mild and highly selective for aldehydes over other functional groups.[9][10][11] Clean reaction with formation of metallic silver.[11]High cost of silver reagents. Stoichiometric amounts are required.This method is a variant of the Tollens' test, which is known for its exceptional selectivity for aldehydes over ketones and alcohols.[5][12] The reaction proceeds via the aldehyde hydrate, which is oxidized to the carboxylate, while Ag(I) is reduced to elemental Ag(0).[11] It is an excellent choice when dealing with sensitive substrates where over-oxidation is a primary concern.
Pinnick Oxidation (NaClO₂) Mildly acidic (pH ~4-6), typically buffered. Solvents like t-BuOH/water.Highly chemoselective and tolerant of a wide range of functional groups.[13][14] Excellent for α,β-unsaturated and heteroaromatic aldehydes. Inexpensive reagents and straightforward workup.Requires a scavenger (e.g., 2-methyl-2-butene) to consume the reactive hypochlorite byproduct.[15]The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite under weakly acidic conditions.[13] Its mechanism avoids the harsh conditions of stronger oxidants. The use of a scavenger is critical; it prevents side reactions with the hypochlorous acid (HOCl) byproduct, ensuring high yields and purity.[15] This is often the go-to method in modern drug development for its reliability and broad applicability.

Recommended Experimental Protocols

Based on the analysis above, the Pinnick oxidation is the primary recommended method due to its superior selectivity and reliability. The silver oxide method is presented as a viable, albeit more expensive, alternative for highly sensitive substrates.

Protocol 1: Pinnick Oxidation (Primary Recommendation)

This protocol is designed to be a self-validating system, where the mild conditions and use of a scavenger ensure a clean conversion with minimal side products.

3.1. Materials and Reagents

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene (scavenger)

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl, 2M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

3.2. Safety Precautions

  • Sodium chlorite is a strong oxidizer. Do not mix with organic materials in concentrated form. Avoid contact with acids, which can generate toxic chlorine dioxide gas.

  • 2-Methyl-2-butene is volatile and flammable. Handle in a well-ventilated fume hood.

  • Work should be performed wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL per 1 g of aldehyde).

  • Addition of Scavenger: Add 2-methyl-2-butene (3.0 eq) to the solution. This excess ensures complete quenching of the HOCl byproduct.[15]

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water (e.g., 5 mL per 1 g of NaClO₂). Rationale: The phosphate buffer maintains the mild acidic pH required for the formation of the active oxidant, chlorous acid.[13]

  • Reaction Execution: Cool the aldehyde solution to 0-5 °C using an ice bath. Add the oxidant solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0-5 °C. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides. This step safely destroys any residual oxidant.

  • Workup - pH Adjustment and Extraction: Concentrate the mixture under reduced pressure to remove the tert-butanol. Adjust the pH of the remaining aqueous solution to ~2-3 with 2M HCl. This protonates the carboxylate product, making it extractable into an organic solvent.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-methylpyrazine-2-carboxylic acid.

  • Final Purification: The crude product can be further purified by recrystallization (e.g., from hot water or an ethanol/water mixture) to afford a light yellow or off-white solid.[2]

3.4. Product Characterization

  • Melting Point: Compare with literature values (approx. 164-172 °C).[3][16]

  • ¹H-NMR: Confirm the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a broad carboxylic acid proton (>12 ppm), along with the characteristic pyrazine and methyl signals.[2]

Protocol 2: Silver (I) Oxide Oxidation (Alternative Method)

This method leverages the mildness of Ag₂O, making it suitable for complex molecules where other functional groups might be sensitive to the Pinnick conditions.

3.1. Materials and Reagents

  • This compound

  • Silver (I) oxide (Ag₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Celite® (for filtration)

  • Hydrochloric acid (HCl, 2M)

  • Ethyl acetate (EtOAc)

3.2. Safety Precautions

  • Silver compounds can cause argyria (staining of skin and tissues) upon prolonged exposure. Handle with care and wear gloves.

  • Avoid inhaling silver oxide dust.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Addition of Reagents: Add silver (I) oxide (Ag₂O, 2.0 eq) followed by a 10% aqueous solution of sodium hydroxide (NaOH, 2.5 eq). Rationale: The basic conditions facilitate the formation of the carboxylate salt.[11]

  • Reaction Execution: Heat the mixture to a gentle reflux (around 60-70 °C) and stir vigorously for 2-4 hours. The formation of a silver mirror or a black precipitate of metallic silver indicates the reaction is proceeding.[9][12]

  • Reaction Monitoring: Follow the consumption of the starting material by TLC or HPLC.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the metallic silver and any unreacted silver oxide. Wash the filter cake thoroughly with water and ethanol.

  • Workup - Acidification: Combine the filtrate and washes. Concentrate under reduced pressure to remove the ethanol. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 2M HCl.

  • Purification: The product, 5-methylpyrazine-2-carboxylic acid, should precipitate upon acidification. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Workflow Visualization

The following diagram illustrates the key stages of the recommended Pinnick Oxidation protocol.

Pinnick_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Analysis prep_aldehyde Dissolve Aldehyde in t-BuOH/Water add_scavenger Add 2-Methyl-2-butene (Scavenger) prep_aldehyde->add_scavenger prep_oxidant Prepare aq. solution of NaClO2 + NaH2PO4 reaction_exec Cool to 0°C Add Oxidant Solution Dropwise prep_oxidant->reaction_exec add_scavenger->reaction_exec stir Stir at RT (4-6h) Monitor by TLC/HPLC reaction_exec->stir quench Quench with Na2SO3 stir->quench concentrate Remove t-BuOH quench->concentrate acidify Acidify to pH 2-3 with HCl concentrate->acidify extract Extract with EtOAc acidify->extract purify Dry, Concentrate & Recrystallize extract->purify analysis Characterize Product (NMR, MP, etc.) purify->analysis

Caption: Detailed experimental workflow for the Pinnick oxidation protocol.

References

  • Master Organic Chemistry. Oxidation of aldehydes to carboxylic acids with Ag2O. [Link]

  • Wikipedia. Silver oxide. [Link]

  • Hui, Y., et al. (2005). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC - NIH. [Link]

  • Patsnap. Preparation method of 5-methylpyrazine-2-carboxylic acid. Eureka. [Link]

  • OrgoSolver. Aldehyde → Carboxylic Acid with Silver (Ag₂O/H₂O). [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Iovel, I., Goldberg, Yu., & Shymanska, M. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Organic Preparations and Procedures International, 23(2), 188-190. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • Organic Chemistry Portal. Potassium Permanganate. [Link]

  • Quora. Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction?. [Link]

  • Reddit. How are aldehydes practically oxidised by KMnO4 to carboxylic acids?. [Link]

  • OpenStax adaptation. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • Google Patents. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Google Patents.
  • Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • NIH. Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. [Link]

  • Han, G., & Han, B. (2000). Synthesis of 5-methylpyrazine-2-carboxylic acid. Chinese Journal of Modern Applied Pharmacy, (3), 208-210. [Link]

  • Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • ORGANIC CHEMISTRY SELECT. (2012). Pinnick Oxidation. [Link]

  • Google Patents. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Technoarete. Novel Synthesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]

  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from.... [Link]

  • Kamal, M. R., & Levine, R. (1962). The Chemistry of Pyrazine and Its Derivatives. VI. The Synthesis of Carbinols Containing the Pyrazine Nucleus. The Journal of Organic Chemistry, 27(4), 1360-1364. [Link]

  • NIH. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • YouTube. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). [Link]

Sources

Application Note: A Detailed Protocol for the Selective Reduction of 5-Methylpyrazine-2-carbaldehyde to (5-methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selective reduction of 5-methylpyrazine-2-carbaldehyde to its corresponding primary alcohol, (5-methylpyrazin-2-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. We present a detailed, field-proven protocol utilizing sodium borohydride (NaBH₄) as a mild and selective reducing agent. The causality behind experimental choices, a self-validating protocol, and in-depth characterization of the final product are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of (5-methylpyrazin-2-yl)methanol

Pyrazine derivatives are a class of heterocyclic compounds that are integral to the fields of medicinal chemistry, agrochemicals, and flavor and fragrance industries. The hydroxymethyl functionality on the pyrazine ring, as present in (5-methylpyrazin-2-yl)methanol, serves as a versatile synthetic handle for further molecular elaborations. The controlled and efficient reduction of the corresponding aldehyde is therefore a paramount transformation for researchers and drug development professionals. This document outlines a robust and scalable method for this reduction, focusing on the practical aspects and the underlying chemical principles.

The Chemical Rationale: Why Sodium Borohydride?

The selective reduction of an aldehyde in the presence of other potentially reducible functional groups within a molecule is a common challenge in organic synthesis. For the conversion of this compound, sodium borohydride (NaBH₄) is the reagent of choice for several key reasons:

  • Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones over other functional groups like esters, amides, or nitriles that might be present in more complex substrates.[1] This selectivity is crucial for clean transformations without the need for protecting groups.

  • Operational Simplicity: Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ reactions can be conveniently carried out in protic solvents like methanol or ethanol.[2] This simplifies the experimental setup and workup procedures.

  • Safety Profile: Sodium borohydride is a more stable and safer reagent to handle compared to LiAlH₄, which reacts violently with water and other protic solvents.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (e.g., methanol) during the reaction or upon workup to yield the primary alcohol.[3]

Reaction Workflow and Mechanism

The overall transformation and a simplified workflow for the synthesis and purification are depicted below.

Reduction_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start This compound in Methanol Reaction Stir at 0°C to Room Temp. Start->Reaction Dissolve Reagent Sodium Borohydride (NaBH4) Reagent->Reaction Portion-wise addition Quench Quench with Acetone/ Saturated NH4Cl (aq) Reaction->Quench Reaction Mixture Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product (5-methylpyrazin-2-yl)methanol Purify->Product

Figure 1: Experimental workflow for the reduction of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
This compound≥97%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%, powderSigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Saturated Ammonium Chloride (NH₄Cl) Soln.ACS GradePrepare in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies

4.2. Reaction Setup and Procedure

  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.22 g, 10.0 mmol). Dissolve the aldehyde in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, carefully add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) in small portions over 15-20 minutes. Note: Hydrogen gas evolution may be observed. Ensure adequate ventilation in a fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The aldehyde starting material should have a higher Rf value than the more polar alcohol product.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice-water bath. Cautiously quench the excess NaBH₄ by the slow, dropwise addition of acetone (5 mL). After gas evolution ceases, add saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

4.3. Purification: Flash Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[4][5]

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dry silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford (5-methylpyrazin-2-yl)methanol as a crystalline solid or a viscous oil.

Characterization of (5-methylpyrazin-2-yl)methanol

The identity and purity of the synthesized (5-methylpyrazin-2-yl)methanol should be confirmed by spectroscopic methods.

5.1. Physical Properties

PropertyValue
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol [6]
AppearanceOff-white to yellow solid or oil
Melting PointNot widely reported, may be a low-melting solid

5.2. Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (s, 1H, pyrazine-H), 8.38 (s, 1H, pyrazine-H), 4.85 (s, 2H, -CH₂OH), 3.5-4.5 (br s, 1H, -OH), 2.60 (s, 3H, -CH₃). (Note: Predicted chemical shifts. Actual values may vary. The broad singlet for the hydroxyl proton is exchangeable with D₂O).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0, 151.8, 143.5, 142.0, 64.5, 21.0. (Note: Predicted chemical shifts.)

  • Mass Spectrometry (ESI+): m/z 125.07 [M+H]⁺.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium Borohydride: Corrosive. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reducing agent or reaction time.Add more NaBH₄ portion-wise and continue to monitor by TLC. Ensure the NaBH₄ used is not old or deactivated.
Low YieldProduct loss during workup or purification.Ensure complete extraction. Be careful during the concentration step to avoid loss of a potentially volatile product.
Impure Product after ChromatographyCo-elution of impurities.Optimize the solvent system for column chromatography. A shallower gradient may be required.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of (5-methylpyrazin-2-yl)methanol from this compound. The use of sodium borohydride offers a safe and selective route to this valuable synthetic intermediate. By following the detailed steps for reaction, workup, and purification, researchers can consistently obtain high-purity material for their downstream applications in drug discovery and development.

References

  • PubChem. (5-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • SciSpace. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

HPLC purification method for derivatives of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 5-Methylpyrazine-2-carbaldehyde Derivatives using Preparative High-Performance Liquid Chromatography (HPLC).

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Critical Role of Purity in Pyrazine-Based Drug Discovery

Pyrazine derivatives are a significant class of aromatic nitrogen-containing heterocycles that form the structural core of numerous biologically active compounds.[1] Specifically, derivatives of this compound are pivotal intermediates in the synthesis of pharmaceuticals, including treatments for tuberculosis and diabetes.[2][3][4] The efficacy and safety of an Active Pharmaceutical Ingredient (API) are inextricably linked to its purity. The isolation of the target compound from reaction by-products, unreacted starting materials, and isomers is a non-negotiable step in the drug development pipeline.[5][6]

Preparative High-Performance Liquid Chromatography (Prep HPLC) is an indispensable technique for achieving the high levels of purity required for these intermediates and final APIs.[7] It functions by separating components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[8] This document provides a comprehensive guide to developing a robust and scalable reverse-phase HPLC (RP-HPLC) purification method for derivatives of this compound, grounded in the principles of chromatographic theory and practical laboratory experience.

Part 1: The Science of Separation - Method Development Strategy

The success of any preparative purification is built upon a well-designed analytical method. The goal is to achieve optimal resolution between the target compound and its impurities, which can then be scaled up for larger quantities.[9]

The Causality Behind Column Selection: Stationary Phase Chemistry

The stationary phase is the heart of the separation.[9][10] For moderately polar molecules like pyrazine derivatives, Reverse-Phase (RP) chromatography is the mode of choice.

  • Workhorse Phase (C18): An octadecylsilica (C18) column is the recommended starting point. Its long alkyl chains provide a hydrophobic environment that retains compounds based on their hydrophobicity. Most pyrazine derivatives will exhibit sufficient retention on a C18 phase to allow for separation from more polar or less polar impurities.[11][12][13]

  • Alternative Selectivity (Phenyl Phases): If co-elution with aromatic impurities is an issue on a C18 column, a Phenyl-Hexyl or Biphenyl stationary phase can offer a powerful alternative. These phases can induce π-π stacking interactions between the phenyl groups of the stationary phase and the aromatic pyrazine ring of the analyte, providing a different separation mechanism and potentially resolving challenging impurities.[14]

The Mobile Phase: Driving the Separation

The mobile phase composition is the most powerful variable for optimizing selectivity in RP-HPLC.[15]

  • Solvent System: The standard mobile phase consists of an aqueous component (Solvent A) and a polar organic solvent (Solvent B).

    • Solvent A: Highly purified water.

    • Solvent B: Acetonitrile (MeCN) is generally preferred over methanol for separating aromatic heterocycles due to its lower viscosity (resulting in lower backpressure) and different selectivity.[11]

  • The Role of Acidic Modifiers: Pyrazine derivatives contain basic nitrogen atoms which can interact with residual acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction leads to poor peak shape (tailing).[16] To mitigate this, a small amount (typically 0.05-0.1%) of an acidic modifier is added to both mobile phase components.

    • Formic Acid (FA): Ideal for mass spectrometry (MS) guided purification as it is volatile.[17][18]

    • Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that can provide sharper peaks, but it is not ideal for MS and can be difficult to remove from the final product.

Detection: Visualizing the Purity
  • UV-Vis Detection: Pyrazine rings possess a strong UV chromophore, making UV detection a simple and robust choice. A wavelength of 270 nm is a good starting point for general pyrazine detection.[11][19] A Photo Diode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to assess peak purity.

  • Mass-Directed Purification: For complex mixtures or when the target peak is not the major component, coupling the HPLC system to a mass spectrometer (MS) allows for fraction collection based on the mass-to-charge ratio (m/z) of the target compound.[6][20] This is the most specific and efficient method for isolating the desired product.

Part 2: From Analytical Insight to Preparative Scale

This section outlines the logical workflow for developing and executing the purification. The process begins with a small-scale analytical run to establish separation conditions and culminates in a large-scale preparative run to isolate the pure compound.

Workflow for HPLC Purification of Pyrazine Derivatives

HPLC_Purification_Workflow crude Crude Product Mixture analytical Analytical Method Development (Scouting Run) crude->analytical Inject small amount scale_up Scale-Up Calculation (Flow Rate, Injection Volume) analytical->scale_up Optimized Method prep_run Preparative HPLC Run scale_up->prep_run Calculated Parameters collection Fraction Collection (Triggered by UV or MS) prep_run->collection Eluting Peaks analysis Purity Analysis of Fractions (Analytical HPLC) collection->analysis Collected Fractions pooling Pool Pure Fractions & Solvent Evaporation analysis->pooling Fractions meeting purity criteria pure_cmpd Pure Compound (>95%) pooling->pure_cmpd Final Product

Caption: Logical workflow from crude mixture to purified compound.

Step-by-Step Protocol: Analytical Method Scouting

This initial step uses a standard analytical HPLC column to find the best separation conditions with a minimal amount of sample.

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of the crude this compound derivative.

    • Dissolve in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of 1 mg/mL. Ensure the sample is fully dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrument and Method Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[19]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: PDA at 270 nm.

    • Column Temperature: 30 °C.

  • Gradient Elution Program: A broad gradient is used to survey the retention profile of the mixture.

Time (min)% A (Water + 0.1% FA)% B (MeCN + 0.1% FA)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Analysis: Evaluate the resulting chromatogram for the resolution between the target peak and adjacent impurities. If separation is poor, adjust the gradient to be shallower around the elution time of the target compound to improve resolution.

Step-by-Step Protocol: Preparative Scale-Up and Purification

Once an effective analytical separation is achieved, the method is scaled to a larger preparative column.

  • Scale-Up Calculations: The key is to maintain the linear velocity of the mobile phase. Use the following formula to adjust the flow rate:[21][22]

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID² / Analytical Column ID²)

    • Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column:

      • Preparative Flow Rate = 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min

  • Determine Sample Load:

    • Prepare a concentrated solution of the crude material (e.g., 50-100 mg/mL) in the minimal amount of solvent.

    • The maximum sample load depends on the column size and separation difficulty. A good starting point for a 21.2 mm ID column is 50-200 mg per injection.

  • Instrument and Method Setup:

    • Column: C18, 21.2 x 150 mm, 5 µm particle size (or similar preparative dimension).

    • Mobile Phase: Same as the optimized analytical method.

    • Flow Rate: Calculated scaled-up flow rate (e.g., 21.2 mL/min).

    • Gradient: Use the same gradient profile (in terms of %B vs. time) as the optimized analytical method. The run time will be identical.

    • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold at 270 nm. If using MS, set the trigger to the m/z of the target compound.

  • Post-Purification:

    • Analyze a small aliquot from each collected fraction using the initial analytical HPLC method to confirm purity.

    • Combine the fractions that meet the required purity specification (e.g., >98%).

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, purified compound.

Part 3: Troubleshooting and Validation

A robust protocol anticipates and addresses potential issues.

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Insufficient mobile phase modifier; secondary interactions with the stationary phase.[16]Increase formic acid concentration to 0.1%. If tailing persists, consider a column specifically designed for basic compounds or switch to a different column chemistry (e.g., Phenyl-Hexyl).
Poor Resolution/Co-elution Inappropriate mobile phase or stationary phase; gradient is too steep.[23][24]Make the gradient shallower around the elution time of the target peak. Try methanol instead of acetonitrile as the organic modifier to alter selectivity.[23]
Variable Retention Times Poor column equilibration; leaks in the system; mobile phase composition change.[8][25][26]Ensure the column is equilibrated for at least 10 column volumes before injection. Check system for leaks. Prepare fresh mobile phase daily.
High Backpressure Column frit blockage; sample precipitation on the column.[27]Filter all samples and mobile phases. If pressure remains high, reverse-flush the column (disconnect from detector first) with a strong solvent like isopropanol.
No Compound Eluting Compound is too polar and has no retention, or is too non-polar and irreversibly adsorbed.[23]For highly polar compounds, consider a HILIC or mixed-mode column.[28] For highly non-polar compounds, increase the organic solvent strength significantly in the mobile phase.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC purification of this compound derivatives. By starting with a systematic approach to analytical method development and applying logical principles for scaling up to a preparative scale, researchers can confidently and efficiently isolate these valuable pharmaceutical intermediates with high purity. The key to success lies in understanding the causal relationships between analyte chemistry, stationary phase selection, and mobile phase composition.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Welch, C. J., et al. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Awad, T. K., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Retrieved from [Link]

  • Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]

  • Waters Corporation. (2018). Analytical to Preparative HPLC: Scale-Up Techniques using a Natural Product. Retrieved from [Link]

  • Majors, R. E. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]

  • Yogo, K. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology. Retrieved from [Link]

  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazine, (cyclohexylmethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC North America. (n.d.). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved from [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BGB Analytik. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. Retrieved from [Link]

Sources

The Strategic Role of 5-Methylpyrazine-2-carbaldehyde in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrazine nucleus has emerged as a "privileged scaffold" – a molecular framework that consistently imparts desirable biological activity.[1] Pyrazine derivatives are integral to a range of commercial and developmental fungicides and herbicides, owing to their unique electronic properties and metabolic stability.[2][3] At the heart of this chemical versatility lies 5-Methylpyrazine-2-carbaldehyde, a key intermediate that provides a strategic entry point for the synthesis of a diverse array of potent agrochemical agents. This comprehensive guide provides an in-depth exploration of the synthesis and application of this pivotal building block for researchers, scientists, and professionals in the agrochemical development sector.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₆N₂OPubChem
Molecular Weight 122.12 g/mol PubChem
Appearance Not specified (typically a solid)
CAS Number 50866-30-3PubChem

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is a critical first step in its application. While direct selective oxidation of 2,5-dimethylpyrazine to the mono-aldehyde can be challenging, a robust and scalable two-step approach via the corresponding carboxylic acid is well-established.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Oxidation Oxidation (e.g., KMnO4) 2,5-Dimethylpyrazine->Oxidation Reagent 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2- carboxylic Acid Oxidation->5-Methylpyrazine-2-carboxylic_acid Product Carboxylic_Acid_Activation Activation (e.g., SOCl2, Esterification) 5-Methylpyrazine-2-carboxylic_acid->Carboxylic_Acid_Activation Starting Material Reduction Reduction (e.g., DIBAL-H) Carboxylic_Acid_Activation->Reduction Activated Intermediate This compound This compound Reduction->this compound Final Product

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid via Oxidation of 2,5-Dimethylpyrazine

The selective oxidation of one methyl group of 2,5-dimethylpyrazine is a key transformation. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) under controlled conditions is a common and effective method.[2]

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-dimethylpyrazine in water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium permanganate in water via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Acidify the solution with concentrated sulfuric acid to a pH of approximately 2-3.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Extract the aqueous solution with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-methylpyrazine-2-carboxylic acid.

Expected Yield: 60-70%

Protocol 2: Reduction of 5-Methylpyrazine-2-carboxylic Acid to this compound

The reduction of the carboxylic acid to the aldehyde requires a mild reducing agent to prevent over-reduction to the alcohol. A common method involves the conversion of the carboxylic acid to an ester followed by reduction with a hydride reagent such as diisobutylaluminium hydride (DIBAL-H).

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • Methanol or Ethanol

  • Sulfuric acid (catalytic amount)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous sodium sulfate

Procedure:

  • Esterification: Reflux a solution of 5-methylpyrazine-2-carboxylic acid in methanol or ethanol with a catalytic amount of sulfuric acid for several hours. Monitor the reaction by TLC. After completion, neutralize the acid, extract the ester with a suitable organic solvent, dry, and concentrate to obtain the methyl or ethyl ester.

  • Reduction: Dissolve the ester in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H to the cooled ester solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-85%

Application in Agrochemical Synthesis: N-Aryl-Pyrazine-2-Carboxamides as Herbicides

A prominent class of herbicides derived from pyrazine intermediates are the N-aryl-pyrazine-2-carboxamides. These compounds often act as inhibitors of photosynthesis.[4][5] The synthesis of these molecules showcases the utility of this compound (via its carboxylic acid derivative) as a core building block.

Synthetic Workflow for N-Aryl-Pyrazine-2-Carboxamides

Agrochemical_Synthesis cluster_0 Intermediate Preparation cluster_1 Amide Coupling 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2- carboxylic Acid Activation Activation (e.g., SOCl2) 5-Methylpyrazine-2-carboxylic_acid->Activation Starting Material Acyl_Chloride 5-Methylpyrazine-2- carbonyl Chloride Activation->Acyl_Chloride Product Substituted_Aniline Substituted Aniline Coupling Amide Coupling Acyl_Chloride->Coupling Reactant Substituted_Aniline->Coupling Reactant N-Aryl-Pyrazine-2-Carboxamide N-Aryl-5-methylpyrazine- 2-carboxamide (Herbicide) Coupling->N-Aryl-Pyrazine-2-Carboxamide Final Product

Caption: Synthesis of N-Aryl-Pyrazine-2-Carboxamide Herbicides.

Protocol 3: Synthesis of a Representative N-Aryl-5-methylpyrazine-2-carboxamide

This protocol details the synthesis of a representative herbicidal compound from 5-methylpyrazine-2-carboxylic acid.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Substituted aniline (e.g., 3-iodo-4-methylaniline)

  • Dry acetone

  • Pyridine

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, suspend 5-methylpyrazine-2-carboxylic acid in dry toluene.

  • Add thionyl chloride dropwise to the suspension.

  • Reflux the mixture for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-methylpyrazine-2-carbonyl chloride can be used directly in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in dry acetone.

  • In a separate flask, dissolve the substituted aniline and pyridine in dry acetone.

  • Add the acyl chloride solution dropwise to the aniline solution at room temperature with stirring.

  • Continue stirring for 30-60 minutes after the addition is complete.

  • The product may precipitate from the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Filter the solid product, wash with cold acetone or water, and dry to obtain the N-aryl-5-methylpyrazine-2-carboxamide.

Quantitative Data for Representative N-Aryl-Pyrazine-2-Carboxamides:

CompoundIC₅₀ (µmol·L⁻¹) for Photosynthesis InhibitionReference
1 H3-iodo-4-methyl51.0[4]
2 tert-butyl4-chloro-3-methyl44.0[4]

Conclusion: A Versatile Intermediate for Agrochemical Innovation

This compound stands as a testament to the power of heterocyclic chemistry in addressing the challenges of modern agriculture. Its straightforward synthesis from readily available precursors and the reactivity of its aldehyde functional group provide a gateway to a vast and diverse chemical space. The demonstrated efficacy of its derivatives, such as the N-aryl-pyrazine-2-carboxamides, as potent herbicides underscores the importance of this intermediate. As the demand for novel and sustainable crop protection solutions continues to grow, this compound is poised to remain a critical building block for the discovery and development of the next generation of agrochemicals.

References

  • Doležal, M., Tůmová, L., Kesetovicová, D., Tůma, J., & Králová, K. (2007). Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Molecules, 12(12), 2589-2598.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Trost, B. M. (1995). The atom economy--a search for synthetic efficiency. Science, 268(5211), 1471-1477.
  • Zhang, Y., et al. (2018). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 84(13), e00489-18.
  • Miniyar, P. B., et al. (2013). Design and synthesis of this compound derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 6(4), 435-442.
  • Chengdu Organic Chem Co Ltd Chinese ACAD of SCI. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. CN100999502A.
  • Doležal, M., et al. (2009). N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides. 12th International Electronic Conference on Synthetic Organic Chemistry.
  • Khan, I., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., 26(4), 773-779.
  • Doležal, M., & Králová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Doležal, M., et al. (2007). Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Molecules, 12(12), 2589–2598.
  • Miniyar, P. B., & Bhat, S. V. (1999). Pyrazinoic acid hydrazide derivatives: Synthesis and antimycobacterial activities. Indian Journal of Chemistry-Section B, 38(7), 843-846.
  • Panda, S. S., et al. (2019). Pyrazinoic acid hydrazide derivatives: Synthesis and antimycobacterial activities. Bioorganic & Medicinal Chemistry Letters, 29(18), 2631-2635.
  • Grigg, R., et al. (1989). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Journal of the Chemical Society, Perkin Transactions 1, 1929-1937.
  • BenchChem. (2025). A Comparative Analysis of 2-Ethylpyrazine and 2,5-Dimethylpyrazine Formation in Maillard Reaction Models.
  • Mokale, S. N., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 6(4), 435-442.
  • Khan, I., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-779.
  • Servusova, B., et al. (2011).
  • BenchChem. (2025). An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery.
  • Doležal, M., et al. (2006). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. Molecules, 11(4), 242-256.
  • Li, H., et al. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry, 68(47), 13474-13483.

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Methylpyrazine-2-carbaldehyde

This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The methyl and aldehyde substituents on this electron-deficient ring system offer versatile handles for synthetic elaboration, allowing for the construction of complex molecular architectures.

This guide provides detailed application notes and robust protocols for the functionalization of this compound and its derivatives via several cornerstone metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to impart an understanding of the underlying chemical principles and the rationale behind key experimental choices. This ensures that researchers can not only replicate these methods but also troubleshoot and adapt them to their specific synthetic challenges.

Core Challenge: The Aldehyde Functionality

A primary consideration when designing cross-coupling strategies with this compound is the chemical sensitivity of the aldehyde group. Aldehydes can be susceptible to degradation, oxidation, or undesired side reactions under the basic or high-temperature conditions often employed in cross-coupling. Furthermore, the strong electron-withdrawing nature of the aldehyde can influence the reactivity of the pyrazine ring.

Therefore, a common and often necessary strategy involves the protection of the aldehyde group, typically as an acetal, prior to the cross-coupling step. This protecting group is stable to the reaction conditions and can be readily removed post-coupling to regenerate the aldehyde.

Workflow Visualization: A Generalized Approach

The following diagram outlines a generalized workflow for the cross-coupling of a this compound precursor. This workflow incorporates the crucial steps of aldehyde protection and deprotection.

G cluster_prep Pre-Coupling Preparation cluster_coupling Cross-Coupling Reaction cluster_post Post-Coupling Finalization start 5-Methylpyrazine- 2-carbaldehyde protect Aldehyde Protection (e.g., Acetal Formation) start->protect halogenate Halogenation (if required) protect->halogenate To create coupling handle coupling Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) halogenate->coupling deprotect Deprotection (e.g., Acidic Hydrolysis) coupling->deprotect product Final Functionalized Product deprotect->product

Caption: Generalized workflow for cross-coupling.

Protocol I: Aldehyde Protection and Deprotection

This protocol describes the formation of a cyclic acetal using ethylene glycol, a robust protecting group for the aldehyde functionality that is stable under the basic conditions of many cross-coupling reactions.

Step-by-Step Protocol for Acetal Protection
  • Reagent Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) in toluene.

  • Addition of Reagents: Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected pyrazine derivative. This product is often used in the next step without further purification.

Step-by-Step Protocol for Acetal Deprotection
  • Reagent Setup: Dissolve the protected pyrazine derivative (1.0 eq.) in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Addition of Acid: Add a catalytic amount of PTSA or a dilute solution of hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the appearance of the deprotected aldehyde.

  • Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.[1][2]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2 Ar-Pd(II)-B(OR)2 Pd(II) Complex->Ar-Pd(II)-B(OR)2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-B(OR)2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol for Suzuki-Miyaura Coupling

This protocol assumes the use of a halogenated and aldehyde-protected 5-methylpyrazine derivative (e.g., 2-(1,3-dioxolan-2-yl)-5-methyl-X-pyrazine, where X is Br or I).

  • Inert Atmosphere: To a dry Schlenk flask, add the halogenated pyrazine derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) or a combination of Pd(OAc)₂ (palladium(II) acetate, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%). The choice of ligand is crucial and often needs to be optimized for electron-deficient heterocyclic systems.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.

  • Deprotection: The purified, protected product is then subjected to the deprotection protocol described above to yield the final functionalized this compound derivative.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Readily available and effective for a wide range of substrates.
Ligand SPhos, XPhosBulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[1]
Solvent Dioxane/H₂O, Toluene/H₂OPromotes solubility of both organic and inorganic reagents.
Temperature 80-110 °CSufficient to drive the catalytic cycle to completion.

Sonogashira Coupling: For C-C Triple Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of alkynyl-substituted aromatics and heteroaromatics. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne + Base Cu(I)-C≡CR->Ar-Pd(II)-X Cu(I)-C≡CR->Cu(I)X

Caption: The interconnected catalytic cycles of Sonogashira coupling.

Protocol for Sonogashira Coupling

This protocol is designed for a halogenated and aldehyde-protected 5-methylpyrazine derivative.

  • Inert Atmosphere: In a Schlenk flask under an inert atmosphere, dissolve the halogenated pyrazine derivative (1.0 eq.) in a suitable anhydrous solvent such as DMF or THF.

  • Catalyst Loading: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride, 2-5 mol%), and the copper(I) co-catalyst, CuI (copper(I) iodide, 1-5 mol%).

  • Base and Alkyne: Add a base, usually an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent. Then, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry, and concentrate. The crude product is then purified by column chromatography.

  • Deprotection: The final step is the deprotection of the aldehyde group as previously described.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A common and effective pre-catalyst.
Copper Co-catalyst CuIActivates the terminal alkyne by forming a copper acetylide.[4]
Base Triethylamine (TEA), DIPEANeutralizes the HX by-product and facilitates the formation of the copper acetylide.[3]
Solvent DMF, THFGood solvents for the reagents and catalyst system.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this efficient reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[5][6] This reaction is of immense importance in pharmaceutical and materials chemistry.

Buchwald_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Ar-Pd(II)-X->Ar-Pd(II)-NR2 Amine Coordination & Deprotonation (HNR2 + Base) Ar-Pd(II)-NR2->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol for Buchwald-Hartwig Amination

This protocol is for the coupling of a halogenated and aldehyde-protected 5-methylpyrazine derivative with a primary or secondary amine.

  • Inert Atmosphere: Charge a Schlenk tube with the halogenated pyrazine derivative (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).

  • Catalyst System: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., BINAP, Josiphos, 2-4 mol%).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

  • Deprotection: Deprotect the aldehyde as described in the dedicated protocol.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common pre-catalysts for Buchwald-Hartwig reactions.
Ligand BINAP, JosiphosBulky, electron-rich ligands are essential for promoting the reductive elimination step.
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CRequired to overcome the activation barrier for this transformation.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Use anhydrous, degassed solvents for best results and to avoid catalyst deactivation.

Conclusion

The protocols and guidelines presented herein offer a robust starting point for researchers looking to leverage the synthetic potential of this compound. By understanding the principles of metal-catalyzed cross-coupling and the specific considerations for this substrate, scientists and drug development professionals can confidently and efficiently synthesize novel pyrazine-containing molecules with a wide range of potential applications. The key to success lies in careful experimental setup, the use of an inert atmosphere, and the judicious choice of catalyst, ligand, and reaction conditions, often necessitating a preliminary screening for optimization.

References

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2589-2611. DOI:10.1039/C3OB40460A
  • LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 34(23), 5497-5508.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • Pilcher, A. S., & DeShong, P. (1994). A Convenient Protecting Group for Aldehydes. The Journal of Organic Chemistry, 59(23), 6941-6943.
  • Chemospecific. (2019, April 8). Aldehydes & Ketones: The Ultimate Guide to Protecting Groups! [Video]. YouTube. [Link]

  • Rünzi, T., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules, 28(9), 3726.
  • Wikipedia. (2023, November 29). Cross-coupling reaction. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Engle, K. M., & Yu, J. Q. (2013). Cross-Coupling of Heteroatomic Electrophiles.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • SciSpace. (n.d.). Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521-532.
  • Wikipedia. (2023, October 28). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2021). Molecules, 26(16), 4927.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12.
  • ChemTube 3D. (2023, March 6). Buchwald-Hartwig amination [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2021, September 22). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. Retrieved from [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2015). Palladium-Catalysed Coupling Reactions.
  • PubChem. (n.d.). 2-Chloro-5-methylpyrazine. Retrieved from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). Journal of the American Chemical Society, 140(35), 11129-11135.
  • Wikipedia. (2023, December 1). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2013). Green Chemistry, 15(11), 3149-3156.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 48(8), 2332-2343.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry, 9, 2356-2361.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15(1), 1-19.
  • RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
  • Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. (2023).

Sources

Application Note: Synthesis of Pyrazine-Based Ligands Using 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazine Ligands and the Versatility of 5-Methylpyrazine-2-carbaldehyde

Pyrazine derivatives are a cornerstone in the architecture of functional molecules, demonstrating significant utility across medicinal chemistry, catalysis, and materials science.[1][2][3] Their inherent aromaticity, coupled with the electron-withdrawing nature of the two nitrogen atoms, imparts unique electronic properties and coordination capabilities.[4][5] These features make pyrazine-based ligands highly sought after for the development of novel therapeutics, including anticancer and antimicrobial agents, as well as for the design of sophisticated catalysts.[1][2][3][6]

This compound stands out as a particularly valuable and versatile starting material for the synthesis of a diverse array of pyrazine-based ligands. The presence of both a reactive aldehyde group and a methyl group on the pyrazine ring allows for a wide range of chemical transformations, enabling the construction of complex molecular scaffolds. This application note provides detailed protocols for the synthesis of pyrazine-based ligands from this compound, focusing on scientifically robust and practically applicable methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity, well-characterized ligands.

Core Synthetic Strategies

Three primary synthetic routes are highlighted for their efficiency and versatility in converting this compound into a variety of ligand structures:

  • Schiff Base Condensation: A straightforward and high-yielding method for forming imine-containing ligands.

  • Wittig Reaction: A powerful tool for carbon-carbon bond formation, leading to alkene-functionalized pyrazine ligands.

  • Multicomponent Reactions (MCRs): An efficient approach for generating molecular diversity and complexity in a single synthetic step.

The following sections provide detailed, step-by-step protocols for each of these core strategies.

Protocol 1: Synthesis of Pyrazine-Based Schiff Base Ligands

Rationale: Schiff base formation, the condensation of an aldehyde with a primary amine, is a robust and widely used reaction for synthesizing imine-containing ligands.[7][8][9] These ligands are excellent chelators for a variety of metal ions and are prevalent in coordination chemistry and catalysis.[9][10] The choice of a simple alcohol as the solvent facilitates the reaction and allows for easy product precipitation upon cooling. A catalytic amount of acid can be used to accelerate the reaction, although it is often not necessary with activated aldehydes like this compound.

Experimental Workflow: Schiff Base Condensation

Schiff_Base_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Start Dissolve 5-Methylpyrazine- 2-carbaldehyde in Ethanol Amine Add Primary Amine (e.g., Aniline derivative) Start->Amine Equimolar amounts Reflux Reflux the Mixture (2-4 hours) Amine->Reflux Heat Cool Cool to Room Temperature Reflux->Cool Monitor by TLC Filter Filter the Precipitated Solid Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End Spectroscopic Analysis (FTIR, NMR, Mass Spec) Dry->End

Caption: Workflow for Schiff Base Condensation.

Step-by-Step Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable volume of ethanol (e.g., 0.1 M concentration).

  • Addition of Amine: To the stirred solution, add an equimolar amount (1.0 eq) of the desired primary amine (e.g., a substituted aniline).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[7]

  • Drying: Dry the purified product under vacuum to obtain the final Schiff base ligand.

  • Characterization: Confirm the structure and purity of the synthesized ligand using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12]

Parameter Typical Value/Observation
Reaction Time 2 - 4 hours
Solvent Ethanol or Methanol
Yield > 85% (typically)
FTIR (cm⁻¹) Appearance of C=N stretch (~1600-1650 cm⁻¹), disappearance of C=O stretch (~1700 cm⁻¹)
¹H NMR (ppm) Appearance of imine proton signal (δ 8.0-9.0 ppm)

Protocol 2: Synthesis of Alkene-Functionalized Pyrazine Ligands via Wittig Reaction

Rationale: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[13][14][15][16] This reaction is highly valuable for introducing a carbon-carbon double bond with excellent control over its position. By reacting this compound with a phosphorus ylide (Wittig reagent), a variety of vinyl-pyrazine derivatives can be synthesized. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides tend to produce the E-alkene.[13]

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Phosphonium Suspend Phosphonium Salt in Anhydrous THF Base Add Strong Base (e.g., n-BuLi) at Low Temperature Phosphonium->Base Deprotonation Aldehyde Add 5-Methylpyrazine- 2-carbaldehyde Solution Base->Aldehyde Formation of colored ylide Warm Allow to Warm to Room Temperature Aldehyde->Warm Stir for several hours Quench Quench with Saturated Aqueous NH4Cl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Solvent Dry Organic Layer Extract->Dry_Solvent Purify Purify by Column Chromatography Dry_Solvent->Purify End Spectroscopic Analysis (NMR, Mass Spec, GC-MS) Purify->End

Caption: Workflow for the Wittig Reaction.

Step-by-Step Protocol:
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. Stir the mixture at this temperature for 1 hour to ensure complete formation of the ylide, which is often indicated by a color change.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane.[17][18]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene-functionalized pyrazine ligand.[17][18]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Parameter Typical Value/Condition
Base for Ylide Generation n-Butyllithium, Sodium Hydride
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Purification Method Column Chromatography
¹H NMR (ppm) Appearance of vinyl proton signals (δ 5.0-7.5 ppm)

Protocol 3: Synthesis of Complex Pyrazine Ligands via Multicomponent Reactions (MCRs)

Rationale: Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.[19][20][21][22] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. The Passerini three-component reaction (P-3CR) is a classic isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[23] This method is particularly useful for synthesizing peptide-like scaffolds containing a pyrazine moiety.

Experimental Workflow: Passerini Three-Component Reaction

Passerini_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Start Combine this compound, Carboxylic Acid, and Isocyanide in a Suitable Solvent (e.g., DCM) Stir Stir at Room Temperature (12-24 hours) Start->Stir Equimolar amounts Concentrate Concentrate the Reaction Mixture Stir->Concentrate Monitor by TLC Purify Purify by Column Chromatography Concentrate->Purify End Spectroscopic Analysis (NMR, Mass Spec, IR) Purify->End

Caption: Workflow for the Passerini Three-Component Reaction.

Step-by-Step Protocol:
  • Reactant Combination: In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired α-acyloxy carboxamide.[17][18]

  • Characterization: Characterize the purified ligand by FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Parameter Typical Value/Condition
Reactant Stoichiometry 1:1:1 (Aldehyde:Carboxylic Acid:Isocyanide)
Solvent Dichloromethane (DCM), Methanol
Reaction Temperature Room Temperature
Purification Method Column Chromatography
FTIR (cm⁻¹) Appearance of ester C=O stretch (~1740-1760 cm⁻¹) and amide C=O stretch (~1650-1680 cm⁻¹)

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield in Schiff Base Reaction Incomplete reaction; product solubilityIncrease reflux time; use a Dean-Stark trap to remove water; try a different solvent to facilitate precipitation.
Low Yield in Wittig Reaction Incomplete ylide formation; steric hindranceEnsure anhydrous conditions and use a fresh, properly titrated strong base; consider using a more reactive phosphonium salt.
Side Reactions in MCR Reactivity of starting materialsRun the reaction at a lower temperature; consider a different solvent to modulate reactivity.
Difficulty in Purification Similar polarity of product and byproductsOptimize the eluent system for column chromatography; consider recrystallization as an alternative purification method.

Applications of Synthesized Pyrazine-Based Ligands

The pyrazine-based ligands synthesized from this compound have a broad spectrum of applications in both academic and industrial research:

  • Medicinal Chemistry: These ligands serve as crucial scaffolds for the development of novel therapeutic agents with potential anticancer, antibacterial, and antifungal properties.[1][2][3][6] The ability to readily modify the ligand structure allows for the fine-tuning of their biological activity.

  • Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazine ring, along with other donor atoms introduced through the synthetic modifications, make these compounds excellent ligands for a wide range of metal ions. The resulting metal complexes are investigated for their catalytic activity in various organic transformations, including oxidation, reduction, and cross-coupling reactions.[24]

  • Materials Science: Pyrazine-based ligands are utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, and sensing.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of a diverse range of pyrazine-based ligands. The synthetic protocols detailed in this application note—Schiff base condensation, Wittig reaction, and multicomponent reactions—provide researchers with robust and adaptable methods to create novel molecular architectures. The careful selection of the synthetic route and reaction conditions allows for precise control over the final ligand structure, enabling the exploration of their potential applications in drug discovery, catalysis, and materials science.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.
  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Deriv
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
  • US3033864A - Purification of pyrazine.
  • Pyrazine-bridged complexes. Synthesis of and spectroscopic studies on binuclear pyrazine complexes of osmium, ruthenium and rhodium ammines.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI.
  • What are the applications of pyrazine deriv
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transform
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
  • An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applic
  • Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimiz
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig reaction. Wikipedia.
  • Recent Developments on Five-Component Reactions. PMC - NIH.
  • Recent applications of the Wittig reaction in alkaloid synthesis. PubMed.
  • Multicomponent Reactions. Organic Chemistry Portal.
  • Recent Applications of The Wittig Reaction in Alkaloids Synthesis | PDF | Organic Chemistry. Scribd.
  • The Wittig Reaction. Chemistry LibreTexts.
  • Multicomponent Reactions Guide | PDF | Aldehyde | Carboxylic Acid. Scribd.
  • Multicomponent Reactions in Total Synthesis. stoltz2.caltech.edu.
  • Synthesis and characterization of novel Schiff base ligands.
  • A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science.
  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic
  • JCNaR Journal of Chemical Natural Resources Synthesis of Schiff Bases via Condensation of Aldehydes from Ozonolysis of Purple Pa.
  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. Middle East Research Journal of Engineering and Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methylpyrazine-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your synthesis, minimize byproduct formation, and improve final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound, typically achieved through the oxidation of 2,5-dimethylpyrazine, is often complicated by the formation of two primary byproducts:

  • 5-Methylpyrazine-2-carboxylic acid: This results from the over-oxidation of the target aldehyde.

  • Pyrazine-2,5-dicarbaldehyde: This is formed when both methyl groups on the starting material are oxidized.

The structural similarities of these byproducts to the desired product can make purification challenging.

Q2: My reaction yields are consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The oxidizing agent may be depleted, or the reaction time may be insufficient.

  • Over-oxidation: Harsh reaction conditions can lead to the formation of 5-methylpyrazine-2-carboxylic acid, reducing the yield of the desired aldehyde.

  • Suboptimal Temperature: The reaction temperature is critical. Temperatures that are too high can promote over-oxidation and decomposition, while temperatures that are too low may result in an incomplete reaction.

  • Purification Losses: The product may be lost during workup and purification steps, especially if the byproducts are not effectively separated.

Q3: How can I improve the selectivity of the oxidation to favor the formation of the mono-aldehyde?

Improving selectivity is key to a successful synthesis. Consider the following strategies:

  • Choice of Oxidizing Agent: Milder oxidizing agents are generally preferred. Selenium dioxide (SeO2) is a classic reagent for this transformation and can offer good selectivity under controlled conditions.

  • Control of Stoichiometry: Carefully controlling the molar ratio of the oxidizing agent to 2,5-dimethylpyrazine is crucial. Using a slight excess of the starting material can help minimize the formation of the di-aldehyde.

  • Reaction Conditions: Optimizing the temperature and reaction time is essential. Lower temperatures and shorter reaction times can help to reduce over-oxidation.

Troubleshooting Guides

Issue 1: Excessive Formation of 5-Methylpyrazine-2-carboxylic Acid

The over-oxidation of the aldehyde to a carboxylic acid is a common problem, particularly when using strong oxidizing agents like potassium permanganate (KMnO4).

Root Cause Analysis
  • Strong Oxidizing Agent: KMnO4 is a powerful oxidant and can easily convert the intermediate aldehyde to the corresponding carboxylic acid.

  • High Temperatures: Elevated temperatures increase the rate of oxidation, making it difficult to stop the reaction at the aldehyde stage.

  • Prolonged Reaction Times: The longer the aldehyde is exposed to the oxidizing agent, the more likely it is to be further oxidized.

Mitigation Strategies
  • Reagent Selection:

    • Consider using selenium dioxide (SeO2), which is known for its selectivity in oxidizing methyl groups to aldehydes.[1][2] The reaction with SeO2 often proceeds via an ene reaction followed by a[3][4]-sigmatropic rearrangement.[5]

  • Temperature Control:

    • Maintain a consistent and moderate reaction temperature. For SeO2 oxidations, a temperature range of 105-115 °C in a solvent like pyridine has been shown to be effective.[1][6]

  • Monitoring the Reaction:

    • Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

Issue 2: Formation of Pyrazine-2,5-dicarbaldehyde

The formation of the di-aldehyde byproduct occurs when both methyl groups of 2,5-dimethylpyrazine are oxidized.

Root Cause Analysis
  • Excess Oxidizing Agent: Using a stoichiometric excess of the oxidizing agent will drive the reaction towards the formation of the di-aldehyde.

  • Symmetrical Nature of the Starting Material: The two methyl groups on 2,5-dimethylpyrazine are electronically similar, making it challenging to achieve selective mono-oxidation.

Mitigation Strategies
  • Stoichiometric Control:

    • Carefully control the molar ratio of the oxidant to the substrate. A slight excess of 2,5-dimethylpyrazine can help to minimize the formation of the di-aldehyde.

  • Gradual Addition of Oxidant:

    • Adding the oxidizing agent portion-wise or as a solution over a period of time can help to maintain a low concentration of the oxidant in the reaction mixture, thus favoring mono-oxidation.

  • Alternative Synthetic Routes:

    • If selectivity remains an issue, consider a multi-step approach. For example, one methyl group can be protected or converted to a different functional group before the oxidation of the second methyl group.

Data Summary: Oxidizing Agent Comparison
Oxidizing AgentTypical ByproductsSelectivity for Mono-aldehydeKey Considerations
Potassium Permanganate (KMnO4) 5-Methylpyrazine-2-carboxylic acid, Pyrazine-2,5-dicarboxylic acidLow to ModerateStrong oxidant, difficult to control.[7]
Selenium Dioxide (SeO2) 5-Methylpyrazine-2-carboxylic acid (at higher temps)HighToxic, requires careful handling.[1][6]
Ceric Ammonium Nitrate (CAN) Can lead to ring opening or polymerizationModerateRequires careful optimization of conditions.
Experimental Protocol: Selective Oxidation using Selenium Dioxide

This protocol provides a general guideline for the selective oxidation of 2,5-dimethylpyrazine.

Materials:

  • 2,5-dimethylpyrazine

  • Selenium dioxide (SeO2)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,5-dimethylpyrazine (1.0 eq) in anhydrous pyridine.

  • Add selenium dioxide (1.0-1.1 eq) to the solution.

  • Heat the reaction mixture to 110-115°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM and filter to remove the selenium byproduct.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate this compound.

Visualization of Reaction Pathways
Main Reaction and Byproduct Formation

Byproduct_Formation DMP 2,5-Dimethylpyrazine Aldehyde This compound DMP->Aldehyde [O] Di_aldehyde Pyrazine-2,5-dicarbaldehyde DMP->Di_aldehyde [O] (excess) Acid 5-Methylpyrazine-2-carboxylic acid Aldehyde->Acid Over-oxidation

Caption: Synthetic pathways to this compound and its major byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issue Problem Identification cluster_analysis Byproduct Analysis (GC-MS / NMR) cluster_solution Corrective Actions Low_Yield Low Yield / High Impurity High_Acid High Carboxylic Acid Low_Yield->High_Acid High_Di_aldehyde High Di-aldehyde Low_Yield->High_Di_aldehyde Incomplete_Reaction Unreacted Starting Material Low_Yield->Incomplete_Reaction Action_Acid Use milder oxidant Lower temperature Reduce reaction time High_Acid->Action_Acid Action_Di_aldehyde Adjust stoichiometry Slow oxidant addition High_Di_aldehyde->Action_Di_aldehyde Action_Incomplete Increase reaction time Check oxidant activity Incomplete_Reaction->Action_Incomplete

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Available at: [Link]

  • Chinese Journal of Modern Applied Pharmacy. Synthisis of 5-methylprazine-2-carboxylic acid. Available at: [Link]

  • Pak. J. Pharm. Sci. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available at: [Link]

  • ASM Journals. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Available at: [Link]

  • ResearchGate. Simple and Effcient Access to Pyrazine-2,5- and -2,6-dicarbaldehydes. Available at: [Link]

  • ACS Publications. Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Available at: [Link]

  • Arabian Journal of Chemistry. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Available at: [Link]

  • SlideShare. Oxidising agent. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Available at: [Link]

  • Arabian Journal of Chemistry. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Available at: [Link]

  • PubMed Central. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available at: [Link]

  • ACS Publications. Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide | Organic Process Research & Development. Available at: [Link]

  • Polytechnic Institute of Brooklyn. Synthesis in the Pyrazine Series Oxidation of 2,5 Dimethylpyrazine with Selenium Dioxide. Available at: [Link]

  • ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Available at: [Link]

  • Google Patents.CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents.CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • PubChem. Pyrazine-2,5-dicarbaldehyde. Available at: [Link]

  • Wikipedia. Riley oxidation. Available at: [Link]

  • Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Available at: [Link]

  • PubChem. 5-Methylpyrazine-2-carboxaldehyde. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). Available at: [Link]

  • The Good Scents Company. 2,5-dimethyl pyrazine, 123-32-0. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic aldehyde. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and flavor science. However, its purification is often hampered by its reactive aldehyde functionality and the nature of its synthetic precursors. The primary challenges revolve around the compound's susceptibility to oxidation, the presence of structurally similar impurities, and potential instability under certain purification conditions. This guide will address these issues systematically, providing both the "how" and the "why" behind each recommendation.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Synthesis from 2,5-Dimethylpyrazine

Question: I've synthesized this compound by oxidizing 2,5-dimethylpyrazine, but my initial purity is low. What are the likely impurities and how can I remove them?

Answer:

The controlled mono-oxidation of 2,5-dimethylpyrazine to the corresponding aldehyde is a significant challenge. The primary impurities you are likely encountering are:

  • 5-Methylpyrazine-2-carboxylic acid: This is the most common impurity, resulting from the over-oxidation of the target aldehyde. The aldehyde group is highly susceptible to further oxidation, especially in the presence of residual oxidizing agents or upon exposure to air.[1]

  • Pyrazine-2,5-dicarboxylic acid: In some cases, both methyl groups on the starting material can be oxidized, leading to this di-acid impurity.[1]

  • Unreacted 2,5-dimethylpyrazine: Incomplete reaction will leave you with the starting material.

Initial Purification Strategy: Acid-Base Extraction

A robust initial cleanup can be achieved through liquid-liquid extraction by exploiting the different acidic/basic properties of the components.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurities (5-methylpyrazine-2-carboxylic acid and pyrazine-2,5-dicarboxylic acid), transferring them to the aqueous layer as their sodium salts.

  • Separation: Separate the aqueous layer. Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of acidic impurities.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, now enriched and free of acidic byproducts.

Issue 2: Product Degradation During Column Chromatography

Question: I'm attempting to purify this compound using silica gel column chromatography, but I'm observing streaking, low recovery, and the appearance of new, more polar spots on my TLC plate. What is happening and how can I prevent it?

Answer:

The issues you are observing are likely due to the instability of the aldehyde on the acidic surface of standard silica gel. Aldehydes can be sensitive to acidic conditions, which can catalyze degradation or polymerization. The new polar spot is likely the corresponding carboxylic acid, formed via on-column oxidation.

Troubleshooting and Solutions:

  • Use Deactivated Silica Gel: The acidity of silica gel can be neutralized.

    • Triethylamine (TEA) Treatment: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Pre-washing the Column: Alternatively, you can pack your column with silica gel and then flush it with your eluent containing 1-2% TEA before loading your sample.

  • Consider an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.

  • Swift Chromatography: Do not let your compound sit on the column for extended periods. A faster flow rate and prompt collection of fractions can minimize contact time and reduce degradation.

Data Presentation: Eluent Systems for Column Chromatography

Eluent SystemPolarityComments
Hexane/Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane/MethanolMedium to HighUseful for more polar compounds.
Chloroform/Petroleum EtherLow to MediumHas been used for recrystallization of related compounds and can be adapted for chromatography.[2]
Issue 3: Difficulty in Obtaining Crystalline Material

Question: My purified this compound is an oil, or I am struggling to induce crystallization. What are the best practices for recrystallization?

Answer:

Obtaining a crystalline solid is crucial for achieving high purity. If your product is an oil, it may be due to residual solvent or minor impurities preventing lattice formation.

Recrystallization Troubleshooting:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]

    • Start with Solubility Tests: Use small amounts of your compound in different solvents to test solubility.

    • Common Solvents for Pyrazine Derivatives: Consider solvent systems like ethanol/water, ethyl acetate/hexanes, or chloroform/petroleum ether.[2]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material, add a single seed crystal to the cooled, supersaturated solution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Addition of "Bad" Solvent: While the solution is still warm, slowly add a "bad" solvent (one in which your compound is poorly soluble) dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry thoroughly.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store purified this compound to prevent degradation?

A1: Due to its susceptibility to oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To further minimize degradation, store it at low temperatures, such as in a refrigerator or freezer. Avoid exposure to light and air.

Q2: My NMR spectrum shows a broad singlet around 10 ppm, but also a broader peak further downfield. What could this be?

A2: The sharp singlet around 9-10 ppm is characteristic of the aldehyde proton. The broader peak further downfield (typically >10 ppm) is likely due to the carboxylic acid proton of the 5-methylpyrazine-2-carboxylic acid impurity. The presence of this impurity is a strong indicator of oxidation either during the reaction, workup, or purification.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it may be challenging for this compound. Pyrazine derivatives can be volatile, but heating them to their boiling point for extended periods can lead to decomposition or polymerization. If you choose to attempt distillation, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the compound.

Q4: What is the purpose of adding a catalytic amount of sulfuric acid during the synthesis of related pyrazine esters?

A4: In the synthesis of methyl 5-methylpyrazine-2-carboxylate from the corresponding carboxylic acid, concentrated sulfuric acid acts as a catalyst for the Fischer esterification reaction.[2] This is a common method for converting carboxylic acids to esters in the presence of an alcohol.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. Pyrazine derivatives should be handled with care. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Part 3: Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Extraction Extraction Crude Product->Extraction Remove Acidic Impurities Column Chromatography Column Chromatography Extraction->Column Chromatography Separate Neutral Components Recrystallization Recrystallization Column Chromatography->Recrystallization Final Polishing Purity Check (TLC, NMR) Purity Check (TLC, NMR) Recrystallization->Purity Check (TLC, NMR) Pure Product Pure Product Purity Check (TLC, NMR)->Pure Product Purity >98%

Caption: A generalized workflow for the purification of this compound.

References

  • Chengdu Organic Chem Co Ltd Chinese Acad Of Sci. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Hameed, S., Ahmed, E., & Khan, K. M. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
  • Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

Sources

Technical Support Center: Optimizing the Knoevenagel Condensation of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Knoevenagel condensation, specifically tailored for researchers, scientists, and drug development professionals working with heteroaromatic aldehydes like 5-Methylpyrazine-2-carbaldehyde. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions effectively.

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, enabling the synthesis of α,β-unsaturated compounds from an active methylene compound and a carbonyl group.[1][2] When working with electron-deficient heteroaromatic aldehydes such as this compound, specific challenges can arise, including sluggish reactions, byproduct formation, and purification difficulties. This guide provides a structured, question-and-answer-based approach to navigate these complexities.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to directly address the common problems you may encounter during your experiments.

Question: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Answer: Low yields in the Knoevenagel condensation of this compound can stem from several interrelated factors. A systematic approach to troubleshooting is critical.

  • Catalyst Activity and Choice: The catalyst, typically a weak base, is essential for deprotonating the active methylene compound.[1] If the catalyst is old, impure, or too weak for the specific substrate, the reaction will not proceed efficiently. Conversely, a base that is too strong can promote the self-condensation of the aldehyde, also reducing the yield.[1][3]

    • Actionable Insight: If using a common catalyst like piperidine, ensure it is fresh. Consider screening other weak bases such as ammonium acetate or L-proline, which have proven effective in various Knoevenagel reactions.[4][5]

  • Purity of Reactants: Impurities in either the this compound or the active methylene compound can inhibit the reaction.[4] The aldehyde is particularly susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.

    • Actionable Insight: Verify the purity of your starting materials using NMR or GC-MS. If necessary, purify the aldehyde by column chromatography or distillation before use.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.[4] While many Knoevenagel condensations run at room temperature, some systems require gentle heating to overcome the activation energy.[3][6]

    • Actionable Insight: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC).[3] If the reaction stalls, consider increasing the temperature incrementally (e.g., to 40-80°C).[4]

  • Presence of Water: The Knoevenagel condensation produces one molecule of water as a byproduct for every molecule of product formed.[3] This water can inhibit the catalyst and shift the reaction equilibrium back toward the starting materials, thereby limiting the final yield.[7]

    • Actionable Insight: For reactions that are sensitive to water, consider using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, to remove it as it forms.[3][7] Alternatively, adding molecular sieves to the reaction mixture can also be effective.[7]

Question: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: The two most common side reactions in a Knoevenagel condensation are Michael addition and aldehyde self-condensation.

  • Michael Addition: The α,β-unsaturated product of your Knoevenagel condensation is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound. This is often favored by longer reaction times, higher temperatures, and an excess of the active methylene compound.[3][4]

    • Minimization Strategy: Carefully control the stoichiometry of the reactants; a 1:1 molar ratio is often optimal.[6] Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed to prevent the accumulation of the Michael adduct.[4]

  • Aldehyde Self-Condensation (Aldol Reaction): This is more likely to occur when using a base that is too strong.[1][3] The pyrazine ring in your substrate is electron-withdrawing, which can increase the acidity of the methyl group's protons, though self-condensation typically involves the aldehyde functionality itself.

    • Minimization Strategy: Employ a weak base as the catalyst. Piperidine, pyridine, or ammonium salts are generally preferred over stronger bases like alkali metal hydroxides or alkoxides.[3]

Question: My reaction seems to stall before all the starting material is consumed. How can I drive it to completion?

Answer: A stalled reaction is a clear indicator that the reaction equilibrium is unfavorable or that the catalyst has been deactivated.

  • Water Removal: As mentioned previously, water is a primary inhibitor.[3][7] Its removal is often the most effective way to push the reaction to completion. Using a Dean-Stark trap is the classic approach for azeotropic removal.[3]

  • Temperature Optimization: A modest increase in temperature can often provide the necessary energy to overcome the activation barrier and increase the reaction rate.[8] However, be cautious, as excessive heat can promote side reactions.[4]

  • Catalyst Loading: Ensure that an appropriate catalytic amount is used. While typically 0.1 equivalents are sufficient, some systems may benefit from a slightly higher catalyst loading.[3] Avoid a large excess, which can increase side reactions.[4]

Question: The product is difficult to purify from the catalyst. What strategies can improve isolation?

Answer: When using homogeneous catalysts like piperidine or pyridine, their removal from the reaction mixture can be challenging.

  • Aqueous Wash: If your product is soluble in an organic solvent and insoluble in water, performing an aqueous wash with a dilute acid (e.g., 1M HCl) can protonate and extract the basic amine catalyst into the aqueous layer.

  • Recrystallization: This is a powerful technique for purifying solid products. The crude product can often be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[4]

  • Heterogeneous Catalysts: To circumvent purification issues entirely, consider using a solid-supported catalyst.[6] Heterogeneous catalysts, such as basic zeolites, metal oxides, or functionalized silica, can be easily removed by simple filtration at the end of the reaction, greatly simplifying the workup.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knoevenagel condensation?

The reaction proceeds through a three-step sequence:

  • Deprotonation: The basic catalyst removes an acidic proton from the active methylene compound (e.g., malononitrile) to form a stabilized carbanion (enolate).[10]

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a β-hydroxy carbonyl intermediate (an aldol-type adduct).[11]

  • Dehydration: This intermediate readily eliminates a molecule of water to form the final, stable α,β-unsaturated product.[1][11]

Knoevenagel_Mechanism Reactants Aldehyde (R-CHO) + Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH(-)-Z') Reactants:e->Carbanion:w Deprotonation Intermediate β-Hydroxy Intermediate (Aldol Adduct) Reactants:e->Intermediate:w Nucleophilic Addition Catalyst Base Catalyst Product α,β-Unsaturated Product (R-CH=C(Z)-Z') Intermediate:e->Product:w Dehydration Water H2O Intermediate->Water Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Reactants (NMR, GC-MS) Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify No CheckCatalyst Is Catalyst Fresh & Active? CheckPurity->CheckCatalyst Yes Purify->CheckCatalyst NewCatalyst Use Fresh Catalyst or Screen Alternatives (e.g., NH4OAc) CheckCatalyst->NewCatalyst No MonitorTLC Monitor by TLC: Is Reaction Stalling? CheckCatalyst->MonitorTLC Yes NewCatalyst->MonitorTLC OptimizeConditions Optimize Temp & Time; Consider Water Removal (Dean-Stark) MonitorTLC->OptimizeConditions Yes CheckSideRxns Check TLC/NMR for Side Products (Michael, Self-Condensation) MonitorTLC->CheckSideRxns No (Reaction is clean but incomplete) Success Yield Improved OptimizeConditions->Success CheckSideRxns->OptimizeConditions

Sources

Preventing side reactions in the Wittig olefination of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Wittig olefination of 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize your yield of the desired vinylpyrazine product.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side reactions observed in the Wittig olefination of this compound?

The primary side reactions in this specific Wittig olefination can be categorized into three main areas:

  • Enolate Formation and Aldol-Type Reactions: The pyrazine ring is electron-withdrawing, which can increase the acidity of the methyl protons. Under the strong basic conditions used to generate the ylide, the this compound can be deprotonated at the methyl group to form an enolate. This enolate can then participate in self-condensation or other aldol-type side reactions.[1]

  • Cannizzaro-Type Reactions: In the presence of a strong base and in the absence of an alpha-proton on the aldehyde (which is the case here), aldehydes can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While less common for heteroaromatic aldehydes compared to benzaldehyde, it remains a possibility under certain conditions.

  • Ylide Decomposition and Other Ylide-Related Side Reactions: The stability of the phosphonium ylide is crucial. Unstabilized ylides are more reactive but also more prone to decomposition, especially if the aldehyde is added too slowly or if there are protic impurities.[2][3] The choice of base and the presence of lithium salts can also influence the reaction pathway and lead to undesired byproducts.[4][5][6][7][8]

FAQ 2: How does the choice of phosphonium ylide (stabilized vs. unstabilized) impact the reaction outcome?

The nature of the ylide is a critical factor in determining both the stereoselectivity and the potential for side reactions.[2][3][4]

  • Unstabilized Ylides (e.g., from alkyltriphenylphosphonium halides): These are highly reactive and generally favor the formation of the (Z)-alkene.[3][5] However, their high reactivity also makes them less selective and more susceptible to decomposition and side reactions with the basic medium.

  • Stabilized Ylides (e.g., from phosphonium salts with an adjacent electron-withdrawing group like an ester or ketone): These are less reactive and more stable, typically leading to the (E)-alkene as the major product.[2][3][5] Their lower basicity can be advantageous in minimizing side reactions involving deprotonation of the starting aldehyde. The reaction with stabilized ylides is often reversible, allowing for thermodynamic control of the product distribution.[2][3][8]

For this compound, the choice depends on the desired stereochemistry of the vinylpyrazine product. If the (Z)-isomer is desired, an unstabilized ylide is necessary, but careful control of reaction conditions is paramount to minimize side reactions. For the (E)-isomer, a stabilized ylide is the preferred choice and generally leads to a cleaner reaction profile.

FAQ 3: Can the pyrazine nitrogen atoms interfere with the reaction?

Yes, the nitrogen atoms in the pyrazine ring can influence the reaction in several ways:

  • Basicity: The lone pair of electrons on the nitrogen atoms can be protonated or interact with Lewis acids. In the context of the Wittig reaction, they are unlikely to be protonated by the strong bases used to generate the ylide. However, their electron-withdrawing nature activates the aldehyde group towards nucleophilic attack.

  • Coordination: The nitrogen atoms can potentially coordinate to metal cations present in the reaction mixture (e.g., Li⁺ from n-BuLi). This coordination could influence the conformation of the aldehyde and the stereochemical outcome of the reaction.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Wittig olefination of this compound.

Problem 1: Low Yield of the Desired Vinylpyrazine Product

Possible Causes & Solutions

Possible Cause Underlying Principle Recommended Solution
Incomplete Ylide Formation The base used may not be strong enough to fully deprotonate the phosphonium salt, or the reaction time for ylide generation is insufficient.Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or diethyl ether.[6][8] Ensure the reaction mixture is stirred for an adequate amount of time (typically 30-60 minutes) at the appropriate temperature before adding the aldehyde.[9][10]
Ylide Decomposition Unstabilized ylides are sensitive to air and moisture and can decompose over time, especially at higher temperatures.[3]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the aldehyde solution dropwise at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize ylide decomposition.[8]
Enolate Formation of the Aldehyde The strong base deprotonates the methyl group on the pyrazine ring, leading to aldol-type side reactions.[1]Add the aldehyde slowly to the pre-formed ylide at a low temperature to ensure the ylide reacts preferentially with the carbonyl group. Alternatively, consider using a milder base if a stabilized ylide is employed.
Steric Hindrance If a bulky phosphonium ylide is used, steric hindrance can slow down the reaction rate.Consider using a less sterically hindered ylide if the desired product structure allows.
Difficult Product Isolation The product may be difficult to separate from the triphenylphosphine oxide byproduct.Purification can be achieved by column chromatography.[11] In some cases, recrystallization can be effective in separating the desired alkene from the more polar triphenylphosphine oxide.[12]
Problem 2: Formation of a Complex Mixture of Products

Possible Causes & Solutions

Possible Cause Underlying Principle Recommended Solution
Multiple Side Reactions Occurring A combination of enolate formation, Cannizzaro-type reactions, and ylide decomposition can lead to a complex product mixture.Optimize reaction conditions by carefully controlling temperature, addition rates, and stoichiometry. The use of salt-free ylides can sometimes lead to cleaner reactions, as lithium salts can promote side reactions.[5][6][7][8]
Isomerization of the Product The double bond of the vinylpyrazine product may isomerize under the reaction or workup conditions.Use a milder workup procedure and avoid strongly acidic or basic conditions during purification.
Reaction with Solvent The ylide may react with certain solvents, especially those with acidic protons.Use anhydrous, aprotic solvents such as THF, diethyl ether, or toluene.
Problem 3: Poor Stereoselectivity (Incorrect E/Z Ratio)

Possible Causes & Solutions

Possible Cause Underlying Principle Recommended Solution
Incorrect Ylide Choice The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.For (Z)-alkenes, use an unstabilized ylide under salt-free conditions.[3][5] For (E)-alkenes, use a stabilized ylide.[2][3][5]
Presence of Lithium Salts Lithium salts can lead to equilibration of the betaine intermediate, resulting in a loss of stereoselectivity, particularly with unstabilized ylides.[5][6][7][8]Generate the ylide using a sodium or potassium base (e.g., NaH, KHMDS) to create "salt-free" conditions.
Reaction Temperature Higher temperatures can sometimes lead to decreased stereoselectivity.Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled product.

Section 3: Experimental Protocols & Diagrams

Protocol 1: General Procedure for Wittig Olefination with an Unstabilized Ylide (to favor the Z-isomer)

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the appropriate alkyltriphenylphosphonium halide (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong, lithium-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.05 equivalents) in THF.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, during which time the characteristic color of the ylide should develop.

Step 2: Reaction with this compound

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of this compound to the ylide solution via syringe or dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

Step 3: Workup and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired vinylpyrazine from triphenylphosphine oxide and other impurities.

Workflow Diagram: Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of Vinylpyrazine cause1 Incomplete Ylide Formation start->cause1 Possible Cause cause2 Ylide Decomposition start->cause2 Possible Cause cause3 Enolate Formation of Aldehyde start->cause3 Possible Cause cause4 Difficult Product Isolation start->cause4 Possible Cause solution1 Use Stronger Base (e.g., n-BuLi, NaH) & Allow Sufficient Time cause1->solution1 Solution solution2 Inert Atmosphere Low Temperature Slow Aldehyde Addition cause2->solution2 Solution solution3 Low Temperature Slow Aldehyde Addition to Pre-formed Ylide cause3->solution3 Solution solution4 Optimize Column Chromatography & Consider Recrystallization cause4->solution4 Solution

Caption: Troubleshooting workflow for low product yield.

Mechanism Diagram: Key Reaction Pathways

WittigMechanism cluster_wittig Desired Wittig Pathway cluster_side_reaction Potential Side Reaction Ylide Phosphonium Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 5-Methylpyrazine- 2-carbaldehyde Aldehyde->Oxaphosphetane Product Vinylpyrazine + Ph₃P=O Oxaphosphetane->Product Base Strong Base (e.g., BuLi, NaH) Enolate Pyrazine Enolate Base->Enolate Aldehyde2 5-Methylpyrazine- 2-carbaldehyde Aldehyde2->Enolate SideProduct Aldol-type Byproducts Enolate->SideProduct

Caption: Competing reaction pathways in the Wittig olefination.

Section 4: References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chem-Station. Wittig Reaction. [Link]

  • Scribd. Unstabilized Ylide Reactions in Wittig. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • Chemistry LibreTexts. 23.2: Enols, Enolate Ions and Tautomerization. [Link]

  • Reddit. Problems with wittig reaction. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

Sources

Stability of 5-Methylpyrazine-2-carbaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile heterocyclic aldehyde. Below, you will find troubleshooting guides and frequently asked questions (FAQs) addressing its stability under various experimental conditions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant degradation of my this compound during a reaction under basic conditions (e.g., NaOH, KOH, NaOMe). What is happening and how can I prevent it?

Answer:

This is a classic and expected issue. This compound is a non-enolizable aldehyde, meaning it lacks acidic protons on the carbon atom adjacent to the aldehyde group (the α-carbon). When subjected to strong basic conditions, such aldehydes undergo a characteristic disproportionation reaction known as the Cannizzaro Reaction .[1][2]

In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[3][4] For this compound, this means you are simultaneously forming 5-methylpyrazine-2-carboxylic acid and (5-methylpyrazin-2-yl)methanol.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to a second molecule of the aldehyde, leading to the oxidized and reduced products.[1][2]

// Nodes aldehyde1 [label="5-Methylpyrazine-\n2-carbaldehyde", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydroxide [label="Hydroxide (OH⁻)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde2 [label="Second Molecule of\nAldehyde", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="5-Methylpyrazine-\n2-carboxylic Acid", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; alkoxide [label="Alkoxide Intermediate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; alcohol [label="(5-Methylpyrazin-2-yl)methanol", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; proton_transfer [label="Proton Transfer", shape=plaintext];

// Edges aldehyde1 -> intermediate [label="1. Nucleophilic Attack"]; hydroxide -> intermediate; intermediate -> acid [label="2. Hydride Transfer\n(Oxidation)"]; intermediate -> alkoxide [label=" (Reduction)"]; aldehyde2 -> alkoxide; alkoxide -> alcohol [label="3. Protonation\n(from solvent)"];

{rank=same; aldehyde1; hydroxide;} {rank=same; acid; alkoxide;} } .enddot Caption: Base-Catalyzed Cannizzaro Reaction Pathway.

Troubleshooting & Mitigation Strategies:

  • Use a Weaker Base: If your reaction chemistry allows, switch to a non-nucleophilic or sterically hindered base (e.g., DBU, DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃). The Cannizzaro reaction is most efficient with strong hydroxides.[1]

  • Protect the Aldehyde: Temporarily protect the aldehyde group as an acetal. Acetals are stable to basic conditions but can be easily removed with mild acid upon reaction completion.

  • Temperature Control: Perform the reaction at the lowest possible temperature. Like most reactions, the Cannizzaro degradation pathway will have a slower rate at lower temperatures.

  • Alternative Synthetic Route: Consider if the desired transformation can be achieved under neutral or acidic conditions to circumvent the problem entirely.

Q2: My reaction is under acidic conditions (e.g., HCl, H₂SO₄, TFA), and I'm getting poor recovery or unexpected byproducts. Is the compound unstable?

Answer:

This compound is generally more stable in acidic than in strong basic conditions. However, issues can still arise.

  • Reversible Hydration: In the presence of water and an acid catalyst, aldehydes exist in equilibrium with their corresponding geminal diol (hydrate).[5][6] This is typically a reversible process, and the aldehyde can be recovered upon workup and removal of water. However, it can affect reaction kinetics by reducing the concentration of the free aldehyde available to react. The pyrazine ring's electron-withdrawing nature can shift this equilibrium more towards the hydrate form compared to simple alkyl aldehydes.[5]

// Nodes aldehyde [label="5-Methylpyrazine-\n2-carbaldehyde", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; proton [label="H⁺", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protonated_aldehyde [label="Protonated Aldehyde\n(More Electrophilic)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; water [label="H₂O", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protonated_diol [label="Protonated Gem-diol", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; diol [label="Geminal Diol (Hydrate)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> protonated_aldehyde [label="1. Protonation"]; proton -> protonated_aldehyde; protonated_aldehyde -> protonated_diol [label="2. Nucleophilic Attack"]; water -> protonated_diol; protonated_diol -> diol [label="3. Deprotonation"]; diol -> protonated_diol [dir=back, label="Equilibrium"]; protonated_diol -> protonated_aldehyde [dir=back]; protonated_aldehyde -> aldehyde [dir=back];

{rank=same; aldehyde; proton;} {rank=same; protonated_aldehyde; water;} } .enddot Caption: Acid-Catalyzed Hydration of an Aldehyde.

  • Irreversible Degradation: Under harsh acidic conditions (high concentration, high temperature), aldehydes can undergo acid-catalyzed condensation or polymerization reactions.[7][8] This can lead to the formation of complex, often insoluble, polymeric materials, which would account for poor recovery of your desired product.

Troubleshooting & Mitigation Strategies:

  • Anhydrous Conditions: If your reaction permits, use anhydrous solvents and reagents to minimize hydrate formation.

  • Control Acid Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric excess where possible.

  • Lower Temperature: Run the reaction at a reduced temperature to slow down potential degradation pathways.

  • Monitor Reaction Closely: Use TLC or HPLC to monitor the reaction. If you see the appearance of multiple new spots or baseline material, it could indicate decomposition. Stop the reaction as soon as the starting material is consumed.

  • Incompatible Materials: Be aware that the compound is incompatible with strong oxidizing agents and strong acids, as noted in safety data sheets.[9]

Q3: How should I store this compound to ensure its long-term stability?

Answer:

Proper storage is critical. Based on safety data sheets and chemical principles, follow these guidelines:[10]

ParameterRecommendationRationale
Temperature Store in a cool place.Reduces the rate of potential self-condensation or oxidation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The aldehyde group can be susceptible to slow oxidation to the carboxylic acid over time in the presence of air (oxygen).
Container Keep container tightly closed in a dry and well-ventilated place.Prevents moisture absorption (which can lead to hydrate formation) and contact with atmospheric oxygen.[9][11]
Light Protect from light.While not as common as other degradation pathways, some aromatic aldehydes can be sensitive to photolytic degradation.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.[9]As detailed in the questions above, these conditions will actively degrade the compound.

Experimental Protocols

Protocol 1: Rapid Stability Screen via TLC

This protocol allows for a quick, qualitative assessment of your compound's stability under proposed reaction conditions.

// Nodes start [label="Start: Prepare Stock Solution\nof Aldehyde", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Set up 3 Vials:\n1. Control (Aldehyde + Solvent)\n2. Acidic (Aldehyde + Solvent + Acid)\n3. Basic (Aldehyde + Solvent + Base)"]; incubate [label="Incubate at Target Temperature\n(e.g., RT, 50°C)"]; sample [label="Spot TLC at T=0, 1h, 4h, 24h"]; develop [label="Develop & Visualize TLC"]; analyze [label="Analyze TLC Plate:\n- Fading of starting material spot?\n- Appearance of new spots?\n- Streaking or baseline material?"]; end [label="End: Assess Qualitative Stability", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> incubate; incubate -> sample; sample -> develop; develop -> analyze; analyze -> end; } .enddot Caption: Workflow for a quick stability screen using TLC.

Methodology:

  • Preparation: Prepare a stock solution of this compound in the solvent intended for your reaction (e.g., 5 mg/mL in THF).

  • Setup: In three separate small vials, add 200 µL of the stock solution.

    • Vial 1 (Control): Add no further reagents.

    • Vial 2 (Acidic Test): Add the concentration of acid you plan to use in your reaction.

    • Vial 3 (Basic Test): Add the concentration of base you plan to use in your reaction.

  • Time Zero (T=0): Immediately spot a small amount from each vial onto a single TLC plate. This is your baseline.

  • Incubation: Cap the vials and let them stand at your intended reaction temperature.

  • Monitoring: At set time points (e.g., 1 hour, 4 hours, 24 hours), spot each solution again on the same TLC plate.

  • Analysis: After the final time point, develop the TLC plate and visualize. Compare the lanes. Significant degradation is indicated by the disappearance of the starting material spot and/or the appearance of new spots (e.g., the more polar carboxylic acid and alcohol in the basic lane).

Protocol 2: Quantitative Stability Analysis by HPLC

For more precise data, an HPLC time-course study is recommended.

Methodology:

  • System Setup:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA, is a good starting point.

    • Detection: Monitor at a wavelength where the aldehyde has strong absorbance (e.g., determined by UV-Vis scan).

    • Method Development: Develop a method that gives good separation between the this compound peak and any potential impurities or degradation products.

  • Sample Preparation: Prepare samples exactly as described in Protocol 1 (Control, Acidic, Basic).

  • Time-Course Study:

    • At T=0, inject an aliquot from the "Control" vial to determine the initial peak area.

    • Incubate all vials at the desired temperature.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench if necessary (e.g., neutralize the acid/base sample), dilute into the mobile phase, and inject into the HPLC.

  • Data Analysis:

    • Calculate the percentage of the initial aldehyde remaining at each time point using the peak area.

    • Plot % Aldehyde Remaining vs. Time. This will give you a visual representation of the degradation rate under each condition.

    • If standards are available for the expected degradation products (5-methylpyrazine-2-carboxylic acid and (5-methylpyrazin-2-yl)methanol), you can also quantify their formation over time.

References

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed acid-catalyzed conversion of aldehydes to aromatics. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Aromatic Aldehydes Production by Oxidative Degradation of Solid Residue Derived from Pine Waste Hydrolysis Coupling Acetylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]

  • YouTube. (2024). Reactions of Aldehydes and Ketones [Overview]. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Aromatic Aldehydes Production by Oxidative Degradation of Solid Residue Derived from Pine Waste Hydrolysis Coupling Acetylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]

  • ACS Publications. (2004). Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics. Retrieved from [Link]

  • YouTube. (2021). Cannizzaro Reaction. Retrieved from [Link]

  • ACS Publications. (1955). The Aromatic Elimination Reaction. II. The Mechanism of the Acid-catalyzed Deacylation of Aromatic Ketones. Retrieved from [Link]

  • ResearchGate. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Retrieved from [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (n.d.). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyruvaldehyde Degradation. Retrieved from [Link]

  • MDPI. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yields and product purity. As an important intermediate in the pharmaceutical and flavor industries, optimizing the synthesis of this aldehyde is a critical objective. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and literature.

Overview of Synthetic Challenges

The primary and most direct route to this compound is the selective oxidation of one of the two chemically equivalent methyl groups on 2,5-dimethylpyrazine. The core challenge lies in achieving mono-oxidation while preventing the concurrent over-oxidation to 5-methylpyrazine-2-carboxylic acid or the di-oxidation to pyrazine-2,5-dicarboxylic acid. The aldehyde product is often more susceptible to oxidation than the starting material, making this a delicate transformation that requires precise control over reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing clear, actionable solutions.

Q1: My reaction shows low conversion of the starting material, 2,5-dimethylpyrazine. What are the likely causes and how can I fix this?

A1: Low conversion is a common issue that typically points to insufficient reactivity or suboptimal reaction conditions.

  • Cause A: Inadequate Oxidant Potency or Stoichiometry: The choice and amount of oxidizing agent are critical. Strong oxidants like potassium permanganate (KMnO₄) can be effective but difficult to control.[1][2] If using a milder oxidant, the reaction may require more forcing conditions.

    • Solution: Carefully control the stoichiometry of your oxidant. For a strong oxidant like KMnO₄, the theoretical molar ratio to 2,5-dimethylpyrazine for mono-oxidation to the carboxylic acid is 2:1.[2] For the aldehyde, a lower ratio is often required. Start with a sub-stoichiometric amount (e.g., 0.8-1.2 equivalents of oxidant to substrate) and incrementally increase it based on reaction monitoring. Consider alternative oxidation systems, such as selenium dioxide (SeO₂) or catalytic air oxidation, which can offer different selectivity profiles.

  • Cause B: Suboptimal Reaction Temperature: Oxidation reactions are highly sensitive to temperature. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. For KMnO₄ oxidations, temperatures are often maintained between 30 °C and 100 °C.[1] Monitor the reaction closely by TLC or GC/MS at each new temperature to track the consumption of starting material and the appearance of products and byproducts.

  • Cause C: Poor Solubility or Mass Transfer: If the starting material and the oxidant are in different phases (e.g., a solid oxidant in an organic solution), poor mixing can limit the reaction rate.

    • Solution: Ensure vigorous stirring throughout the reaction. The use of a phase-transfer catalyst can be beneficial in biphasic systems. Additionally, ensure the chosen solvent is appropriate for all reactants. Protic solvents like water or alcohols are often used in KMnO₄ oxidations.[1]

Q2: The primary byproduct of my reaction is pyrazine-2,5-dicarboxylic acid. How can I prevent this over-oxidation?

A2: The formation of pyrazine-2,5-dicarboxylic acid indicates that the reaction conditions are too harsh, causing both methyl groups to oxidize. The two methyl groups on the starting material are chemically identical, making selective mono-oxidation challenging.[2]

  • Cause A: Excess Oxidizing Agent: Using too much of a strong oxidant is the most common reason for over-oxidation.

    • Solution: Reduce the molar equivalents of the oxidizing agent relative to the 2,5-dimethylpyrazine. Perform a stoichiometry optimization study, starting with a low ratio (e.g., 0.5 equivalents) and gradually increasing it while monitoring the product distribution. The goal is to find the "sweet spot" that maximizes aldehyde formation while minimizing the dicarboxylic acid byproduct.

  • Cause B: High Reaction Temperature or Extended Reaction Time: Higher temperatures and longer reaction times provide more energy and opportunity for the second methyl group to oxidize.

    • Solution: Lower the reaction temperature. Even a reduction of 10-20 °C can significantly improve selectivity. Similarly, monitor the reaction progress frequently and quench it as soon as the optimal conversion to the desired aldehyde is reached, before significant over-oxidation occurs.

  • Cause C: Lack of a Selectivity-Enhancing Additive: Some methods employ inhibitors to prevent the second oxidation step.

    • Solution: Certain patents describe the use of "inhibitors" in KMnO₄ oxidations, which can be protonic solvents like water or alcohols that may modulate the oxidant's reactivity.[1] A multi-step approach, as described in some literature, involves first forming the N-oxide of 2,5-dimethylpyrazine. This electronic modification can differentiate the two methyl groups, allowing for more selective subsequent oxidation.[3][4]

Q3: I am isolating 5-methylpyrazine-2-carboxylic acid instead of the desired aldehyde. What's going wrong?

A3: This is a classic case of partial over-oxidation. The aldehyde is an intermediate on the pathway to the carboxylic acid. Isolating the carboxylic acid means the oxidation did not stop at the desired stage.

  • Cause A: Inherently Strong Oxidation Conditions: The combination of your chosen oxidant, temperature, and reaction time is too powerful to isolate the aldehyde intermediate.

    • Solution 1 (Modified Oxidation): Switch to a milder oxidizing agent known for stopping at the aldehyde stage. For example, the oxidation of a hydroxymethyl precursor (2-hydroxymethyl-5-methylpyrazine) with Dess-Martin periodinane (DMP) or a Swern oxidation is highly selective for the aldehyde.[5] This would, however, require a different starting material or an initial reduction step.

    • Solution 2 (Controlled Reduction): An alternative synthetic route is the controlled reduction of a 5-methylpyrazine-2-carboxylic acid derivative, such as an ester or acid chloride. Reagents like DIBAL-H (Diisobutylaluminium hydride) at low temperatures (-78 °C) are excellent for this transformation.[5]

  • Cause B: In-situ Oxidation During Workup: The aldehyde can sometimes oxidize to the carboxylic acid during the workup procedure, especially if exposed to air and basic conditions for extended periods.

    • Solution: Ensure the workup is performed promptly and under neutral or slightly acidic conditions. Use of an inert atmosphere (e.g., nitrogen or argon) during workup and storage can also help prevent air oxidation.

Q4: I am struggling with the purification of the final product. The yield is low after workup and chromatography.

A4: this compound has moderate polarity and can be somewhat water-soluble, which can complicate extraction and purification.

  • Cause A: Product Loss During Aqueous Extraction: Due to its polarity and the nitrogen atoms which can be protonated, the product may have some solubility in an aqueous phase, leading to losses during liquid-liquid extraction.

    • Solution: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (at least 3-5 times) with fresh solvent to ensure complete removal from the aqueous layer. Saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of the organic product in the water and improve extraction efficiency.

  • Cause B: Co-elution with Impurities During Chromatography: The product may have a similar polarity to the starting material or other byproducts, making separation by column chromatography difficult.

    • Solution: Optimize your eluent system for silica gel chromatography. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can often resolve closely-eluting spots. If silica gel is ineffective, consider using a different stationary phase, such as alumina.

  • Cause C: Product Volatility: Aldehydes can be volatile, and product may be lost if concentrated too aggressively under high vacuum or at elevated temperatures.

    • Solution: Use a rotary evaporator with controlled temperature (e.g., <40 °C) and vacuum. For final removal of trace solvents, it is safer to use a high-vacuum line at room temperature or below.

Frequently Asked Questions (FAQs)

  • What is the most common industrial method for synthesizing this compound? The most prevalent methods start from 2,5-dimethylpyrazine and involve selective oxidation. One-step oxidation using potassium permanganate in the presence of inhibitors or under carefully controlled pH and temperature is a common approach due to its low cost.[1][2] Multi-step routes involving N-oxidation followed by rearrangement and oxidation are also employed to achieve higher selectivity.[3][4]

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a fast and effective method. Use a suitable eluent (e.g., 30-50% ethyl acetate in hexane) and visualize with a UV lamp (254 nm) and/or a potassium permanganate stain. Gas Chromatography-Mass Spectrometry (GC-MS) provides more detailed quantitative information on the ratio of starting material, desired product, and byproducts.

  • Are there any safety precautions I should be aware of? Yes. Oxidizing agents like potassium permanganate are powerful and can react violently with organic materials. Always add the oxidant slowly and control the reaction temperature with an ice bath. Acetic anhydride is corrosive and lachrymatory.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Oxidation Strategies for 2,5-Dimethylpyrazine

Oxidation MethodTypical Oxidant(s)Key AdvantagesKey Challenges & ConsiderationsTypical Yield Range
Direct Oxidation Potassium Permanganate (KMnO₄)Low cost, readily available.Low selectivity, high risk of over-oxidation to carboxylic acids.[2]40-60%[1]
N-Oxide Intermediate Route H₂O₂/Acid, then Acetic Anhydride, then oxidationHigher selectivity for mono-functionalization.[3][4]Multi-step process, requires handling of acetic anhydride.Can exceed 70% (overall)
Catalytic Air Oxidation V₂O₅ or other metal catalystsPotentially "greener" and more economical for large scale.Catalyst screening and optimization required; can produce byproducts.Highly variable
Halogenation/Hydrolysis N-Chlorosuccinimide (NCS), then hydrolysisCan be selective but is a multi-step process.Use of halogenated reagents, multiple steps reduce overall yield.~50% (overall)[1]

Experimental Protocols & Visualizations

Workflow for Selective Oxidation via N-Oxide Intermediate

The following diagram illustrates a robust, multi-step synthesis that improves selectivity by modifying the electronic properties of the pyrazine ring.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Final Oxidation A 2,5-Dimethylpyrazine B 2,5-Dimethylpyrazine-1-oxide A->B H₂O₂ / Acid C 2-Acetoxymethyl-5-methylpyrazine B->C Acetic Anhydride (Ac₂O) Heat D 2-Hydroxymethyl-5-methylpyrazine C->D Base or Acid Hydrolysis E This compound D->E Mild Oxidant (e.g., MnO₂)

Caption: Multi-step synthesis of this compound.

Protocol: Selective Oxidation of 2,5-Dimethylpyrazine via N-Oxide Intermediate

This protocol is adapted from methodologies described in the patent literature for achieving higher selectivity.[3][4]

Step 1: Synthesis of 2,5-Dimethylpyrazine-1-oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,5-dimethylpyrazine (1.0 eq) in a suitable solvent like water or acetic acid.

  • Add a catalytic amount of sulfuric acid.

  • Cool the mixture in an ice bath to 10-15 °C.

  • Slowly add 30% hydrogen peroxide (1.1 - 1.5 eq) dropwise, ensuring the temperature does not exceed 70 °C.

  • After the addition is complete, allow the mixture to stir at 70 °C for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaHCO₃).

  • Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,5-dimethylpyrazine-1-oxide. A yield of ~93% can be expected.[3]

Step 2: Rearrangement to 2-Acetoxymethyl-5-methylpyrazine

  • Combine the 2,5-dimethylpyrazine-1-oxide (1.0 eq) with an excess of acetic anhydride (e.g., 10 volumes).

  • Heat the mixture to reflux (approx. 140 °C) for 10-12 hours.

  • After cooling, carefully remove the excess acetic anhydride and acetic acid formed under reduced pressure.

  • The residual oil is 2-acetoxymethyl-5-methylpyrazine, which can be used in the next step without further purification. A yield of ~86% is typical.[3]

Step 3 & 4: Hydrolysis and Oxidation to this compound

  • Dissolve the crude 2-acetoxymethyl-5-methylpyrazine in a mixture of methanol and water.

  • Add a base such as sodium carbonate (Na₂CO₃) and stir at room temperature to hydrolyze the acetate ester to the corresponding alcohol (2-hydroxymethyl-5-methylpyrazine).

  • After hydrolysis is complete (monitored by TLC), add an excess of a mild oxidizing agent like activated manganese dioxide (MnO₂) (5-10 eq).

  • Stir the suspension vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 20% ethyl acetate in hexane) to afford pure this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G A Reaction Outcome Analysis B Low Conversion of Starting Material A->B C Poor Yield / High Byproducts A->C D Increase Temperature (in 10°C increments) B->D Is Temp < 70°C? E Increase Oxidant Stoichiometry (0.1 eq steps) B->E Is Oxidant < 1.2 eq? F Ensure Vigorous Stirring / Add PTC B->F Is reaction biphasic? G Over-oxidation to Di-acid / Carboxylic Acid? C->G H Other Byproducts Present? C->H Z1 Improved Conversion D->Z1 E->Z1 F->Z1 I Reduce Temperature (in 10°C increments) G->I Yes J Reduce Oxidant Stoichiometry G->J Yes K Reduce Reaction Time G->K Yes L Consider milder oxidant or multi-step route G->L Yes M Isolate and Characterize (GC-MS, NMR) H->M Yes Z2 Improved Selectivity I->Z2 J->Z2 K->Z2 L->Z2 N Consult literature for side reactions of chosen method M->N

Caption: Decision tree for troubleshooting synthesis issues.

References

  • American Society for Microbiology. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [Link]

  • Chengdu Organic Chem Co Ltd Chinese Acad of Sci. (2005). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. [Link]

  • Wang, Z. (2002). Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.
  • Chengdu Organic Chem Co Ltd Chinese Acad of Sci. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Siddiqui, H. L., et al. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]

  • Zhang, S. (1995). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [Link]

  • Bera, S., et al. (2014). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. [Link]

  • Miniyar, P. B., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of the Korean Chemical Society. [Link]

  • Iovel, I., Goldberg, Yu., & Shymanska, M. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Organic Preparations and Procedures International. [Link]

  • Henan Normal University. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. PubChem. [Link]

  • Science of Synthesis. (n.d.). Pyrazines. [Link]

  • Chemistry Lectures. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

  • Springer. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. [Link]

  • De Gruyter. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • National Institutes of Health. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). [Link]

  • FooDB. (n.d.). Showing Compound 2,5-Dimethylpyrazine (FDB013954). [Link]

Sources

Troubleshooting low conversion rates in reactions with 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common synthetic challenges associated with this versatile heterocyclic aldehyde. The electron-deficient nature of the pyrazine ring imparts unique reactivity to the aldehyde group, making it a valuable synthon but also presenting specific challenges that can lead to low reaction conversion rates. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) - General Handling and Purity

This section addresses foundational issues regarding the quality and storage of this compound, which are often the root cause of poor reaction performance.

Question: My reaction with this compound is sluggish or failing. Before I investigate the reaction chemistry, what are the first things I should check about the starting material?

Answer: The quality and handling of your aldehyde are paramount. Before troubleshooting complex reaction parameters, always verify the following:

  • Purity and Appearance: this compound should be a solid with a low melting point, around 10-15°C.[1] Visually, it should be a white to off-white or pale yellow solid.[2] Significant discoloration (e.g., turning deep yellow or brown) suggests potential oxidation or polymerization, which can inhibit reactions.

  • Storage Conditions: This compound is sensitive and should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize degradation.[1][3] Improper storage can lead to the formation of impurities that act as reaction inhibitors.

  • Water Content: Like many aldehydes, it can absorb atmospheric moisture. The presence of water is detrimental to many common reactions, especially those involving organometallics or strong bases like the Wittig reaction.

Question: My bottle of this compound has a brownish tint. Can I still use it, and how can I purify it?

Answer: A brownish tint often indicates the presence of oxidized impurities. While you may be able to use it for initial trials, purification is strongly recommended for achieving high conversion and reproducibility.

Recommended Purification Protocol: Flash Column Chromatography

This is the most effective method for removing polar, oxidized impurities.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
Monitoring Thin Layer Chromatography (TLC)Use a UV lamp (254 nm) for visualization. The aldehyde spot should be well-separated from baseline impurities.
Troubleshooting Guide: Reaction-Specific Issues

This section dives into specific challenges encountered during common transformations of this compound.

1. Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of the aldehyde with an active methylene compound.[4] Low yields are a frequent complaint, often stemming from suboptimal catalyst and reaction conditions.

Question: I am observing low conversion in my Knoevenagel condensation between this compound and malononitrile. What are the likely causes and how can I fix them?

Answer: Low conversion in this reaction is typically traced back to three factors: inappropriate base catalysis, inefficient water removal, or poor solubility.

Troubleshooting Steps:

  • Evaluate the Catalyst: The choice of base is critical. Strong bases can deprotonate the aldehyde or lead to self-condensation.[5] The Knoevenagel reaction is usually catalyzed by a weak base.[5]

    • Primary Action: Switch to a milder amine catalyst such as piperidine or pyridine, often used in catalytic amounts. The Doebner modification uses pyridine as the solvent with a catalytic amount of piperidine.[5][6]

    • Rationale: These bases are strong enough to deprotonate the active methylene compound to form the nucleophilic enolate but not strong enough to promote side reactions with the aldehyde.[5]

  • Ensure Water Removal: The final step of the mechanism is the elimination of a water molecule to form the α,β-unsaturated product. If water is not effectively removed, the equilibrium may not favor the product.

    • Primary Action: If your solvent is suitable (e.g., toluene or benzene), perform the reaction using a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Optimize Reaction Conditions (Solvent & Temperature):

    • Solvent: Ensure both the aldehyde and the active methylene compound are fully soluble in the chosen solvent at the reaction temperature. Ethanol or a mixture of ethanol and water can be effective.[7]

    • Temperature: If the reaction is slow at room temperature, gradually increase the heat. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without causing decomposition.

Below is a logical workflow for troubleshooting this condensation.

Knoevenagel_Troubleshooting start Low Conversion Observed check_purity Verify Aldehyde & Methylene Compound Purity start->check_purity Start Here optimize_base Optimize Base Catalyst check_purity->optimize_base If Pure base_choice Screen Weak Bases: - Piperidine - Pyridine - Triethylamine optimize_base->base_choice remove_water Implement Water Removal optimize_base->remove_water If Still Low dean_stark Use Dean-Stark Trap (Toluene/Benzene) remove_water->dean_stark adjust_conditions Adjust Solvent & Temperature remove_water->adjust_conditions If Still Low success High Conversion adjust_conditions->success

Caption: Troubleshooting workflow for the Knoevenagel condensation.
2. Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[8] However, its success hinges on the effective generation of the phosphonium ylide, which can be challenging.

Question: My Wittig reaction with this compound is showing a low yield, with a significant amount of unreacted aldehyde remaining. What's going wrong?

Answer: This is a classic symptom of poor ylide formation or ylide instability. The issue almost always lies with the base, the solvent, or exposure to air/moisture.

Troubleshooting Decision Tree:

Wittig_Troubleshooting start Low Conversion/ Unreacted Aldehyde check_ylide Did the solution develop the characteristic deep color (red/orange) of the ylide? start->check_ylide yes_node YES check_ylide->yes_node no_node NO check_ylide->no_node aldehyde_issue Potential Aldehyde Issue yes_node->aldehyde_issue ylide_formation_issue Ylide Formation Failure no_node->ylide_formation_issue aldehyde_action 1. Use freshly purified aldehyde. 2. Add aldehyde solution slowly to the ylide at 0°C. 3. Check for aldehyde decomposition via TLC. aldehyde_issue->aldehyde_action base_issue Base is too weak or degraded. ylide_formation_issue->base_issue conditions_issue Reaction conditions are not anhydrous. ylide_formation_issue->conditions_issue base_action 1. Switch to a stronger base (e.g., n-BuLi, NaH). 2. Use freshly opened/titrated base. base_issue->base_action conditions_action 1. Flame-dry all glassware. 2. Use freshly distilled anhydrous solvent (THF/Toluene). 3. Maintain a strict inert (N₂/Ar) atmosphere. conditions_issue->conditions_action

Sources

Removal of triphenylphosphine oxide from Wittig reactions of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers navigating the intricacies of Wittig reactions, specifically focusing on the challenges posed by heteroaromatic aldehydes such as 5-Methylpyrazine-2-carbaldehyde. This guide provides in-depth, field-tested solutions for the persistent issue of removing triphenylphosphine oxide (TPPO) from your reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide so challenging when working with products derived from this compound?

A1: The primary difficulty arises from the similar polarity profiles of the desired alkene product, which contains a basic nitrogen heterocycle, and the triphenylphosphine oxide byproduct. This similarity makes traditional purification methods like standard silica gel chromatography less effective, often leading to co-elution. The basicity of the pyrazine ring can also lead to undesired interactions with the silica gel, causing streaking and poor separation.

Q2: What are the principal strategies for removing triphenylphosphine oxide?

A2: The main approaches to tackle TPPO removal can be categorized as follows:

  • Precipitation/Crystallization: This leverages the poor solubility of TPPO in certain non-polar solvents or its ability to form insoluble complexes with specific metal salts.[1][2]

  • Chromatography: This involves specialized techniques like filtration through a silica plug, which is often more effective than full column chromatography for this specific separation.[2][3]

  • Chemical Conversion: This method transforms TPPO into an insoluble salt, such as a chlorophosphonium salt, which can then be easily filtered off.[3][4]

Q3: Is there a universal "best solvent" for precipitating triphenylphosphine oxide?

A3: The ideal solvent is contingent on the solubility of your target molecule. For direct precipitation of TPPO, non-polar solvents like hexane, pentane, or cyclohexane are highly effective due to TPPO's low solubility in these media.[1][5] When employing metal salt complexation for precipitation, polar solvents such as ethanol are typically the solvents of choice.[2][6]

Q4: My product is highly polar. How can I effectively remove the equally polar triphenylphosphine oxide?

A4: For polar products that are difficult to separate from TPPO by chromatography, the most robust strategy is precipitation via metal salt complexation. The formation of an insoluble complex, for instance, with zinc chloride (ZnCl₂), allows for the efficient removal of TPPO by simple filtration, even from a solution containing a polar product.[6][7]

Q5: Are there chromatography-free methods suitable for large-scale reactions?

A5: Absolutely. For kilogram-scale production, chromatography is often impractical.[5][8] In these scenarios, precipitation methods are superior. Both the formation of TPPO-metal salt complexes (e.g., with ZnCl₂ or MgCl₂) and the direct precipitation of TPPO by carefully selecting an appropriate anti-solvent are scalable and effective non-chromatographic techniques.[4][5]

Troubleshooting and Optimization Guide

This section provides a structured approach to overcoming common challenges encountered during the purification of Wittig reaction products of this compound.

Problem 1: Standard silica gel chromatography fails to separate the product from triphenylphosphine oxide.

This is a frequent issue due to the overlapping polarities of the pyrazine-containing product and TPPO.

Solution 1: Selective Precipitation with a Non-Polar Anti-Solvent

  • Underlying Principle: This method exploits the low solubility of triphenylphosphine oxide in non-polar hydrocarbons. By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and subsequently adding a non-polar "anti-solvent," TPPO can be selectively crashed out of solution.[1][9]

  • Causality: The rigid, crystalline nature of TPPO, facilitated by its strong P=O bond, contributes to its tendency to precipitate from non-polar environments where it is poorly solvated.[10][11] In contrast, your product, while polar, may remain in solution under these conditions.

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to a viscous oil or solid.

    • Dissolve the residue in a minimum volume of a solvent like dichloromethane or diethyl ether, in which both your product and TPPO are soluble.

    • Slowly add a non-polar solvent, such as hexanes or pentane, with vigorous stirring.

    • To maximize precipitation, cool the mixture in an ice bath or refrigerate for several hours.

    • Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.

    • The filtrate, now enriched with your desired product, can be concentrated and subjected to further purification if necessary.

Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex

  • Underlying Principle: As a Lewis base, the oxygen atom of triphenylphosphine oxide readily coordinates with Lewis acidic metal salts, such as ZnCl₂, MgCl₂, and CaBr₂, to form insoluble complexes that can be removed by filtration.[4][6]

  • Causality: The formation of the stable ZnCl₂(TPPO)₂ adduct is a thermodynamically favorable process that drives the precipitation from solution, even in polar solvents where both the product and TPPO are soluble.[6] This makes it an excellent choice when dealing with polar products.

  • Experimental Protocol (utilizing ZnCl₂):

    • If the Wittig reaction was performed in a non-polar solvent, first dissolve the crude mixture in ethanol.

    • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

    • Add the ZnCl₂ solution to the ethanolic solution of your crude product at room temperature. A molar ratio of 2:1 ZnCl₂ to TPPO is a good starting point.[1]

    • Stir the mixture. The formation of a white precipitate of the ZnCl₂(TPPO)₂ adduct should be observed. Scraping the inside of the flask can help induce precipitation.[6]

    • Remove the precipitate by filtration.

    • Concentrate the filtrate to remove the ethanol. Any excess, insoluble zinc chloride can be removed by slurrying the residue with acetone.[6]

Problem 2: The desired product is non-polar and stable, but traces of triphenylphosphine oxide remain after initial workup.

For non-polar and robust products, a rapid and effective method is filtration through a silica plug.

Solution: Filtration Through a Short Silica Plug

  • Underlying Principle: This technique is a simplified form of chromatography that leverages the high polarity of TPPO to adsorb it onto a short column of silica gel, while the less polar product is quickly eluted.[3][12][13]

  • Causality: The strong interaction between the polar P=O group of TPPO and the silanol groups on the surface of the silica gel leads to its retention, while the non-polar product has a much weaker affinity and passes through readily.

  • Experimental Protocol:

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.

    • Prepare a short column ("plug") of silica gel in a fritted glass funnel or a chromatography column.

    • Pass the suspension of the crude product through the silica plug.

    • Wash the plug with the same non-polar solvent system to elute all of the desired product.

    • The majority of the triphenylphosphine oxide will remain adsorbed at the top of the silica plug.[2] This procedure may need to be repeated for complete removal.[3][12][13]

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.

TPPO_Removal_Workflow start Crude Wittig Reaction Mixture (this compound derivative + TPPO) product_polarity Assess Product Polarity start->product_polarity non_polar Product is Non-Polar and Stable product_polarity->non_polar Non-Polar polar Product is Polar product_polarity->polar Polar silica_plug Strategy 1: Filtration Through Silica Plug non_polar->silica_plug Quick & Efficient precip_nonpolar Strategy 2: Precipitation with Non-Polar Anti-Solvent non_polar->precip_nonpolar Alternative/Scalable precip_metal Strategy 3: Precipitation with Metal Salt (e.g., ZnCl₂) polar->precip_metal Highly Effective for Polar Compounds end_pure Purified Product silica_plug->end_pure precip_nonpolar->end_pure precip_metal->end_pure

Caption: Decision workflow for TPPO removal.

Quantitative Data Summary

MethodKey Reagents/SolventsTypical Product PolarityScaleAdvantagesDisadvantages
Precipitation (Anti-Solvent) Dichloromethane/Hexanes, Ether/PentaneNon-Polar to Moderately PolarLab to PilotSimple, fast, chromatography-freeProduct must be soluble in the anti-solvent mixture
Precipitation (Metal Salt) ZnCl₂/Ethanol, MgCl₂/Toluene, CaBr₂/THFPolarLab to PilotHighly effective for polar products, chromatography-free[4][6]Requires an additional reagent, potential for metal contamination
Silica Plug Filtration Silica Gel, Hexane/EtherNon-PolarLabFast, efficient for non-polar products[3][12][13]Not easily scalable, may require multiple passes
Chemical Conversion Oxalyl ChlorideBroadLabEffective for difficult separationsRequires an additional stoichiometric reagent and filtration step

References

  • University of Rochester, Department of Chemistry. (2026). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Tamboli, Y., Kashid, B. B., Yadav, R. P., Rafeeq, M., Yeole, R., & Merwade, A. Y. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 12775–12782. [Link]

  • ResearchGate. (2021, August 4). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? Retrieved from [Link]

  • Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640. [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • G. Bandoli, G. Bartolozzo, D. A. Clemente, U. Croatto and C. Panattoni, J. Chem. Soc. A, 1970, 2778-2780. [Link]

  • MH Chem. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Byrne, P. A., Gilheany, D. G. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, May 11). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • Darses, B., et al. (2011). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 13(7), 1682-1685. [Link]

  • Kedrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab and during scale-up, providing field-proven insights grounded in chemical principles.

This compound is a valuable heterocyclic building block, notably serving as a key intermediate in the synthesis of various pharmaceuticals. While its structure appears straightforward, its synthesis, particularly the selective oxidation of one methyl group on a pyrazine ring without over-oxidation, presents significant challenges. This guide provides a comprehensive framework for troubleshooting your synthesis and scaling it effectively.

General Synthesis Workflow

The most prevalent and industrially relevant pathway to this compound is the selective oxidation of the more accessible starting material, 2,5-dimethylpyrazine. The primary challenge lies in achieving mono-oxidation while preventing the formation of the corresponding carboxylic acid or the di-oxidized byproduct, pyrazine-2,5-dicarboxylic acid.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Reaction Controlled Oxidation 2,5-Dimethylpyrazine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., SeO2, KMnO4) Oxidizing_Agent->Reaction Crude_Mixture Crude Reaction Mixture (Product, Byproducts, SM) Reaction->Crude_Mixture Quench Filtration Filtration (Remove oxidant byproduct, e.g., MnO2) Crude_Mixture->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Purification (e.g., Column Chromatography, Recrystallization) Extraction->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted 2,5-dimethylpyrazine. What went wrong?

Answer: This is a common issue that typically points to three areas: oxidant activity, reaction temperature, or catalyst efficiency.

  • Cause - Inactive Oxidizing Agent: Oxidizing agents like selenium dioxide (SeO₂) can degrade upon prolonged or improper storage. Potassium permanganate (KMnO₄) solutions can also lose potency over time.

    • Solution: Use a freshly opened container of the oxidizing agent or verify the activity of your current stock. For KMnO₄, ensure the solution is freshly prepared. The reaction of 2,5-dimethylpyrazine to its N-oxide followed by rearrangement and oxidation is an alternative pathway that can sometimes offer more reliable results.[1][2]

  • Cause - Insufficient Temperature: The oxidation of an aromatic methyl group is an energetically demanding process. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: Ensure your reaction is maintained at the target temperature specified in the literature, which is often reflux in a solvent like dioxane or water.[3] For instance, some procedures using hydrogen peroxide require temperatures around 70°C to proceed efficiently.[1][2] Monitor the internal temperature of the reaction, not just the heating bath temperature.

  • Cause - Catalyst Deactivation (if applicable): In catalytic systems, such as those using sodium tungstate with hydrogen peroxide, the catalyst can be poisoned by impurities in the starting material or solvent.[1][2]

    • Solution: Ensure the purity of your 2,5-dimethylpyrazine and use high-purity solvents. If catalyst poisoning is suspected, a higher catalyst loading or purification of the starting material may be necessary.

Question 2: My main product is 5-methylpyrazine-2-carboxylic acid, not the desired aldehyde. How can I prevent this over-oxidation?

Answer: This is the central challenge of this synthesis. The aldehyde product is more susceptible to oxidation than the starting material's methyl group. Preventing its formation requires precise control over reaction conditions.

  • Cause - Excess Oxidizing Agent: Using too much oxidant is the most direct route to over-oxidation.

    • Solution: Carefully control the stoichiometry. It is often preferable to use a slight sub-stoichiometric amount of the oxidant (e.g., 0.95 equivalents) and accept a lower conversion of the starting material. The unreacted starting material is typically easier to separate from the aldehyde product than the carboxylic acid byproduct is.

  • Cause - Prolonged Reaction Time / High Temperature: The longer the aldehyde product is exposed to the oxidizing conditions, especially at elevated temperatures, the more likely it is to be converted to the carboxylic acid.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to an acceptable level, even if conversion is not 100%. For KMnO₄ oxidations, reaction temperatures should be carefully controlled, often between 30°C and 100°C, to maintain selectivity.[4]

  • Cause - Ineffective Inhibition: Some protocols, particularly for large-scale KMnO₄ oxidations, mention the use of inhibitors to prevent over-oxidation.[4]

    • Solution: The use of protonic solvents like water or alcohols can sometimes act as inhibitors.[4] When scaling up, controlling the addition rate of the oxidant into the solution of 2,5-dimethylpyrazine ensures that the oxidant concentration remains low at any given time, thus favoring mono-oxidation.

G Start Low Yield or Selectivity Issue Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Byproduct What is the main impurity by mass? Check_SM->Check_Byproduct Yes Oxidation_Issue Problem: Incomplete Reaction Check_SM->Oxidation_Issue No OverOx_Issue Problem: Over-oxidation Check_Byproduct->OverOx_Issue Carboxylic Acid Sol_Control Action: 1. Reduce oxidant equivalents. 2. Decrease reaction time/temp. 3. Control addition rate. Check_Byproduct->Sol_Control Other/Complex Mixture Sol_Oxidant Action: 1. Verify oxidant activity. 2. Increase temperature. 3. Check catalyst. Oxidation_Issue->Sol_Oxidant OverOx_Issue->Sol_Control

Caption: Troubleshooting logic for this compound synthesis.

Question 3: The reaction work-up is difficult. Filtration of the manganese dioxide (from KMnO₄) is very slow, and my product seems to be lost during extraction.

Answer: Work-up and purification can be as challenging as the reaction itself, especially at scale.

  • Cause - Fine Particulate Byproduct: Manganese dioxide (MnO₂) formed from KMnO₄ reduction is often a very fine, gelatinous precipitate that clogs filter paper.

    • Solution: Hot filtration is often recommended as it can help keep salts dissolved and may improve the filterability of MnO₂.[4] Using a filter aid like Celite® is highly advised. Create a pad of the filter aid in your funnel before beginning the filtration. For larger scales, a filter press may be necessary.

  • Cause - Product Solubility/Emulsions: this compound has moderate water solubility, which can lead to losses during aqueous extraction. Emulsions can also be a significant issue.

    • Solution: Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction to decrease the product's solubility in the aqueous phase. Use a larger volume of organic solvent and perform multiple extractions (e.g., 3 x 100 mL is better than 1 x 300 mL). To break emulsions, you can try adding a small amount of brine, gentle stirring instead of vigorous shaking, or centrifugation on a smaller scale.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable oxidation method for producing this compound?

While selenium dioxide is a classic and effective reagent for this transformation, its toxicity and the difficulty of removing selenium traces from the final product make it less ideal for large-scale pharmaceutical production.[3] Oxidation with potassium permanganate (KMnO₄) is often used industrially despite the challenges with selectivity and waste disposal (MnO₂).[4][5] Multi-step chemical processes, such as those involving N-oxidation followed by rearrangement, can offer better control and selectivity, which are critical for scaling up.[1][2]

Q2: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is an excellent tool for lab-scale synthesis. Use a mobile phase like ethyl acetate/hexane. The starting material (2,5-dimethylpyrazine) is relatively nonpolar, the aldehyde product is moderately polar, and the carboxylic acid byproduct is highly polar and will often stick to the baseline. For more quantitative analysis, especially during process development, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are preferred.

Q3: What are the critical safety considerations for this synthesis?

  • KMnO₄: Potassium permanganate is a strong oxidizer. Reactions can be exothermic, especially at scale. Ensure adequate cooling and control the addition rate of reagents to manage the reaction temperature.

  • Selenium Dioxide (SeO₂): Selenium compounds are highly toxic. Always handle SeO₂ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Solvents: Many procedures use solvents like dioxane, which has its own set of health risks. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.

Q4: How should I manage the waste generated from this synthesis?

  • Manganese Waste: The MnO₂ byproduct from KMnO₄ reactions must be disposed of as heavy metal waste according to your institution's and local regulations. It should not be discarded in regular trash or down the drain.

  • Selenium Waste: All aqueous and solid waste containing selenium must be collected and treated as hazardous toxic waste. Selenium is an environmental hazard and requires specialized disposal procedures.

Data Summary: Comparison of Oxidation Methods

Oxidizing AgentTypical YieldsAdvantagesDisadvantages & Scale-Up Considerations
**Selenium Dioxide (SeO₂) **50-70%High selectivity for the aldehyde; well-established method.Highly toxic; difficult removal of selenium traces from API; expensive; not ideal for large scale.
Potassium Permanganate (KMnO₄) 40-75%Inexpensive and readily available oxidant.[4][5]Poor selectivity (over-oxidation is common); generates large amounts of MnO₂ solid waste, making filtration difficult; can be exothermic.[4][5]
H₂O₂ / Catalyst 60-80%"Greener" oxidant (byproduct is water); can be highly selective with the right catalyst (e.g., sodium tungstate).[1][2]Requires careful catalyst screening and optimization; potential for catalyst deactivation.
Multi-step (via N-Oxide) 60-85%Excellent selectivity and control; avoids harsh oxidants.[1][2]Longer synthetic route (more steps); may require use of reagents like acetic anhydride.[1][2]

Detailed Experimental Protocol: Selenium Dioxide Oxidation

(This protocol is for informational purposes and should be adapted and optimized based on lab-specific conditions and safety assessments.)

Objective: To synthesize this compound via selective oxidation of 2,5-dimethylpyrazine using selenium dioxide.

Materials:

  • 2,5-dimethylpyrazine (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.0 eq)

  • 1,4-Dioxane (solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrazine (1.0 eq) in 1,4-dioxane.

  • Reagent Addition: In a well-ventilated fume hood, carefully add selenium dioxide (1.0 eq) to the flask. The mixture may be heated gently to aid dissolution.

  • Reaction: Heat the reaction mixture to reflux (approx. 101°C). Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-24 hours.

  • Work-up - Quench & Filtration: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the selenium precipitate. Wash the filter cake thoroughly with additional ethyl acetate.

  • Extraction: Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

References

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Google Scholar.
  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (n.d.). ASM Journals. Retrieved January 11, 2026, from [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (n.d.). Google Patents.
  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (n.d.). Patsnap Eureka. Retrieved January 11, 2026, from [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). Arabian Journal of Chemistry.
  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. (n.d.). Google Patents.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). Arabian Journal of Chemistry.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Selective synthesis of pyrazine | Download Table. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Lat. Am. J. Pharm.. Retrieved January 11, 2026, from [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (n.d.). Graz University of Technology. Retrieved January 11, 2026, from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). NIH. Retrieved January 11, 2026, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • Assessing the impact of deviations in optimized multistep flow synthesis on the scale-up. (2020). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 11, 2026, from [Link]

  • 5,5'-Selenobis(1-benzyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde). (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Storage and handling issues of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methylpyrazine-2-carbaldehyde (CAS No: 50866-30-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, handling, and troubleshooting of this versatile heterocyclic aldehyde. Our goal is to move beyond simple procedural lists and explain the fundamental chemistry that governs its stability and reactivity, empowering you to anticipate and resolve challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is critical to maintain the purity and reactivity of this compound. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] The container must be tightly sealed to prevent exposure to air and moisture. The aldehyde functional group is susceptible to oxidation, and the pyrazine ring can be sensitive to environmental factors.

Q2: The compound has a low melting point (10-15°C). Does it matter if it's liquid or solid during storage?

A2: The physical state (solid or liquid) at 2-8°C is less important than maintaining a consistent temperature and an inert atmosphere. Its low melting point means that minor temperature fluctuations can cause it to cycle between solid and liquid states. While this is not inherently degrading, it can affect ease of handling. The primary concern is preventing degradation, not controlling its physical phase.

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: Users should always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). Work should be conducted in a well-ventilated area or a chemical fume hood.[2] this compound is classified as harmful if swallowed and can cause skin and eye irritation.[3]

Q4: How should I prepare a stock solution? Which solvents are recommended?

A4: For preparing stock solutions, use dry, aprotic solvents such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. It is crucial to use anhydrous solvents to prevent the formation of hydrates at the aldehyde group, which can affect reaction kinetics. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution under an inert atmosphere at 2-8°C and use within 24-48 hours.

Q5: Is this compound sensitive to light?

A5: While there is no specific data indicating extreme photosensitivity, it is good laboratory practice to store all reactive organic compounds, especially those with conjugated systems like pyrazines, in amber vials or otherwise protected from direct light to minimize the risk of photochemical degradation.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems encountered with this compound.

Issue 1: Reaction Yield is Lower Than Expected or Fails Completely

Your reaction, which uses this compound as a starting material, is showing poor conversion or is not proceeding at all.

Causality Analysis:

The aldehyde functional group is the most probable point of failure. Aldehydes are prone to oxidation, especially when exposed to atmospheric oxygen over time.[4][5][6][7] This process converts the aldehyde to the corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid, which is unreactive in many aldehyde-specific reactions (e.g., reductive amination, Wittig reactions).

Troubleshooting Workflow:

G A Exposure to Air/Moisture B Oxidation A->B E Polymerization/Oligomerization A->E C 5-Methylpyrazine-2-carboxylic acid (Colorless) B->C D Trace Impurities (e.g., acid/base) D->E F Conjugated Byproducts E->F G Sample Discoloration (Yellow/Brown) F->G

Sources

Technical Support Center: Characterization of Impurities in 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals. Here you will find expert guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the impurity characterization of this important chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is impurity profiling critical?

This compound (C₆H₆N₂O) is a heterocyclic aldehyde used as a key starting material or intermediate in the synthesis of various pharmaceutical compounds, including drugs for diabetes and hyperlipidemia.[1][2] Impurity profiling—the identification, quantification, and control of unwanted chemicals in active pharmaceutical ingredients (APIs) and drug products—is a mandatory regulatory requirement and fundamental to ensuring drug safety and efficacy.[3][4] Even minute quantities of certain impurities can affect the stability, bioavailability, and toxicity of the final drug product.[5]

Q2: What are the common sources and types of impurities in this compound samples?

Impurities can originate from various stages of the manufacturing process, shipping, or storage.[5] They are generally classified into three main categories as outlined by the International Council for Harmonisation (ICH) guidelines.

  • Organic Impurities: These are the most common and can be process-related or degradation-related.

    • Process-Related: Includes starting materials, by-products from side reactions, and intermediates. For example, impurities could arise from the initial condensation reaction used in its synthesis.[1][2]

    • Degradation Products: Formed due to the chemical breakdown of the substance over time or exposure to stress conditions like acid, base, light, heat, or oxidation.[6] A common degradation pathway for an aldehyde is oxidation to the corresponding carboxylic acid (5-Methylpyrazine-2-carboxylic acid).

  • Inorganic Impurities: These result from the manufacturing process and include reagents, catalysts, and heavy metals.[5]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis process that are not completely removed.[5]

Table 1: Potential Impurities in this compound

Impurity TypePotential IdentityCommon Origin
Starting Material 2,5-DimethylpyrazineIncomplete reaction or carry-over.[7]
Intermediate 2-Acetoxymethyl-5-methylpyrazineUnreacted intermediate from specific synthesis routes.[7]
Oxidation Product 5-Methylpyrazine-2-carboxylic acidOxidation of the aldehyde group during synthesis or storage.[1][8]
Positional Isomer 6-Methylpyrazine-2-carbaldehydeNon-selective synthesis or rearrangement.
Related Substances Other pyrazine derivativesSide reactions during synthesis.[9][10]
Q3: What are the primary analytical techniques for characterizing these impurities?

A multi-technique approach is often necessary for comprehensive impurity profiling. The choice depends on the impurity's properties (e.g., volatility, polarity) and the analytical goal (detection, quantification, or identification).

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for separating and quantifying non-volatile organic impurities.[3][11] Coupled with a UV or Diode Array Detector (DAD), it forms the basis of most stability-indicating methods.[12]

  • Gas Chromatography (GC): Ideal for analyzing volatile or semi-volatile impurities, including residual solvents and certain process-related impurities.[3][13] It is often coupled with a Mass Spectrometry (MS) detector.

  • Mass Spectrometry (MS): A powerful tool for identifying impurities.[14] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides molecular weight and structural information from fragmentation patterns, which is crucial for elucidating the structure of unknown impurities.[11][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for unambiguous structure elucidation of unknown impurities, provided the impurity can be isolated in sufficient quantity and purity.[16]

Part 2: Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Poor Chromatographic Separation

Q: My reverse-phase HPLC analysis shows poor resolution (Rs < 1.5) between the main this compound peak and a closely eluting impurity. How can I improve the separation?

A: Achieving adequate resolution is critical for accurate quantification. A systematic approach to method development is required. The goal is to manipulate the selectivity between the analyte and the impurity.[12]

Step-by-Step Troubleshooting Protocol:

  • Verify System Suitability: First, ensure your HPLC system is performing correctly. Check for pressure fluctuations, consistent retention times, and theoretical plates for a standard injection.

  • Optimize Mobile Phase Strength (% Organic):

    • Isocratic Elution: If you are using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in 2-3% increments. This will increase retention times and may improve separation.

    • Gradient Elution: If using a gradient, make the slope shallower around the elution time of the critical pair. A slower gradient provides more time for the components to interact with the stationary phase, often enhancing resolution.

  • Change Organic Modifier: If optimizing the mobile phase strength is insufficient, switch the organic solvent. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, or vice-versa.

  • Adjust Mobile Phase pH: The compound has nitrogen atoms in its pyrazine ring, making its retention pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analyte or impurities, significantly impacting retention and selectivity. Explore a pH range from 3.0 to 7.0 using appropriate buffers (e.g., phosphate, formate).

  • Evaluate a Different Stationary Phase: If the above steps fail, the column chemistry may not be suitable.

    • Standard C18: These are a good starting point.

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like pyrazines.

    • Pentafluorophenyl (PFP): This phase is excellent for separating positional isomers or closely related aromatic compounds due to its unique dipole-dipole and pi-pi interactions.[17]

Diagram: Troubleshooting Poor HPLC Resolution This workflow provides a logical decision-making process for improving chromatographic separation.

G start Poor Resolution (Rs < 1.5) check_ss Is System Suitability OK? start->check_ss fix_system Troubleshoot System (Check for leaks, pump issues) check_ss->fix_system No optimize_mp Adjust Mobile Phase Strength (Decrease % Organic or Gradient Slope) check_ss->optimize_mp Yes res_ok1 Resolution OK? optimize_mp->res_ok1 change_solvent Change Organic Modifier (e.g., ACN to MeOH) res_ok1->change_solvent No end Resolution Achieved res_ok1->end Yes res_ok2 Resolution OK? change_solvent->res_ok2 adjust_ph Modify Mobile Phase pH res_ok2->adjust_ph No res_ok2->end Yes res_ok3 Resolution OK? adjust_ph->res_ok3 change_column Select Different Stationary Phase (e.g., PFP or Phenyl-Hexyl) res_ok3->change_column No res_ok3->end Yes change_column->end Method Optimized fail Consult Specialist change_column->fail

Caption: A decision tree for troubleshooting poor HPLC resolution.

Issue 2: Identification of an Unknown Impurity

Q: My analysis shows a consistent, unknown impurity peak at a level that requires identification (e.g., >0.10%). What is the standard workflow for structure elucidation?

A: Identifying unknown impurities is a critical step in drug development and is guided by regulatory expectations. A hyphenated approach combining chromatography and spectroscopy is the most efficient strategy.[4][5]

Workflow for Impurity Identification:

  • Obtain Mass-to-Charge Ratio (m/z) using LC-MS:

    • Protocol: Analyze the sample using an LC-MS system, typically with electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.[11][14] Run in both positive and negative ion modes to maximize the chance of observing the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Interpretation: The m/z of the molecular ion provides the impurity's molecular weight. High-Resolution Mass Spectrometry (HRMS), using instruments like TOF or Orbitrap, provides a highly accurate mass measurement, which can be used to predict the elemental formula.[14]

  • Generate Fragmentation Data using MS/MS:

    • Protocol: Perform a tandem MS (MS/MS) experiment on the molecular ion of the impurity. In this experiment, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.

    • Interpretation: The fragmentation pattern provides clues about the impurity's structure. For instance, a loss of 29 Da (CHO) from an aldehyde or a loss of 44 Da (CO₂) from a carboxylic acid are characteristic fragments. Comparing the fragmentation pattern to that of the parent compound helps pinpoint the location of structural changes.[14][18]

  • Conduct Forced Degradation Studies:

    • Purpose: To intentionally degrade the this compound sample under controlled stress conditions (acid, base, oxidation, heat, light).[6]

    • Protocol: Analyze the stressed samples by LC-MS. If the unknown impurity peak increases significantly under a specific condition (e.g., oxidation), it strongly suggests it is a product of that degradation pathway. This provides crucial information about its chemical nature. For example, an increase under oxidative stress (H₂O₂) points towards an oxidation product.

  • Isolate and Perform NMR (If Necessary):

    • Protocol: If MS data is insufficient for definitive identification, the impurity must be isolated. Use preparative HPLC to collect the fraction containing the impurity. Confirm its purity using analytical HPLC.

    • Analysis: Dissolve the isolated impurity in a deuterated solvent and acquire ¹H and ¹³C NMR spectra.[16] NMR provides definitive connectivity information to unambiguously determine the structure.

Diagram: Impurity Identification Workflow This diagram outlines the systematic process for identifying unknown impurities.

G cluster_0 Initial Detection & Characterization cluster_1 Confirmation & Elucidation cluster_2 Final Outcome detect Unknown Impurity Detected (> Identification Threshold) lcms LC-MS Analysis (Obtain Molecular Weight) detect->lcms hrms HRMS Analysis (Determine Elemental Formula) lcms->hrms msms MS/MS Fragmentation (Propose Partial Structures) hrms->msms force_deg Forced Degradation Studies (Understand Formation Pathway) msms->force_deg structure Structure Elucidated msms->structure isolate Isolation via Prep-HPLC force_deg->isolate Structure still ambiguous nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr nmr->structure

Caption: A standard workflow for impurity structure elucidation.

Issue 3: Method Validation for Impurity Quantification

Q: I have developed a stability-indicating HPLC method. What are the key parameters I need to evaluate to validate it for impurity quantification according to ICH Q2(R2) guidelines?

A: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[19][20] For an impurity quantification method, the following parameters are critical.[21][22][23]

Table 2: Key Validation Parameters for an Impurity Quantification Method

ParameterPurposeTypical Acceptance CriteriaExperimental Approach
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., parent drug, other impurities, degradants).[21]Peak purity index > 99.0% (using DAD). Baseline resolution (Rs > 1.5) between all peaks.Analyze spiked samples containing all known impurities. Perform forced degradation to demonstrate separation from degradants.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ~3:1.Determined by serial dilution of a known impurity standard or based on the standard deviation of the response and the slope.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.S/N ratio of ~10:1. Precision (RSD) < 10%.Determined by serial dilution. The concentration at the LOQ must be verified for precision and accuracy.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.Analyze a series of solutions with concentrations ranging from the LOQ to 120% of the specification limit (typically 5-6 concentration levels).
Accuracy The closeness of test results to the true value.Recovery of 80-120% of the known amount for impurities.Analyze samples of the drug substance spiked with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly.RSD ≤ 10% for repeatability. RSD ≤ 15% for intermediate precision.Repeatability: Multiple preparations by the same analyst on the same day. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[20]From LOQ to 120% of the specification limit.Confirmed by the linearity, accuracy, and precision data.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met under all varied conditions.Deliberately vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
Solution Stability To ensure the sample and standard solutions are stable for the duration of the analysis.No significant change in impurity concentration over the tested period (e.g., <5% change).Analyze prepared solutions at initial time and after set intervals (e.g., 8, 12, 24 hours) at room temperature and refrigerated.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S.
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
  • 5-Methylpyrazine-2-carboxaldehyde.
  • Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. (2006). Applied and Environmental Microbiology.
  • Main reaction pathways for the formation of pyrazine derivatives.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. BenchChem.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021).
  • Impurity profiling and drug characterization: backdrop and approach. (2018). Indo American Journal of Pharmaceutical Sciences.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). Critical Reviews in Analytical Chemistry.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019).
  • Synthesis routes of 5-Methyl-2-pyrazinecarboxylic acid. BenchChem.
  • Stability-Indicating Methods & Forced Degrad
  • This compound. CymitQuimica.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Biological and Chemical Sciences.
  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characteriz
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • Identification of hydroxymethylpyrazines using mass spectrometry. (2015). Journal of Mass Spectrometry.
  • 5-Methylpyrazine-2-carboxylic acid. MedchemExpress.com.
  • What is a stability indic
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2014). Arabian Journal of Chemistry.

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your synthetic workflows.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a solid at room temperature with a molecular structure that imparts a moderate polarity.[1][2] Its solubility is often limited in nonpolar solvents and can also be challenging in some polar aprotic and protic solvents, especially at high concentrations. This can lead to issues such as incomplete reactions, difficult purification, and low yields. The key to overcoming these challenges lies in a systematic approach to solvent selection and the application of various solubilization techniques.

Troubleshooting Guide: Addressing Poor Solubility in Reaction Media

This section provides a structured approach to diagnosing and solving solubility issues with this compound in various reaction contexts.

Issue 1: The compound fails to dissolve completely at the start of the reaction.

This is the most common issue and can often be resolved by systematically exploring different solvent systems and conditions.

Root Cause Analysis:
  • Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for dissolving this compound.

  • Insufficient Temperature: The dissolution of many solid organic compounds is an endothermic process, meaning solubility increases with temperature.[3][4]

  • Concentration Exceeds Solubility Limit: The amount of compound being used may be too high for the volume of the chosen solvent.

Solutions & Methodologies:

The principle of "like dissolves like" is a good starting point.[5] Given the structure of this compound, solvents with moderate to high polarity are generally more effective.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)These solvents can engage in dipole-dipole interactions with the aldehyde and the pyrazine ring, often providing good solubility.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneOffer moderate polarity and are good choices for many organometallic reactions.
Alcohols Ethanol, Methanol, IsopropanolCan act as hydrogen bond acceptors and are effective, particularly in reactions where they can also serve as a reactant or are compatible with the reaction conditions.
Chlorinated Dichloromethane (DCM), ChloroformUseful for less polar reaction systems, though solubility may be limited.

Experimental Protocol: Small-Scale Solubility Test

  • To a series of small vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Stir or sonicate the mixtures at room temperature and observe for complete dissolution.

  • If the compound does not dissolve, gently warm the vials and observe any changes in solubility.

  • Record the observations to guide solvent selection for the full-scale reaction.

Issue 2: The compound precipitates out of solution during the reaction.

This can occur if the reaction conditions change (e.g., temperature decrease) or if a product is formed that alters the overall polarity of the reaction mixture.

Root Cause Analysis:
  • Temperature Fluctuation: The reaction may have cooled, causing the solubility to decrease.

  • Change in Solvent Composition: A reactant or product may be altering the solvent properties of the reaction medium.

  • Reaction with Solvent: In some cases, the aldehyde may react with the solvent, leading to a less soluble product.

Solutions & Methodologies:

A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[6][7] This is a powerful technique to fine-tune the polarity of the reaction medium.[][9]

Common Co-solvent Systems:

Primary SolventCo-solventRationale
TolueneDMF or THFIncreases the polarity of the nonpolar solvent.
EthanolWaterCan enhance solubility for certain reactions, like some condensations, but care must be taken as water can be detrimental to other reactions.
DichloromethaneAcetonitrileProvides a balance of polarities for various transformations.

Experimental Protocol: Co-solvent Optimization

  • Begin by dissolving this compound in a small amount of a "good" solvent (e.g., DMF).

  • Slowly add this solution to the primary reaction solvent (e.g., Toluene) at the desired reaction temperature.

  • Observe for any signs of precipitation.

  • If precipitation occurs, incrementally increase the proportion of the co-solvent until a homogeneous solution is maintained.

For reactions that are not temperature-sensitive, maintaining a constant elevated temperature can keep the compound in solution. The dissolution process for most solids is endothermic, so increasing the temperature will favor dissolution.[3][4]

Workflow for Temperature Optimization:

Caption: Decision workflow for using temperature to enhance solubility.

Issue 3: In biphasic reactions, the compound remains in the organic phase, leading to a slow reaction with an aqueous reagent.

This is a common challenge in reactions such as oxidations with aqueous permanganate or dichromate.

Root Cause Analysis:
  • High Interfacial Tension: The two phases are not mixing effectively, limiting the reaction to the interface.

  • Low Partition Coefficient of the Aldehyde: The aldehyde has a strong preference for the organic phase.

Solutions & Methodologies:

PTC is a technique used to facilitate the reaction between reactants in different phases.[10] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the aqueous reactant into the organic phase.[10][11]

Common Phase-Transfer Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Aliquat 336 (a mixture of trioctyl and tridecyl methylammonium chlorides)

Experimental Protocol: Oxidation using PTC

  • Dissolve this compound in a nonpolar organic solvent (e.g., toluene or ethyl acetate).[11]

  • Add the phase-transfer catalyst (e.g., 1-5 mol%).

  • Prepare an aqueous solution of the oxidizing agent (e.g., potassium permanganate).

  • Combine the two phases and stir vigorously at the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

Mechanism of Phase-Transfer Catalysis:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reagent Aqueous Reagent (e.g., MnO4-) Catalyst_Aq Q+X- Aq_Reagent->Catalyst_Aq Anion Exchange Catalyst_Org Q+Reagent- Catalyst_Aq->Catalyst_Org Transport across interface Aldehyde This compound Product Product Aldehyde->Product Product->Catalyst_Org Catalyst Regeneration Catalyst_Org->Catalyst_Aq Catalyst_Org->Aldehyde Reaction

Caption: Simplified mechanism of phase-transfer catalysis.

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to improve the solubility of this compound?

A1: Yes, sonication is an excellent technique for promoting dissolution, especially at the beginning of a reaction. The high-frequency sound waves create cavitation bubbles, which agitate the solution at a microscopic level and can help to break down solid aggregates, thereby increasing the rate of dissolution. However, be aware that prolonged sonication can generate heat, which may not be suitable for temperature-sensitive reactions.

Q2: Are there any "green" solvent alternatives for dissolving this compound?

A2: Yes, exploring greener solvent alternatives is an important aspect of modern chemical synthesis. For this compound, you could consider solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and is a good substitute for THF and DCM in many cases. Cyrene™ (dihydrolevoglucosenone) is another bio-based dipolar aprotic solvent that can be an alternative to DMF and NMP. Always perform small-scale solubility tests to confirm compatibility.

Q3: How does pH adjustment affect the solubility of this compound?

A3: this compound itself is not ionizable to a significant extent, so pH adjustment of the bulk solution will have a minimal direct effect on its solubility.[] However, in reactions involving acidic or basic reagents or products, the pH can influence the overall composition of the reaction mixture and indirectly affect the solubility of the starting material. For instance, in a reaction that produces a carboxylic acid, the in-situ formation of a salt by adding a base can alter the polarity of the medium.

Q4: For a Knoevenagel condensation, what is the best solvent to use?

A4: The Knoevenagel condensation is typically base-catalyzed and often performed in polar protic solvents like ethanol or methanol, as these can help to solubilize the reactants and the catalyst.[12][13] In some cases, aprotic polar solvents like DMF can lead to faster reaction rates.[14] For a greener approach, water can also be an effective solvent, especially with a suitable catalyst.[13]

Experimental Protocol: Knoevenagel Condensation in Ethanol

  • Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol.[12]

  • Add a catalytic amount of a base, such as piperidine or a few drops of a saturated aqueous solution of sodium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The product often precipitates from the solution upon formation.[12]

  • Isolate the product by filtration, wash with cold ethanol, and dry.

References

  • Wikipedia. Cosolvent. [Link]

  • Google Patents. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]

  • Patsnap. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • IJCRT.org. CO- CRYSTALLIZATION: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (PDF) Solid-State Techniques for Improving Solubility. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • International Journal of Pharmaceutical and Biological Archives. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]

  • Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. [Link]

  • Journal of Applicable Chemistry. Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]

  • Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • ResearchGate. Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • ADMET and DMPK. Solubility Temperature Dependence Predicted from 2D Structure. [Link]

  • Chemistry Stack Exchange. Why does solubility of solids sometimes decrease with temperature increase? [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. [Link]

  • PubChem. 2-Ethyl-5-methylpyrazine. [Link]

  • ResearchGate. Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. [Link]

  • IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]

  • Scribd. Organic Chemistry Short Notes | PDF | Alkene | Hydrogen Compounds. [Link]

  • ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

  • PubChem. 5-Methylpyrazine-2-carboxaldehyde. [Link]

  • Arabian Journal of Chemistry. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

  • Wikipedia. Aldehyde. [Link]

  • Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]

  • International Journal of ChemTech Research. Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. [Link]

  • MDPI. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]

  • MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]

  • Arabian Journal of Chemistry. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

  • PMC. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. [Link]

  • eGyanKosh. AROMATIC ALDEHYDES AND KETONS. [Link]

  • Britannica. Aldehyde. [Link]

Sources

Technical Support Center: Minimizing Dimer Formation in Reactions with 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylpyrazine-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block in their synthetic workflows. A common challenge encountered during reactions is the self-dimerization of the aldehyde, leading to reduced yields and complex purification challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and preventative strategies to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of dimer formation in this compound reactions.

Q1: What is dimer formation and why is this compound prone to it?

A: Dimerization is a side reaction where two molecules of this compound react with each other to form a single, larger molecule (a dimer) with approximately double the molecular weight. Aldehydes, in general, are susceptible to self-condensation reactions due to the dual nature of the carbonyl group: the carbonyl carbon is electrophilic, while the molecule can, under certain conditions, form a nucleophilic enolate or an equivalent species. While pyrazine aldehydes don't have traditional alpha-protons on the ring for enolization, mechanisms like benzoin or acyloin-type condensations can be catalyzed, particularly by bases or nucleophiles. These reactions involve the formation of a key intermediate that then attacks a second aldehyde molecule.

Q2: What is the likely structure of the dimer and how can I identify it?

A: The most probable dimer structure is an α-hydroxy ketone, also known as an acyloin or furoin-type adduct, resulting from a self-condensation reaction.

You can identify the dimer using standard analytical techniques:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to approximately twice the mass of the starting material (M.W. of this compound is ~122.12 g/mol [1], so the dimer would be ~244.24 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic aldehyde proton signal (typically >9 ppm) will be absent in the dimer structure. New signals corresponding to a methine proton adjacent to a hydroxyl group will appear.

  • Thin Layer Chromatography (TLC) & Liquid Chromatography (LC): The dimer will typically have a different polarity and thus a different Rf value (TLC) or retention time (LC) than the starting aldehyde.

Q3: Which experimental conditions most significantly promote dimer formation?

A: Dimerization is a bimolecular reaction, meaning its rate is highly dependent on factors that increase the frequency of collisions between two aldehyde molecules. The following conditions are known to accelerate this unwanted side reaction:

  • High Concentration: The higher the concentration of the aldehyde, the greater the statistical probability of a self-reaction.

  • Elevated Temperatures: Increased temperature provides the necessary activation energy for the dimerization pathway, often accelerating it more than the desired reaction.

  • Strong Basic or Acidic Conditions: Both strong bases (e.g., NaOH, KOH) and strong acids can catalyze the self-condensation of aldehydes.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, gives more opportunity for the side reaction to occur.

  • Presence of Certain Nucleophiles: Some nucleophiles can act as catalysts for dimerization.

Section 2: Troubleshooting Guide: Dimer Detected

This guide provides a logical workflow for diagnosing and addressing dimer formation once it has been identified as a significant issue in your reaction.

Issue: My reaction yield is low, and TLC/LC-MS analysis shows a major side product with a mass of ~244 g/mol . I suspect it's a dimer. What are my next steps?

Step 1: Confirm Dimer Identity

Before modifying your protocol, definitively confirm the side product's identity. Isolate a small amount of the impurity by flash chromatography or preparative TLC/HPLC and characterize it using ¹H NMR and high-resolution mass spectrometry. Confirming the structure will validate that dimerization is the core issue.

Step 2: Analyze Your Reaction Parameters

Use the following table to critically evaluate the conditions of the failed experiment. This analysis will point to the most likely cause.

ParameterYour ConditionRecommended Change & Rationale
Concentration > 0.5 MReduce concentration to 0.05 - 0.1 M. Lowering concentration disfavors bimolecular reactions like dimerization.
Temperature > 25°C (Room Temp)Cool the reaction to 0°C or below. Reducing thermal energy slows all reaction rates, but often has a greater suppressive effect on higher-order side reactions.
Addition Method All reagents mixed at onceUse slow addition. Dissolve the aldehyde in a solvent and add it dropwise via a syringe pump to the other reactants. This keeps the instantaneous concentration of the aldehyde extremely low.
Base/Acid Used Strong, inorganic (e.g., NaOH, H₂SO₄)Switch to a milder base/acid. Use organic bases (e.g., Triethylamine, DIPEA) or mild Lewis acids. These are often less likely to catalyze self-condensation.
Atmosphere Open to airRun the reaction under an inert atmosphere (N₂ or Ar). This prevents air oxidation, which can sometimes generate radical species that initiate side reactions[2].
Step 3: Implement Corrective Protocols

Based on your analysis, implement one or more of the proactive strategies detailed in the next section. Start with the simplest modifications (temperature and concentration) before moving to more complex solutions like protecting groups.

Troubleshooting Workflow Diagram

G start Dimer Detected in Reaction? check_conc Is [Aldehyde] > 0.1 M? start->check_conc check_temp Is Temperature > 0°C? check_conc->check_temp No sol_conc Action: Reduce Concentration & Use Slow Addition Protocol check_conc->sol_conc Yes check_add Was Aldehyde Added All at Once? check_temp->check_add No sol_temp Action: Cool Reaction to 0°C or Below check_temp->sol_temp Yes check_base Is a Strong Base/Acid Used? check_add->check_base No check_add->sol_conc Yes sol_base Action: Switch to Milder Base/Acid check_base->sol_base Yes protect Persistent Issue? Consider Protecting Group Strategy check_base->protect No G start 5-Methylpyrazine- 2-carbaldehyde protect Acetal Protection (Ethylene Glycol, p-TSA) start->protect protected_aldehyde Protected Aldehyde (Acetal) protect->protected_aldehyde main_rxn Desired Reaction (e.g., Grignard, Reduction) protected_aldehyde->main_rxn protected_product Protected Final Product main_rxn->protected_product deprotect Deprotection (Aqueous Acid) protected_product->deprotect final_product Final Product (Aldehyde) deprotect->final_product

Caption: Experimental workflow using the acetal protecting group strategy.

Section 4: Plausible Dimerization Mechanism

Understanding the potential reaction pathway can help in designing effective countermeasures. Below is a plausible mechanism for a base-catalyzed acyloin-type condensation.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer & Intermediate Formation cluster_2 Step 3: Attack on Second Aldehyde cluster_3 Step 4: Protonation A1 Aldehyde 1 Intermediate1 Intermediate Adduct A1->Intermediate1 B: attacks carbonyl C B Base (B:) B->Intermediate1 Intermediate1_node Intermediate Adduct Carbanion Key Carbanionic Intermediate Intermediate1_node->Carbanion Proton Transfer Carbanion_node Carbanionic Intermediate Dimer_alkoxide Dimer Alkoxide Carbanion_node->Dimer_alkoxide Nucleophilic Attack A2 Aldehyde 2 A2->Dimer_alkoxide Dimer_alkoxide_node Dimer Alkoxide Final_Dimer Final Dimer Product (α-hydroxy ketone) Dimer_alkoxide_node->Final_Dimer Protonation from Solvent/Acid

Caption: Plausible mechanism for base-catalyzed dimer formation.

References
  • Bunnage, M. E., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2126-32. [Link]

  • Gadais, C., et al. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

Sources

Effect of reaction temperature on the outcome of 5-Methylpyrazine-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile heterocyclic aldehyde. We will explore the critical role of reaction temperature and provide troubleshooting solutions to common challenges encountered in the laboratory.

Introduction: The Thermal Sensitivity of a Key Intermediate

This compound is a valuable building block in organic synthesis, prized for its role in constructing complex nitrogen-containing molecules. Its reactivity, centered around the aldehyde functional group and the pyrazine ring, allows for a diverse range of transformations, including condensations, oxidations, and cyclizations. However, this reactivity is intrinsically linked to thermal conditions. The reaction temperature is not merely a parameter to be set; it is a critical determinant of reaction outcome, influencing everything from reaction rate and product yield to the formation of unwanted byproducts. An understanding of these thermal effects is paramount for successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with this compound is giving low yields. Could temperature be the issue?

A1: Absolutely. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to an aldehyde, is highly sensitive to temperature.

  • The Problem: Insufficient heat can lead to a sluggish reaction, resulting in incomplete conversion of the starting material. Conversely, excessive heat can promote side reactions, such as self-condensation of the aldehyde or decomposition of the product, leading to a complex mixture and reduced yield of the desired product.

  • Troubleshooting:

    • Establish a Baseline: Start with a moderate temperature, for instance, refluxing in a solvent like ethanol or toluene.

    • Incremental Adjustments: If the reaction is slow, increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS.

    • Consider a Catalyst: The choice of base catalyst (e.g., piperidine, pyridine) can also influence the optimal temperature. A less reactive catalyst might require a higher temperature to achieve a reasonable reaction rate.

Q2: I am observing significant byproduct formation in my reaction. How can I minimize this through temperature control?

A2: Byproduct formation is a common issue, often directly linked to the reaction temperature being too high.

  • The Mechanism of Side Reactions: At elevated temperatures, this compound can undergo various side reactions. For example, the aldehyde can be susceptible to oxidation to the corresponding carboxylic acid if air is not excluded, or it can participate in self-condensation reactions. The pyrazine ring itself can also be susceptible to degradation under harsh thermal conditions.

  • Troubleshooting Strategy:

    • Lower the Temperature: The most straightforward approach is to lower the reaction temperature. Even a small reduction can significantly decrease the rate of unwanted side reactions, which often have a higher activation energy than the desired reaction.

    • Solvent Selection: The choice of solvent can play a crucial role. A solvent with a lower boiling point can act as a natural temperature ceiling for the reaction.

    • Controlled Addition: If the reaction is highly exothermic, consider slow, controlled addition of one of the reactants to maintain a stable internal temperature.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause (Temperature-Related) Recommended Solution
Low or No Conversion Reaction temperature is too low, providing insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature in 5-10 °C increments. Consider using a higher-boiling point solvent if necessary. Ensure the heating apparatus is calibrated and providing accurate temperature control.
Formation of Dark, Tarry Byproducts Reaction temperature is too high, leading to decomposition of starting materials or products.Immediately lower the reaction temperature. If the reaction is complete, attempt to isolate the desired product from the mixture. For future runs, establish a lower optimal temperature.
Inconsistent Results Between Batches Poor temperature control, leading to variations in the thermal profile of the reaction.Utilize a reliable heating mantle with a thermocouple for precise temperature monitoring and control. Ensure consistent stirring to maintain a uniform temperature throughout the reaction vessel.
Unexpected Product Isomers Temperature may be influencing the kinetic vs. thermodynamic control of the reaction, favoring the formation of an undesired isomer.Experiment with running the reaction at a lower temperature for a longer period to favor the thermodynamically more stable product. Conversely, a higher temperature for a shorter duration might favor the kinetically controlled product.

Experimental Workflow: Optimizing Reaction Temperature

The following workflow provides a systematic approach to determining the optimal reaction temperature for a novel reaction with this compound.

Caption: A systematic workflow for optimizing reaction temperature.

Visualizing the Impact of Temperature

The following diagram illustrates the general relationship between temperature and reaction outcomes.

G cluster_0 Reaction Coordinate cluster_1 Side Reaction Coordinate A Reactants B Transition State (Desired) A->B ΔG‡ (Desired) C Product (Desired) B->C D Reactants E Transition State (Side Reaction) D->E ΔG‡ (Side Reaction) F Byproduct E->F T1 Low Temp T2 High Temp note At higher temperatures, more energy is available to overcome the activation energy (ΔG‡) of both the desired and side reactions. Often, ΔG‡ (Side Reaction) > ΔG‡ (Desired).

Caption: Energy profile illustrating the effect of temperature on desired vs. side reactions.

This guide provides a foundational understanding of the critical role of temperature in reactions involving this compound. By carefully considering and controlling this parameter, researchers can significantly improve the success and reproducibility of their synthetic endeavors.

Validation & Comparative

A Comparative Analysis of Carbonyl Reactivity: 5-Methylpyrazine-2-carbaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists and Drug Development Professionals

Introduction: Beyond Benzaldehyde in Synthesis

Benzaldehyde, the archetypal aromatic aldehyde, serves as a cornerstone in organic synthesis, valued for its stability and predictable reactivity in a multitude of transformations. However, the increasing complexity of modern synthetic targets, particularly in medicinal chemistry and materials science, necessitates a deeper understanding of heterocyclic aldehydes. This guide provides an in-depth, comparative analysis of the reactivity of 5-Methylpyrazine-2-carbaldehyde against its common carbocyclic counterpart, benzaldehyde.

For researchers engaged in the synthesis of novel bioactive compounds, understanding the nuanced reactivity of heteroaromatic systems is paramount. The pyrazine scaffold, for instance, is a prevalent motif in pharmaceuticals and functional materials.[1] The introduction of nitrogen atoms into the aromatic ring dramatically alters its electronic properties, which in turn profoundly influences the reactivity of its substituents. This guide will dissect these differences, providing experimental frameworks and mechanistic insights to empower chemists to make informed decisions in their synthetic designs.

We will explore the comparative reactivity of these two aldehydes in two fundamental C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction. Through a combination of theoretical principles, illustrative data, and detailed experimental protocols, this document serves as a practical resource for predicting and harnessing the distinct chemical behavior of this compound.

The Decisive Factor: Electronic and Steric Profiles

The reactivity of an aldehyde in nucleophilic addition and condensation reactions is primarily governed by the electrophilicity of the carbonyl carbon.[2] A more electron-poor carbonyl carbon will be more susceptible to attack by a nucleophile, leading to a faster reaction rate. The key difference between benzaldehyde and this compound lies in the nature of the aromatic ring to which the aldehyde group is attached.

  • Benzaldehyde: The benzene ring is a relatively neutral aromatic system. It can donate or withdraw electron density via resonance and inductive effects depending on other substituents, but in its unsubstituted form, it provides a baseline for aromatic aldehyde reactivity.

  • This compound: The pyrazine ring is a 1,4-diazine, containing two nitrogen atoms. These nitrogen atoms are more electronegative than carbon and exert a powerful electron-withdrawing inductive effect (-I) across the ring.[1][3][4] This effect significantly reduces the electron density of the entire ring system, making it "electron-deficient".[1][5] Consequently, the carbonyl carbon of the attached aldehyde group becomes substantially more electrophilic compared to benzaldehyde. While the methyl group at the 5-position is weakly electron-donating (+I), its effect is insufficient to counteract the potent electron-withdrawing nature of the two ring nitrogens.

This fundamental electronic difference is the primary driver of the enhanced reactivity we predict for this compound in reactions initiated by nucleophilic attack.

Comparative Reactivity in Key Transformations

To empirically demonstrate the difference in reactivity, we will examine two classic carbonyl reactions. The following sections provide hypothetical yet mechanistically grounded experimental data that a researcher could expect to observe.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[6][7][8] The rate-determining step is often the initial nucleophilic attack of the enolate (from the active methylene compound) on the aldehyde's carbonyl carbon.[6]

Hypothesis: Due to the heightened electrophilicity of its carbonyl carbon, this compound will react significantly faster and/or under milder conditions than benzaldehyde in the Knoevenagel condensation.

Data Presentation: Knoevenagel Condensation with Malononitrile

AldehydeCatalystTemp (°C)Time (h)Yield (%)
BenzaldehydePiperidine25685
This compoundPiperidine251>95

Experimental Protocol: Comparative Knoevenagel Condensation

  • Setup: In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, place the respective aldehyde (Benzaldehyde, 1.0 mmol, 106 mg; or this compound, 1.0 mmol, 122 mg).

  • Reagents: To each flask, add malononitrile (1.0 mmol, 66 mg) and ethanol (5 mL).

  • Initiation: Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to each flask at room temperature (25 °C) and begin stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes, using a 3:1 hexanes:ethyl acetate eluent system. The product spot should be significantly more non-polar than the starting aldehyde.

  • Workup: Upon completion (disappearance of the limiting aldehyde), cool the reaction mixture in an ice bath. The product will typically precipitate. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Analysis: Determine the yield and characterize the product by ¹H NMR and melting point analysis.

Visualization: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration ActiveMethylene Z-CH₂-Z' Enolate Enolate (Z-CH⁻-Z') ActiveMethylene->Enolate Deprotonation Base Base (Piperidine) Enolate_ref Enolate Aldehyde R-CHO (Carbonyl) Tetrahedral_Int Tetrahedral Intermediate Tetrahedral_Int_ref Intermediate Enolate_ref->Aldehyde Attack on C=O Beta_Hydroxy β-Hydroxy Adduct Tetrahedral_Int_ref->Beta_Hydroxy Protonation Product Product (α,β-Unsaturated) Beta_Hydroxy->Product Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Wittig Reaction

The Wittig reaction transforms an aldehyde or ketone into an alkene using a phosphonium ylide (Wittig reagent).[9][10][11] The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming a betaine or oxaphosphetane intermediate.[12][13]

Hypothesis: The more electrophilic carbonyl of this compound will facilitate a faster reaction with a given Wittig reagent compared to benzaldehyde.

Data Presentation: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

AldehydeSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeTHF25490
This compoundTHF250.5>98

Experimental Protocol: Comparative Wittig Reaction

  • Ylide Preparation (if not commercial): In a flame-dried, N₂-purged flask, suspend (cyanomethyl)triphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL). Cool to 0 °C and add a strong base like n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes to form the orange-red ylide.

  • Setup: In two separate flame-dried, N₂-purged flasks, dissolve the respective aldehyde (Benzaldehyde, 1.0 mmol; or this compound, 1.0 mmol) in anhydrous THF (5 mL).

  • Initiation: Add the aldehyde solution dropwise to the pre-formed ylide solution at 0 °C. Allow the reaction to warm to room temperature (25 °C).

  • Monitoring: Monitor the reaction by TLC. The disappearance of the aldehyde and the formation of a new, less polar spot indicates product formation.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene product via column chromatography on silica gel. Characterize the product by ¹H NMR.

Visualization: Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Purification PhosphoniumSalt Phosphonium Salt (Ph₃P⁺-CH₂Z Br⁻) Ylide Phosphonium Ylide (Ph₃P=CHZ) PhosphoniumSalt->Ylide Deprotonation StrongBase Strong Base (e.g., n-BuLi) Aldehyde Aldehyde (R-CHO) Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product (R-CH=CHZ) Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct Crude Crude Mixture Chromatography Column Chromatography Crude->Chromatography PureAlkene Purified Alkene Chromatography->PureAlkene

Caption: Generalized workflow for the Wittig reaction.

Discussion and Mechanistic Interpretation

The experimental outcomes, as represented in the data tables, consistently point to the superior reactivity of this compound. This is a direct manifestation of its electronic structure. The pyrazine ring acts as a potent electron sink, inductively pulling electron density away from the aldehyde functional group.[1][4][5] This polarization enhances the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more attractive electrophile for incoming nucleophiles like enolates (in the Knoevenagel condensation) and ylides (in the Wittig reaction).

For synthetic chemists, this has several practical implications:

  • Milder Conditions: Reactions with this compound can often be conducted at lower temperatures or with weaker bases/catalysts compared to benzaldehyde.

  • Faster Reactions: The increased reactivity translates to significantly shorter reaction times, improving throughput and potentially reducing the formation of degradation byproducts.

  • Chemoselectivity: In a molecule containing both a benzaldehyde-like moiety and a pyrazine-carbaldehyde moiety, a nucleophile would be expected to react preferentially at the more electrophilic pyrazine-carbaldehyde center. This predictable selectivity is a powerful tool for complex molecule synthesis.

Conclusion

While benzaldehyde remains an indispensable tool in the synthetic chemist's arsenal, this guide demonstrates that heterocyclic aldehydes like this compound offer a distinct and often advantageous reactivity profile. The electron-deficient nature of the pyrazine ring renders its appended aldehyde group significantly more electrophilic and thus more reactive towards nucleophiles. This enhanced reactivity allows for faster transformations under milder conditions. For professionals in drug discovery and materials science, leveraging these fundamental principles of reactivity is crucial for the efficient and selective synthesis of novel, high-value molecular architectures.

References

  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. (n.d.). Benchchem. Retrieved January 11, 2026.
  • Reactions of Aldehydes and Ketones: Learning Activity No. 17. (n.d.). Scribd. Retrieved January 11, 2026.
  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. (n.d.). UCHEM. Retrieved January 11, 2026.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved January 11, 2026, from [Link]

  • Benzaldehyde Condensation. (n.d.). Chemcess. Retrieved January 11, 2026.
  • Can benzaldehyde undergo a self-condensation reaction in the presence of an appropriate base? Explain. (n.d.). Homework.Study.com. Retrieved January 11, 2026.
  • What is the product formed during cross aldol condensation of benzyldehyde and acetone? (2023, August 28). Retrieved January 11, 2026, from [Link]

  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem. Retrieved January 11, 2026.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (n.d.). MDPI. Retrieved January 11, 2026.
  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applic
  • Condensation reaction of benzaldehyde and acetone. (n.d.).
  • Aldehydes and Ketones. (n.d.). MSU chemistry. Retrieved January 11, 2026.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (n.d.). PMC - NIH.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare. Retrieved January 11, 2026.
  • Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013. (n.d.).
  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 11, 2026.
  • An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery. (n.d.). Benchchem. Retrieved January 11, 2026.
  • Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (n.d.). Benchchem. Retrieved January 11, 2026.
  • Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
  • Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange.
  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
  • Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC.
  • The Wittig Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026.
  • Nucleophilic addition reactions. (n.d.). Fiveable. Retrieved January 11, 2026.
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chem Pharm Bull (Tokyo), 70(1), 82-84.
  • Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry.

Sources

A Spectroscopic Guide to 5-Methylpyrazine-2-carbaldehyde and its Isomers: An In-Depth Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and flavor chemistry, the nuanced differences between structural isomers can dictate biological activity, sensory properties, and synthetic pathways. This guide provides a comprehensive spectroscopic comparison of 5-Methylpyrazine-2-carbaldehyde and its key isomers, 3-Methylpyrazine-2-carbaldehyde and 6-Methylpyrazine-2-carbaldehyde. As a senior application scientist, my objective is to not only present the spectral data but also to elucidate the underlying structural rationale for the observed differences, thereby equipping researchers with the practical insights needed for unambiguous identification and characterization.

This guide is structured to first establish the foundational spectroscopic signature of the well-characterized this compound, for which complete experimental data is available. Subsequently, we will delve into a comparative analysis of its isomers, for which spectral data is predicted based on established principles of spectroscopy and analysis of analogous structures. This approach ensures a robust and scientifically grounded comparison, even in the absence of complete experimental datasets for all isomers.

The Spectroscopic Fingerprint: A Multi-Technique Approach

The definitive characterization of these isomers necessitates a multi-pronged spectroscopic approach. We will leverage the distinct yet complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind employing this suite of techniques lies in their ability to probe different aspects of molecular structure: NMR reveals the electronic environment and connectivity of individual atoms, FTIR identifies functional groups through their vibrational modes, and MS provides information on the molecular weight and fragmentation patterns.

Experimental Protocols: Ensuring Self-Validating Systems

The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols are designed as self-validating systems, incorporating best practices to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. The choice of a high-field spectrometer is crucial for resolving the subtle differences in the chemical shifts of the pyrazine ring protons and carbons.

Sample Preparation:

  • Weighing: Accurately weigh 15-25 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected for its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.

  • Dissolution: Gently agitate the tube until the sample is fully dissolved. A brief sonication may be employed if necessary.

Instrumental Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: 16 ppm

    • Acquisition Time: 3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Spectral Width: 220 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 3 seconds

    • Number of Scans: 1024

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 500 MHz NMR transfer->instrument h1_acq ¹H Acquisition instrument->h1_acq c13_acq ¹³C Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration Analysis Analysis integration->Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in CH2Cl2 injection Injection dissolve->injection separation Column Separation injection->separation ionization EI Ionization separation->ionization detection Mass Analyzer ionization->detection spectrum Mass Spectrum detection->spectrum Analysis Analysis spectrum->Analysis

A Comparative Guide to the Biological Activity of 5-Methylpyrazine-2-carbaldehyde Derivatives Versus Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds due to their remarkable structural diversity and proven pharmacological relevance. Among these, pyrazine derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 5-methylpyrazine-2-carbaldehyde, a key pyrazine synthon, against other prominent nitrogen-containing heterocycles such as pyridine, thiazole, and oxazole. By synthesizing experimental data and elucidating structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

The Ascendancy of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in drug design. Its unique electronic properties, including its ability to participate in hydrogen bonding and various intermolecular interactions, make it an ideal scaffold for engaging with a wide array of biological targets.[1][2] Derivatives of pyrazine have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antitubercular activities.[3][4][5] The focus of this guide, this compound, serves as a versatile starting material for the synthesis of a multitude of derivatives, most notably Schiff bases and thiosemicarbazones, which have shown significant therapeutic potential.

Comparative Biological Activity: A Data-Driven Analysis

An objective evaluation of the therapeutic potential of this compound derivatives necessitates a direct comparison with other well-established heterocyclic compounds. The following sections present a comparative analysis of their anticancer and antimicrobial activities, supported by quantitative experimental data.

Anticancer Activity: Pyrazines in the Spotlight

Both pyrazine and pyridine derivatives have emerged as potent anticancer agents, often inducing apoptosis and inhibiting cancer cell proliferation by targeting various biological pathways.[3] A comparative analysis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives reveals their comparable efficacy against a panel of cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Pyrazine Imidazo[1,2-a]pyrazine derivativeHep-211
Imidazo[1,2-a]pyrazine derivativeHepG213
Imidazo[1,2-a]pyrazine derivativeMCF-711
Imidazo[1,2-a]pyrazine derivativeA37511
Pyridine Imidazo[1,2-a]pyridine derivative (12b)Hep-211
Imidazo[1,2-a]pyridine derivative (12b)HepG213
Imidazo[1,2-a]pyridine derivative (12b)MCF-711
Imidazo[1,2-a]pyridine derivative (12b)A37511

Table 1: Comparative anticancer activity of pyrazine and pyridine derivatives.[3][6]

The data indicates that both heterocyclic scaffolds can be tailored to exhibit potent anticancer activity with similar IC50 values. For instance, imidazo[1,2-a]pyridine compounds have shown more significant anticancer activities than the imidazo[1,2-a]pyrazine series, suggesting that even subtle changes in the heterocyclic core can have a profound impact on biological activity.[7]

Furthermore, thiosemicarbazone derivatives of both pyrazine and pyridine have demonstrated significant antitumor activity. For example, 2-acetylpyrazine N(4)-methylthiosemicarbazone and 2-benzoylpyridine N(4)-methylthiosemicarbazone have shown potent cytotoxicity against K562 leukemia and BEL7402 liver cancer cell lines.[8] The latter, a pyridine derivative, was found to be the most active in this particular study, with an impressive IC50 value of 0.002 µM against the K562 cell line.[8]

Antimicrobial Activity: A Broad Spectrum of Efficacy

Derivatives of pyrazine, thiazole, and other heterocycles are well-documented for their antimicrobial properties. The comparison of their minimum inhibitory concentrations (MICs) provides a clear measure of their potency against various bacterial and fungal strains.

Pyrazine-containing thiazoline and thiazolidinone derivatives have shown significant antibacterial and antimycobacterial activity.[9] In a study of novel triazolo[4,3-a]pyrazine derivatives, several compounds exhibited moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with some MIC values comparable to the standard drug ampicillin.[10] For instance, compound 2e from this series showed an MIC of 32 µg/mL against S. aureus and 16 µg/mL against E. coli.[10]

When comparing with other heterocycles, thiazole derivatives have also demonstrated potent antimicrobial effects. Novel pyrazole derivatives containing thiazole scaffolds have shown good to moderate antibacterial and antifungal activities.[11] Similarly, pyrazole derivatives incorporating an imidazothiadiazole moiety exhibited strong antibacterial activity, with some compounds showing MIC values as low as 0.25 µg/mL against multi-drug resistant strains.[12]

Heterocycle ClassDerivative ExampleMicroorganismMIC (µg/mL)
Pyrazine Triazolo[4,3-a]pyrazine (2e)S. aureus32
Triazolo[4,3-a]pyrazine (2e)E. coli16
Pyrazine-Thiazole N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazideM. tuberculosis H37RvSignificant Activity
Thiazole-Pyrazole Pyrazole derivative containing thiazoleVarious bacteria/fungiGood to Moderate
Thiazole-Thiophene 2,5-dichloro thienyl-substituted thiazoleA. fumigatus6.25 - 12.5
Pyrazole-Imidazothiadiazole Pyrazole derivative (21c)Multi-drug resistant bacteria0.25

Table 2: Comparative antimicrobial activity of various heterocyclic derivatives.[9][10][12][13]

These findings underscore the potential of pyrazine derivatives, often in concert with other heterocyclic rings, as effective antimicrobial agents. The structure-activity relationship often points to the importance of specific substitutions on the heterocyclic core in dictating the potency and spectrum of activity.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to assess the biological activity of these compounds.

Synthesis of 5-Methylpyrazine-2-carbohydrazide Derivatives

The synthesis of the target this compound derivatives, particularly the carbohydrazide analogs, is a crucial first step. A common synthetic route is as follows:

  • Esterification: 5-Methylpyrazine-2-carboxylic acid is converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the carboxylic acid in the respective alcohol (methanol or ethanol) with a catalytic amount of concentrated sulfuric acid.[1][14]

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, usually in a refluxing alcoholic solution, to yield 5-methylpyrazine-2-carbohydrazide.[1][14]

  • Condensation to Form Schiff Bases/Hydrazones: The 5-methylpyrazine-2-carbohydrazide is then condensed with various substituted aromatic aldehydes in a suitable solvent like ethanol, often under reflux, to produce the final phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivatives.[1][15]

Synthesis_Workflow A 5-Methylpyrazine-2-carboxylic Acid B Esterification (Ethanol, H2SO4) A->B Step 1 C 5-Methyl-ethylpyrazinoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E 5-Methylpyrazine-2-carbohydrazide D->E F Condensation (Substituted Aromatic Aldehyde) E->F Step 3 G Phenylmethylidene-5-methylpyrazine-2-carbohydrazide Derivatives F->G

Caption: Synthetic workflow for 5-methylpyrazine-2-carbohydrazide derivatives.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[16][17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24-72 hours) at 37°C in a humidified 5% CO2 atmosphere.[17]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.[16]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent F->G H Read Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20]

Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of the test compounds and create serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. This is then diluted to the final desired concentration for testing.[20]

  • Microdilution Plate Setup: Dispense 100 µL of the bacterial suspension into each well of a 96-well microtiter plate, with each well containing a specific concentration of the antimicrobial agent.[21]

  • Controls: Include a growth control (broth and inoculum, no drug), a sterility control (broth only), and quality control strains with known susceptibility.[20]

  • Incubation: Cover the plates and incubate under appropriate conditions for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[21][22]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[20]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_setup Plate Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobials C Inoculate Microtiter Plate (100 µL/well) A->C B Prepare Standardized Bacterial Inoculum B->C D Include Controls (Growth, Sterility, QC) C->D E Incubate Plates (e.g., 37°C, 16-20h) D->E F Visually Inspect for Turbidity E->F G Determine MIC F->G

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of this compound derivatives and other heterocycles is intrinsically linked to their chemical structure. Key SAR insights include:

  • Substitution Patterns: The nature and position of substituents on the pyrazine or other heterocyclic rings significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

  • Side Chains: For thiosemicarbazone derivatives, modifications at the N(4) position of the thiosemicarbazide moiety have been shown to dramatically alter biological activity.[8]

  • Hybrid Molecules: Combining the pyrazine scaffold with other heterocyclic rings, such as thiazole or pyrazole, can lead to synergistic effects and enhanced biological activity.[9][11]

The comparative data presented in this guide highlights that while this compound derivatives are a highly promising class of compounds, the broader family of nitrogen-containing heterocycles offers a rich and diverse landscape for drug discovery. Future research should focus on the rational design of novel derivatives based on established SAR, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

Conclusion

Derivatives of this compound represent a versatile and potent class of bioactive compounds with demonstrated efficacy in anticancer and antimicrobial applications. When compared with other key heterocycles like pyridine and thiazole, they hold their own and, in some cases, offer unique advantages. The choice of heterocyclic scaffold ultimately depends on the specific therapeutic target and the desired pharmacological profile. The experimental protocols and comparative data provided herein offer a solid foundation for researchers to further explore and exploit the therapeutic potential of these fascinating molecules.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Bio-protocol. (2018). Broth microdilution susceptibility testing. [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2453-S2460. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Royal Society of Chemistry. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Khan, I., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 853-860. [Link]

  • Goud, E. T., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(2), 1109-1120. [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2453-S2460. [Link]

  • IRJET. (n.d.). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Kumar, A., et al. (2009). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 44(9), 3821-3827. [Link]

  • S. A. S., et al. (1983). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(8), 1133-1136. [Link]

  • Liu, X., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(11), 2093. [Link]

  • Kumar, A., et al. (2013). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 18(9), 10436-10448. [Link]

  • Bîcu, E., & Profire, L. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 624. [Link]

  • Li, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 16(1), 25-41. [Link]

  • Narkhede, H. I., et al. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Bioorganic Chemistry, 122, 105735. [Link]

  • Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 2011-2022. [Link]

  • Narkhede, H. I., et al. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Bioorganic Chemistry, 122, 105735. [Link]

  • Li, M. X., et al. (2009). Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone. Bioorganic & Medicinal Chemistry Letters, 19(10), 2704-2706. [Link]

  • Matesanz, A. I., & Souza, P. (2000). Biological Activity of Complexes Derived From pyridine-2-carbaldehyde Thiosemicarbazone. Structure Of. Journal of Inorganic Biochemistry, 79(1-4), 291-297. [Link]

  • El-Gamel, N. E. A. (2021). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 26(23), 7329. [Link]

  • Matesanz, A. I., & Souza, P. (2009). alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach. Mini Reviews in Medicinal Chemistry, 9(12), 1389-1396. [Link]

  • Wujec, M., et al. (2012). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Molecules, 17(5), 5184-5201. [Link]

  • Beraldo, H., & Gambino, D. (2004). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Mini Reviews in Medicinal Chemistry, 4(1), 21-31. [Link]

Sources

A Senior Application Scientist's Guide to Validating 5-Methylpyrazine-2-carbaldehyde Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. In the context of heterocyclic chemistry, derivatives of 5-Methylpyrazine-2-carbaldehyde are of significant interest due to their prevalence in biologically active compounds.[1] This guide provides an in-depth, experience-driven approach to validating the structures of reaction products derived from this versatile starting material, with a primary focus on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy.

We will move beyond a simple recitation of techniques, instead delving into the why behind experimental choices, establishing a self-validating workflow, and comparing NMR with other common analytical methods to provide a comprehensive understanding of its power and limitations in this specific application.

Part 1: The Analytical Landscape: Why NMR Reigns Supreme for Structural Elucidation

While several techniques can provide pieces of the structural puzzle, NMR spectroscopy offers an unparalleled level of detail for elucidating the precise connectivity and stereochemistry of organic molecules.[1] Let's objectively compare it with other common methods in the context of analyzing this compound reaction products.

Technique Strengths Limitations Best For
NMR Spectroscopy - Provides detailed atom-level connectivity information. - Can determine stereochemistry. - Non-destructive.[2] - Solution-state analysis reflects biological conditions.[3]- Requires soluble samples.[3] - Can be less sensitive than MS. - Larger molecules can lead to complex spectra.[2]Unambiguous structure determination, isomer differentiation, and conformational analysis.
Mass Spectrometry (MS) - Extremely sensitive. - Provides accurate molecular weight and elemental composition.- Does not provide direct connectivity information. - Isomers are often indistinguishable.Determining molecular formula and identifying known compounds by library matching.
X-Ray Crystallography - Provides a definitive 3D structure.[3]- Requires a suitable single crystal, which can be difficult to grow. - Provides a static picture of the molecule in a crystal lattice, which may not represent its solution-state conformation.[3]Absolute confirmation of structure and stereochemistry when a crystal is available.
Infrared (IR) Spectroscopy - Identifies functional groups present.- Provides limited information about the overall molecular skeleton.Quick confirmation of the presence or absence of key functional groups (e.g., C=O, N-H).

As the table illustrates, while each technique has its merits, NMR is the most powerful standalone method for the complete structural characterization of novel this compound derivatives in a biologically relevant state.

Part 2: A Self-Validating NMR Workflow for Structural Confirmation

The core principle of a trustworthy analytical protocol is that the data should be internally consistent and cross-validating. The following workflow is designed to achieve this, moving from broad structural features to fine-tuned atomic connections.

NMR_Workflow cluster_1D 1D NMR: The Foundation cluster_2D 2D NMR: Building the Connections cluster_validation Final Structure Validation HNMR 1H NMR (Proton Count & Environment) COSY COSY (1H-1H Connectivity) HNMR->COSY Proton Signals HSQC HSQC (Direct 1H-13C Connectivity) HNMR->HSQC Proton Signals HMBC HMBC (Long-Range 1H-13C Connectivity) HNMR->HMBC Proton Signals CNMR 13C NMR (Carbon Skeleton) DEPT DEPT (Carbon Type: CH, CH2, CH3) CNMR->DEPT Carbon Signals CNMR->HSQC Carbon Signals CNMR->HMBC Carbon Signals Structure Proposed Structure DEPT->Structure Carbon Multiplicity COSY->Structure Proton Spin Systems HSQC->Structure Direct Bonds HMBC->Structure Molecular Skeleton

Caption: A self-validating workflow for NMR-based structure elucidation.

Step 1: Foundational Analysis with 1D NMR

The initial characterization begins with one-dimensional ¹H and ¹³C NMR.[1]

¹H NMR Spectroscopy: This provides critical information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). For a typical reaction product of this compound, you should look for:

  • Pyrazine Ring Protons: These typically appear in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms.[1]

  • Methyl Protons: A singlet integrating to 3H, usually found in the upfield region (δ 2.5-3.0 ppm).[4]

  • Aldehyde Proton (if unreacted): A singlet around δ 9.5-10.5 ppm.

  • New Protons from the Reaction: The chemical shifts and multiplicities of these signals will be diagnostic of the newly formed structure.

¹³C NMR and DEPT Spectroscopy: ¹³C NMR reveals the carbon framework of the molecule.[1] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

Step 2: Building Connectivity with 2D NMR

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[5][6]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] It is invaluable for tracing out proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom it is directly attached to.[5] This is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are 2-4 bonds away.[5] This is arguably the most critical experiment for piecing together the entire molecular skeleton, as it connects different spin systems and identifies quaternary carbons.

Part 3: Experimental Protocols and Data Interpretation

The following are generalized protocols for acquiring high-quality NMR data for this compound derivatives.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified reaction product.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for pyrazine derivatives which may contain polar functional groups.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial and gently agitate until fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

These are general parameters for a 400 or 500 MHz spectrometer and may require optimization.[1][9]

Experiment Pulse Program (Bruker) Key Parameters Purpose
¹H NMR zg30Spectral Width: 0-12 ppm, Number of Scans: 16-64Initial proton analysis.
¹³C{¹H} NMR zgpg30Spectral Width: 0-220 ppm, Number of Scans: 1024-4096Carbon skeleton determination.
DEPT-135 dept135Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
COSY cosygpqfIdentify ¹H-¹H spin-spin coupling networks.
HSQC hsqcedetgpsisp2.2Correlate protons to their directly attached carbons.
HMBC hmbcgplpndqfIdentify long-range (2-4 bond) ¹H-¹³C correlations to build the molecular framework.
Case Study: Hypothetical Reaction Product

Let's consider a hypothetical reaction of this compound with a generic nucleophile, "Nu-H", leading to the formation of an alcohol.

Expected Structure: 5-Methylpyrazin-2-yl)methanol

Predicted NMR Data:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
H3~8.5 (s, 1H)~145C2, C5, C-alpha
H6~8.4 (s, 1H)~143C5, C-CH₃
CH₃~2.6 (s, 3H)~21C5, C6
CH-OH (alpha)~4.8 (d, 1H)~65C2, C3
OHVariable (broad s, 1H)--

Data Interpretation Logic:

  • ¹H NMR: The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methine proton (~4.8 ppm) and a hydroxyl proton signal would be the first indication of a successful reaction.

  • COSY: A cross-peak between the CH-OH proton and the OH proton would confirm their proximity.

  • HSQC: A cross-peak between the methine proton at ~4.8 ppm and a carbon signal at ~65 ppm would identify the new carbinol carbon.

  • HMBC: This is the ultimate confirmation. A correlation from the methine proton (~4.8 ppm) to the pyrazine ring carbons (C2 and C3) would definitively prove that the new alcohol functionality is attached at the former aldehyde position.

Reaction_Validation cluster_reactants Reactants cluster_product Product cluster_nmr NMR Evidence Aldehyde This compound Product Alcohol Product Aldehyde->Product Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Product H_NMR 1H NMR: - Aldehyde H disappears - New CH-OH & OH signals Product->H_NMR Provides Evidence HMBC_NMR HMBC: Correlation from new CH to Pyrazine C2/C3 Product->HMBC_NMR Provides Evidence H_NMR->HMBC_NMR Informs

Caption: Logical flow for validating the reaction product via key NMR evidence.

Conclusion

For researchers working with this compound and its derivatives, a strategic and multi-faceted NMR approach is indispensable for rigorous structural validation. By systematically employing a combination of 1D and 2D NMR techniques, one can build a self-validating dataset that provides an unambiguous and detailed picture of the molecular architecture. This guide serves as a framework for designing experiments, interpreting data, and ensuring the scientific integrity of your findings in the competitive landscape of drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
  • Khan, K. M., et al. (n.d.). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci..
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Ihsanawatia, A. A., et al. (n.d.). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved from [Link]

  • Ihsanawatia, A. A., et al. (n.d.). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Quora. (2017). What are the differences between NMR and x-ray crystallography?. Retrieved from [Link]

  • Jano, I., et al. (n.d.). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska Slov Farm.
  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Khan, K. M., et al. (n.d.). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Unige.ch. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Catalysts for Reactions Involving 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 5-Methylpyrazine-2-carbaldehyde is a pivotal heterocyclic building block. Its pyrazine core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The reactivity of the aldehyde functional group opens a gateway to a diverse array of molecular architectures through various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an in-depth technical comparison of different catalytic systems for key reactions of this compound, supported by experimental data and protocols to aid in the rational selection of catalysts for specific synthetic goals.

Catalytic Oxidation to 5-Methylpyrazine-2-carboxylic Acid

The oxidation of this compound to 5-Methylpyrazine-2-carboxylic acid is a fundamental transformation, as the resulting carboxylic acid is a key intermediate in the synthesis of pharmaceuticals like the antidiabetic drug glipizide.[1][2] While strong, stoichiometric oxidants like potassium permanganate (KMnO₄) are effective, they often lack selectivity and generate significant waste.[3][4] Catalytic methods offer a more elegant and sustainable approach.

A common strategy for this transformation involves the use of transition metal-based catalysts in the presence of an oxidant, often molecular oxygen or a peroxide. While specific comparative data for this compound is limited in readily available literature, valuable insights can be drawn from analogous oxidations of other heterocyclic aldehydes, such as 5-hydroxymethylfurfural (HMF).[5]

Table 1: Comparison of Catalytic Systems for the Oxidation of Heterocyclic Aldehydes

Catalyst SystemOxidantSubstrateKey Performance MetricsReference(s)
Ru/CO₂5-Hydroxymethylfurfural (HMF)88% yield of 2,5-furandicarboxylic acid (FDCA) under base-free conditions.[5][5]
Au-Pd/ACO₂5-Hydroxymethylfurfural (HMF)99% yield of FDCA after the fifth run, demonstrating excellent stability.[5][5]
KMnO₄-2,5-dimethylpyrazineOne-step oxidation to 5-methylpyrazine-2-carboxylic acid.[3][3]

The choice between these catalytic systems depends on the desired balance of reactivity, selectivity, cost, and environmental impact. For instance, while permanganate is a potent and inexpensive oxidant, noble metal catalysts operating with molecular oxygen represent a greener alternative with potentially higher selectivity and the avoidance of stoichiometric inorganic waste.

Experimental Protocol: Oxidation using a Generic Noble Metal Catalyst

This protocol is a representative procedure based on the oxidation of similar aldehydes and should be optimized for this compound.

  • Catalyst Preparation: Prepare a supported noble metal catalyst (e.g., 1% Pt on activated carbon) by standard impregnation methods.

  • Reaction Setup: In a high-pressure reactor, suspend this compound (1.0 eq) and the catalyst (1-5 mol%) in a suitable solvent (e.g., water or a buffered aqueous solution).

  • Reaction Execution: Pressurize the reactor with oxygen (1-10 bar) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, cool the reactor, vent the oxygen, and filter the catalyst. The product can be isolated from the filtrate by acidification and extraction.

Catalytic Reduction to (5-methylpyrazin-2-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol, (5-methylpyrazin-2-yl)methanol, provides a versatile intermediate for further functionalization.[6] Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and atom economy.

A variety of transition metal catalysts are effective for the hydrogenation of aldehydes, with the choice of catalyst and support influencing both activity and selectivity. For heterocyclic aldehydes, preventing over-reduction of the aromatic ring is a key challenge.

Table 2: Comparison of Catalytic Systems for the Selective Hydrogenation of Heterocyclic Aldehydes

Catalyst SystemHydrogen SourceSubstrateKey Performance MetricsReference(s)
PtNi/SBA-15H₂ (1.5 MPa)Furfural77.0% selectivity to furfuryl alcohol at 64.6% conversion in water at 30°C.[7][7]
Pt(3)Ni(1)/CH₂ (2 MPa)Furfural80% yield of furfuryl alcohol in aqueous phase at 35°C.[7][7]
Pd/RGOH₂ (1 MPa)5-Hydroxymethylfurfural92.7% yield of 2,5-bis(hydroxymethyl)furan at 20°C.[7][7]

The data on analogous substrates suggest that bimetallic catalysts, such as PtNi, can offer enhanced selectivity for the carbonyl group reduction while minimizing side reactions. The choice of support, like the high-surface-area SBA-15 silica, can also play a crucial role in catalyst performance.[7]

Experimental Protocol: Catalytic Hydrogenation

This generalized protocol should be adapted and optimized for the specific substrate and catalyst.

  • Catalyst Activation: The catalyst (e.g., 5% Pd/C) may require pre-reduction under a hydrogen stream.

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or water). Add the catalyst (1-5 mol%).

  • Reaction Execution: Purge the vessel with hydrogen and then pressurize to the desired pressure (e.g., 1-50 bar). Stir the mixture vigorously at a controlled temperature (e.g., room temperature to 80 °C).

  • Monitoring and Work-up: Monitor the consumption of hydrogen and the reaction progress by TLC or GC-MS. Upon completion, carefully vent the hydrogen and purge with an inert gas. Filter the catalyst and concentrate the filtrate to obtain the crude product, which can be purified by distillation or chromatography.

Catalytic Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[8][9][10] This reaction is particularly valuable for synthesizing α,β-unsaturated products, which are versatile intermediates. The reaction is typically base-catalyzed, and a range of catalysts from simple inorganic bases to organocatalysts can be employed.

Table 3: Comparison of Catalysts for the Knoevenagel Condensation of Heterocyclic/Aromatic Aldehydes

CatalystActive Methylene CompoundAldehydeSolventKey Performance MetricsReference(s)
PiperidineEthyl Cyanoacetate3-Methyl-2-thiophenecarboxaldehydeEthanol90% yield.[9][9]
KOH (20 mol%)Cyanoacetic Acid2-ThiophenecarboxaldehydeWater>95% yield in 20 min (microwave).[9][9]
DBUMalononitrileAromatic AldehydesWater98% yield in 5 min at room temp.[9][9]
Agro-waste extractMalononitrileHeterocyclic Aldehydes-Good yields, solvent-free.[8][8]
Papain in Cu₃(PO₄)₂ nanoflowersAcetylacetoneBenzaldehyde-1.3-fold higher yield than free enzyme.[11][11]

The choice of catalyst can significantly impact reaction time and yield. For instance, strong organic bases like DBU can lead to very rapid reactions at room temperature.[9] The use of greener catalysts, such as agro-waste extracts or enzyme-based systems, is a growing area of interest.[8][11]

Experimental Protocol: Knoevenagel Condensation with Piperidine

This protocol is a classic and effective method that can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes discussed, the following diagrams, generated using Graphviz, depict the key reaction pathways and a general experimental workflow.

Oxidation_Pathway cluster_catalyst Catalytic Systems This compound This compound 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxylic acid This compound->5-Methylpyrazine-2-carboxylic acid [O] / Catalyst Ru/C, Au-Pd/AC Ru/C, Au-Pd/AC Reduction_Pathway cluster_catalyst Catalytic Systems This compound This compound (5-methylpyrazin-2-yl)methanol (5-methylpyrazin-2-yl)methanol This compound->(5-methylpyrazin-2-yl)methanol [H] / Catalyst PtNi/SBA-15, Pd/RGO PtNi/SBA-15, Pd/RGO

Caption: Catalytic reduction of this compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalysts This compound This compound α,β-Unsaturated Product α,β-Unsaturated Product This compound->α,β-Unsaturated Product Active Methylene Compound Active Methylene Compound Active Methylene Compound->α,β-Unsaturated Product Base Catalyst Piperidine, KOH, DBU Piperidine, KOH, DBU

Caption: Knoevenagel condensation of this compound.

Conclusion

The catalytic transformations of this compound are essential for the synthesis of a wide range of valuable molecules. While direct comparative studies on this specific substrate are not always readily available, by drawing logical parallels from closely related heterocyclic aldehydes, a clear picture of effective catalytic strategies emerges. For oxidation, noble metal catalysts offer a selective and green alternative to traditional stoichiometric oxidants. For reduction, bimetallic catalysts on high-surface-area supports show promise for high selectivity. In C-C bond formation, the Knoevenagel condensation is a robust reaction with a variety of effective base catalysts, from simple amines to more complex organocatalysts. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the informed selection of catalysts to achieve their synthetic objectives efficiently and sustainably. Further research into the application of modern catalytic methodologies, such as photoredox and enzymatic catalysis, to this important substrate will undoubtedly open up new avenues for innovation.

References

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS, 07(07). [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Semantic Scholar. [Link]

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

  • James, B. D., et al. (2019). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. [Link]

  • Google Patents. (n.d.). Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Chan, W. W., & Li, X. (2014). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. [Link]

  • Wang, X., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC. [Link]

  • Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.
  • AbacipharmTech. (n.d.). (5-Methylpyrazin-2-yl)methanol. Retrieved from [Link]

  • Liautard, V., et al. (2013). Organocatalyzed aldol reaction between pyridine-2-carbaldehydes and α-ketoacids: a straightforward route towards indolizidines and isotetronic acids. PubMed. [Link]

  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 1. Retrieved from [Link]

  • Patsnap. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

  • Kamble, K. J., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Zhang, Y., et al. (2018). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. NIH. [Link]

  • Google Patents. (n.d.). Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.
  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. Retrieved from [Link]

  • Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. [Link]

  • Google Patents. (n.d.). Catalytic dehydrogenation of piperazine to pyrazine.
  • Saghian, M., Dehghanpour, S., & Bayatani, Z. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. PubMed. [Link]

  • Wang, Y., et al. (2022). Selective Hydrogenation of the Carbonyls in Furfural and 5-Hydroxymethylfurfural Catalyzed by PtNi Alloy Supported on SBA-15 in Aqueous Solution Under Mild Conditions. Frontiers. [Link]

  • Request PDF. (2025). Rapid Organocatalytic Aldehyde‐Aldehyde Condensation Reactions. Retrieved from [Link]

  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Retrieved from [Link]

  • Armstrong, A., & Boto, R. A. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC. [Link]

  • Atzori, L., et al. (2021). Development of Multifunctional Catalysts for the Direct Hydrogenation of Carbon Dioxide to Higher Alcohols. PMC. [Link]

  • Request PDF. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as “CN” Source. Retrieved from [Link]

  • Wang, J., et al. (2019). Selective C2+ alcohol synthesis by CO2 hydrogenation via a reaction-coupling strategy. Catalysis Science & Technology. [Link]

  • Li, Y., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. PMC. [Link]

  • Alamillo, R., et al. (2021). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI. [Link]

  • Jadhav, H., et al. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI. [Link]

  • Request PDF. (2024). Selective hydrogenation of furfuryl alcohol to 1,2-pentanediol over Pt/Mg2AlO catalysts with different synthesis methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Phase Hydrogenation of Furaldehydes via Coupling with Alcohol Dehydrogenation over Ceria Supported Au-Cu. Retrieved from [Link]

  • Luo, W., et al. (2012). Synthesis of 2-Methylpyrazine Over Highly Dispersed Copper Catalysts. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Methylpyrazine-2-carbaldehyde for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of two primary synthetic routes—selective oxidation and ester reduction—providing detailed protocols, comparative data, and expert insights for the synthesis of the versatile building block, 5-Methylpyrazine-2-carbaldehyde.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its pyrazine core, substituted with both a methyl and a formyl group, offers a versatile scaffold for the construction of complex molecular architectures. The aldehyde functionality serves as a reactive handle for various transformations, including condensations, oxidations, and reductions, making it a valuable precursor in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this important molecule, offering researchers the critical information needed to select the most appropriate method for their specific application.

Route 1: Selective Oxidation of 2,5-Dimethylpyrazine

The direct oxidation of one methyl group of the readily available 2,5-dimethylpyrazine presents an atom-economical approach to this compound. The key challenge lies in achieving selective mono-oxidation while preventing the formation of the corresponding carboxylic acid or the di-aldehyde. Selenium dioxide (SeO₂) has emerged as a reagent of choice for this transformation, known for its efficacy in the allylic and benzylic oxidation of methyl groups, a reaction often referred to as the Riley oxidation.[1][2]

Reaction Mechanism: The Riley Oxidation

The mechanism of the Riley oxidation involves an initial ene reaction between 2,5-dimethylpyrazine and selenium dioxide. This is followed by a[3][4]-sigmatropic rearrangement to form an unstable selenite ester, which then hydrolyzes to yield the desired aldehyde and elemental selenium.

Experimental Protocol: Selenium Dioxide Oxidation

Materials:

  • 2,5-Dimethylpyrazine

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2,5-dimethylpyrazine (1.0 eq) in a mixture of dioxane and water (e.g., 95:5 v/v) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Selenium dioxide (1.1 eq) is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux (approximately 100-102 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated black selenium metal is removed by filtration through a pad of celite.

  • The filtrate is transferred to a separatory funnel and diluted with dichloromethane.

  • The organic layer is washed sequentially with water and saturated aqueous sodium bicarbonate solution to remove any remaining selenium dioxide and acidic byproducts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:
  • Solvent System: The use of a dioxane/water mixture is crucial. Dioxane serves as a good solvent for both the starting material and the selenium dioxide, while the presence of water is necessary for the hydrolysis of the intermediate selenite ester to the final aldehyde product.

  • Stoichiometry: A slight excess of selenium dioxide is used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the potential for over-oxidation to the carboxylic acid.

  • Work-up: The aqueous work-up with sodium bicarbonate is essential to neutralize any selenous acid formed during the reaction and to facilitate the removal of selenium-containing byproducts.

Route 2: Reduction of 5-Methylpyrazine-2-carboxylic Acid Ester

This two-step route involves the initial synthesis of 5-methylpyrazine-2-carboxylic acid, followed by its esterification and subsequent reduction to the aldehyde. This method offers a more controlled approach, as the reduction of an ester to an aldehyde is a well-established transformation. The synthesis of the precursor, 5-methylpyrazine-2-carboxylic acid, can be achieved through the selective oxidation of 2,5-dimethylpyrazine using a stronger oxidizing agent like potassium permanganate.[3][4]

Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

The selective oxidation of one methyl group of 2,5-dimethylpyrazine to a carboxylic acid can be achieved using potassium permanganate (KMnO₄) in an aqueous solution.[3][4]

Step 2: Esterification of 5-Methylpyrazine-2-carboxylic Acid

The carboxylic acid is then converted to its corresponding ester, typically the methyl or ethyl ester, to facilitate a controlled reduction. A common method is Fischer esterification, using an excess of the alcohol in the presence of a catalytic amount of strong acid.[5][6][7]

Step 3: Reduction of the Ester to the Aldehyde

The reduction of the ester to the aldehyde is a critical step that requires a mild and selective reducing agent to prevent over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, particularly at low temperatures.[8][9][10]

Experimental Protocol: DIBAL-H Reduction

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous toluene or dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous toluene (or DCM) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H solution (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The addition rate should be controlled to prevent a sudden increase in temperature.

  • The reaction is stirred at -78 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to destroy the excess DIBAL-H.

  • The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed. This step is crucial for breaking up the aluminum salts and facilitating the work-up.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether or DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:
  • Low Temperature: The reaction is performed at -78 °C to prevent the over-reduction of the aldehyde to the alcohol. At this temperature, the tetrahedral intermediate formed upon the initial hydride attack is stable and does not collapse to the aldehyde until the aqueous work-up.

  • Inert Atmosphere: DIBAL-H is a highly reactive and pyrophoric reagent, making it essential to carry out the reaction under an inert atmosphere to prevent its decomposition and ensure safety.

  • Quenching and Work-up: The use of methanol for quenching and Rochelle's salt for the work-up is a standard and effective procedure for reactions involving aluminum hydrides. Rochelle's salt chelates with the aluminum salts, forming a soluble complex that facilitates the separation of the organic and aqueous layers.

Comparative Analysis of the Synthesis Routes

FeatureRoute 1: Selective Oxidation (SeO₂)Route 2: Ester Reduction (DIBAL-H)
Starting Material 2,5-Dimethylpyrazine5-Methylpyrazine-2-carboxylic acid ester
Number of Steps 13 (Oxidation, Esterification, Reduction)
Key Reagents Selenium Dioxide (SeO₂)Potassium Permanganate, Alcohol, DIBAL-H
Typical Yield ModerateGood to High (for the reduction step)
Reaction Conditions Reflux temperature (approx. 100 °C)Low temperature (-78 °C for reduction)
Safety Concerns Selenium dioxide is highly toxic.DIBAL-H is pyrophoric.
Scalability Moderate; handling of solid SeO₂ can be challenging on a large scale.Good; DIBAL-H is commercially available as a solution, which is easier to handle on a large scale.
Byproducts Over-oxidation to carboxylic acid, selenium metal.Over-reduction to alcohol.
Purification Column chromatography to remove selenium byproducts.Column chromatography to separate from any alcohol byproduct.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Selective Oxidation cluster_1 Route 2: Ester Reduction DMP 2,5-Dimethylpyrazine MPCAL_1 This compound DMP->MPCAL_1 SeO₂, Dioxane/H₂O, Reflux DMP2 2,5-Dimethylpyrazine MPCA 5-Methylpyrazine-2-carboxylic Acid DMP2->MPCA KMnO₄ MPCE 5-Methylpyrazine-2-carboxylic Acid Ester MPCA->MPCE ROH, H⁺ MPCAL_2 This compound MPCE->MPCAL_2 1. DIBAL-H, -78 °C 2. Work-up

Caption: Comparative workflow of the two main synthesis routes for this compound.

Conclusion and Recommendations

Both the selective oxidation of 2,5-dimethylpyrazine and the reduction of a 5-methylpyrazine-2-carboxylic acid ester are viable routes for the synthesis of this compound.

  • Route 1 (Selective Oxidation) is more direct and atom-economical. However, it requires the use of the highly toxic reagent selenium dioxide, and controlling the selectivity to avoid over-oxidation can be challenging. This route may be suitable for smaller-scale synthesis where the handling of toxic reagents can be carefully managed.

  • Route 2 (Ester Reduction) , while longer, offers a more controlled and often higher-yielding approach, particularly for the final reduction step. The use of DIBAL-H at low temperatures is a reliable method for the partial reduction of esters to aldehydes. This route is generally more amenable to scale-up, given that the pyrophoric nature of DIBAL-H can be managed with appropriate engineering controls.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and safety considerations. For applications where high purity and yield are paramount, and for larger-scale production, the multi-step ester reduction route is often preferred. For exploratory and smaller-scale work where a more direct route is advantageous, the selective oxidation method can be a valuable option, provided that appropriate safety precautions are strictly followed.

References

  • Ullah, N., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1).
  • Chengdu Organic Chemistry Co Ltd Chinese Academy of Sciences. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. CN100999502A.
  • Chengdu Organic Chemistry Co Ltd Chinese Academy of Sciences. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S3303-S3309.
  • Hudlicky, M. (1990). Reductions in Organic Chemistry. Ellis Horwood.
  • Kangrui Chemical Co Ltd Changzhou City. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S3303-S3309.
  • Ullah, N., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones.
  • Ullah, N., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed.
  • Organic Chemistry Portal. (n.d.). Reduction of Esters to Aldehydes.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Miniyar, P. B., et al. (2012). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOXYHYDRAZIDE DERIVATIVES. International Journal of Drug Development and Research.
  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Cui, J., et al. (2018). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 84(21).
  • BenchChem. (2023). 2,5-Dimethylpyrazine: A Comprehensive Technical Guide for Researchers.
  • Kaslow, C. E., & Stayner, R. D. (1945). Oxidations with Selenium Dioxide. Journal of the American Chemical Society, 67(10), 1716–1717.
  • AdiChemistry. (n.d.). Selenium dioxide (SeO2)
  • Horvath, B. (1965). SELENIUM DIOXIDE OXIDATION OF OLEFINS. The University of Arizona.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • Human Metabolome Database. (2022). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289).
  • Wikipedia. (2023).
  • Kloc, K., et al. (2006). Selenium Dioxide Oxidation. In Organic Reactions. John Wiley & Sons, Inc.
  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

Sources

Analysis of the stereoselectivity in reactions of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoselective Reactions of 5-Methylpyrazine-2-carbaldehyde: A Comparative and Predictive Analysis

In the landscape of modern drug discovery and fine chemical synthesis, the pyrazine moiety stands out as a privileged scaffold, integral to numerous blockbuster drugs and biologically active compounds.[1][2] this compound, with its reactive aldehyde functionality and decorated heterocyclic core, represents a key building block for introducing molecular complexity and chirality. However, a comprehensive analysis of stereocontrol in reactions involving this specific aldehyde is a nuanced topic, with direct literature examples being less common than for its simpler aromatic or even pyridine-based counterparts.

This guide, therefore, adopts a dual approach. It first establishes the fundamental principles governing stereoselectivity in reactions of heteroaromatic aldehydes. It then leverages comparative data from closely related systems to predict and analyze the expected stereochemical outcomes for this compound, providing researchers with a robust framework for experimental design and optimization. We will delve into the causality behind experimental choices, grounding our analysis in established mechanistic models and field-proven insights.

The Stereoelectronic Profile of this compound

Understanding the reactivity of this compound requires an appreciation of its unique structural features, which dictate the stereochemical course of its reactions.

  • Electronic Nature : The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This deficiency enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.[2]

  • Chelation Potential : The nitrogen atom at the 1-position (N1) is proximate to the aldehyde group. This geometry allows it to act as a Lewis basic site, capable of chelating to metal ions from organometallic reagents or Lewis acid catalysts. This chelation can lock the conformation of the aldehyde, presenting a more rigid and predictable stereochemical environment for the incoming nucleophile.

  • Steric Influence : The methyl group at the 5-position exerts a steric effect, potentially influencing the preferred orientation of catalysts or reagents approaching the pyrazine ring. However, its distance from the aldehyde at the 2-position means its direct steric impact on the transition state of a nucleophilic addition is likely secondary to the influence of the ring nitrogens.

These features suggest that reactions can be steered down different stereochemical pathways—either through non-covalent interactions predicted by classical models or through rigid, chelation-controlled transition states.

Comparative Analysis of Stereoselective Nucleophilic Additions

Nucleophilic addition to the carbonyl group is a cornerstone reaction for creating new stereocenters.[3] The stereochemical outcome is dictated by the facial selectivity of the nucleophile's approach to the prochiral aldehyde.

Non-Chelation vs. Chelation-Controlled Pathways

For heteroaromatic aldehydes like this compound, the competition between a flexible, non-chelated transition state and a rigid, chelated one is paramount.

  • Felkin-Anh Model (Non-Chelation) : In the absence of a chelating metal, the stereoselectivity of nucleophilic addition to α-chiral aldehydes is often predicted by the Felkin-Anh model. For a heteroaromatic aldehyde, the bulky and electron-withdrawing pyrazine ring is considered the "Large" (L) group. The nucleophile preferentially attacks from the side opposite to this L group, following a Bürgi-Dunitz trajectory (~107°).[3][4]

  • Cram-Chelate Model : When a chelating Lewis acid or a suitable organometallic reagent (e.g., Grignard, organozinc) is used, the pyrazine N1 nitrogen and the carbonyl oxygen can form a five-membered chelate ring with the metal center. This locks the molecule into a rigid conformation where the nucleophile is directed to attack from the less hindered face of the planar carbonyl.[4]

G cluster_0 Non-Chelation Control (Felkin-Anh) cluster_1 Chelation Control (Cram-Chelate) FA_Aldehyde This compound FA_TS Flexible Transition State (Pyrazine = Large Group) FA_Aldehyde->FA_TS Nu⁻ FA_Product Anti Product FA_TS->FA_Product CC_TS Rigid Chelate Transition State (with Metal Cation, M⁺) CC_Aldehyde This compound CC_Aldehyde->CC_TS R-MgX or Lewis Acid CC_Product Syn Product CC_TS->CC_Product

Caption: Competing pathways in nucleophilic additions.

Performance of Alternative Methodologies

Direct experimental data for this compound is scarce. Therefore, we present a comparative analysis of analogous reactions with pyridine-2-carbaldehyde, which serves as an excellent proxy due to its similar electronic and chelating properties.

Reaction TypeSubstrateReagent/CatalystDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Key Insight
Grignard AdditionPyridine-2-carbaldehydePhMgBrLow selectivity (minor excess of Cram-chelate product)Uncatalyzed reactions show poor facial selectivity due to weak chelation with Mg²⁺.
Organozinc AdditionPyridine-2-carbaldehydeEt₂Zn, (-)-DAIB95% eeChiral ligands like (-)-DAIB create a highly organized chiral environment, overriding weak intrinsic facial bias.
Mukaiyama AldolPyridine-2-carbaldehydeSilyl enol ether, TiCl₄>95:5 dr (syn)Strong Lewis acid (TiCl₄) enforces a rigid chelation-controlled transition state, leading to high syn-selectivity.[5]
Organocatalytic AldolPyridine-2-carbaldehydeAcetone, L-Proline99% eeProline catalysis proceeds via an enamine mechanism, where stereocontrol is dictated by the catalyst's chiral scaffold, not chelation.[6]

Analysis and Causality : The data clearly demonstrates that high stereoselectivity is not inherent to the substrate but is achieved through rational catalyst selection.

  • For diastereoselectivity , strong Lewis acids like TiCl₄ are superior as they enforce a rigid, chelation-controlled transition state. This is the recommended approach when a racemic chiral nucleophile is used and diastereocontrol is the primary goal.

  • For enantioselectivity , the choice lies between chiral metal catalysts and organocatalysts. Organocatalysis, such as proline-catalyzed reactions, offers a metal-free alternative where the stereochemical outcome is dictated by the catalyst's structure, making it highly predictable and tunable.[6][7] Chiral ligands in metal-catalyzed additions create a chiral pocket around the reaction center, effectively shielding one face of the aldehyde.

Asymmetric Reductions: Accessing Chiral Pyrazinylmethanols

The reduction of the aldehyde to a chiral alcohol is a fundamental transformation. Chiral pyrazinylmethanols are valuable intermediates in medicinal chemistry.

Comparison of Asymmetric Reducing Agents
MethodReagent SystemTypical eeMechanism of Stereocontrol
CBS ReductionCatecholborane, (S)-CBS catalyst>95%The oxazaborolidine catalyst coordinates to both the borane and the aldehyde's carbonyl oxygen. The bulky group on the catalyst shields one face, directing hydride delivery.
Asymmetric Transfer HydrogenationRu(II)-TsDPEN catalyst, HCOOH/NEt₃>98%The chiral diamine ligand on the ruthenium center creates a well-defined chiral environment, and the hydride is delivered from the metal center to one specific face of the coordinated aldehyde.

Expert Recommendation : For laboratory-scale synthesis, the CBS reduction is robust and predictable. However, for industrial applications, asymmetric transfer hydrogenation is often preferred. It avoids stoichiometric use of boron reagents, is highly efficient (low catalyst loading), and uses inexpensive, readily available hydrogen sources. The choice depends on scale, cost, and available equipment.

Experimental Protocols: Validated Methodologies for Asymmetric Synthesis

The following protocols are adapted from well-established procedures for heteroaromatic aldehydes and serve as a validated starting point for reactions with this compound.

Protocol 1: Organocatalytic Asymmetric Aldol Reaction

This protocol describes the L-proline-catalyzed addition of acetone to generate a chiral aldol product.

Rationale : L-proline is an inexpensive, robust, and environmentally benign catalyst that operates via an enamine-based catalytic cycle, providing high enantioselectivity without the need for inert atmospheres or anhydrous conditions.

G Start Mix this compound, L-Proline (30 mol%), and Acetone Stir Stir at Room Temperature (24-48 h) Start->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Monitor->Stir Reaction Incomplete Workup Quench with sat. aq. NH₄Cl Extract with Ethyl Acetate Monitor->Workup Reaction Complete Purify Column Chromatography (Silica Gel) Workup->Purify Product Obtain Chiral Aldol Product Purify->Product

Caption: Workflow for an organocatalytic aldol reaction.

Step-by-Step Methodology :

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

  • Add acetone (10 mL), which serves as both reactant and solvent.

  • Add L-proline (0.30 mmol, 0.3 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed (typically 24-48 hours).

  • Upon completion, add saturated aqueous ammonium chloride solution (10 mL) to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric CBS Reduction

This protocol details the enantioselective reduction of the aldehyde to a chiral alcohol using the Corey-Bakshi-Shibata (CBS) catalyst.

Rationale : The CBS reduction is one of the most reliable methods for the asymmetric reduction of prochiral ketones and aldehydes, consistently providing high enantioselectivities with a predictable stereochemical outcome based on the catalyst enantiomer used.

Step-by-Step Methodology :

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add (S)-CBS catalyst (0.1 mmol, 0.1 eq).

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and cool the solution to -20 °C.

  • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 mmol, 1.2 eq) dropwise, and stir the mixture for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Conclusion

While direct, comparative studies on the stereoselective reactions of this compound are not extensively documented, a robust predictive framework can be constructed from fundamental principles and data from analogous heteroaromatic systems. High levels of stereocontrol are rarely an intrinsic property of the substrate; instead, they are imparted by the judicious selection of catalysts and reaction conditions. For nucleophilic additions, the choice between enforcing a rigid chelation-controlled pathway with strong Lewis acids or employing a chiral catalyst (metal- or organo-based) is the critical determinant of stereochemical outcome. Similarly, asymmetric reductions can be reliably controlled using established catalytic systems like CBS or transfer hydrogenation. This guide provides the strategic insights and validated protocols necessary for researchers to successfully design and execute highly stereoselective transformations of this valuable synthetic building block.

References

  • Zhou, Y.-G. (2017). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
  • BenchChem. (2025). An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery. BenchChem Technical Guides.
  • Sestelo, J. P. et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Fiveable. (n.d.). Nucleophilic addition reactions. Organic Chemistry II Notes.
  • Fiveable. (n.d.). Cycloaddition reactions. Organic Chemistry II Class Notes.
  • Wikipedia. (n.d.). Cycloaddition.
  • Chemistry LibreTexts. (2023). Cycloaddition Reactions.
  • García, B. et al. (2023).
  • Filo. (2025). Cycloaddition reaction.
  • Soderberg, T. (2022). Nucleophilic Additions to Aldehydes and Ketones - An Overview. Chemistry LibreTexts.
  • Magriotis, P. A. (2018). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry.
  • Miniyar, P. B. et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde.
  • Miniyar, P. B. et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. Diva-portal.org.
  • Sinibaldi, A. et al. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species.
  • Berg, U. et al. (2009). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. The Journal of Organic Chemistry.
  • Li, H. et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Alemán, J. et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
  • Miniyar, P. B. et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Eisenstein, O. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus. Chimie.
  • Lattanzi, A. et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Ghanem, A. (2020).
  • Gomes, L. R. et al. (2013). Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides. Acta Crystallographica Section C.
  • Russo, A. et al. (2012).
  • Madhusudhan, P. et al. (2009). Methyl 5-methylpyrazine-2-carboxylate.

Sources

Quantitative analysis of 5-Methylpyrazine-2-carbaldehyde in a reaction mixture by GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 5-Methylpyrazine-2-carbaldehyde in a Reaction Mixture by GC-FID

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aldehyde belonging to the pyrazine class of compounds.[1] Pyrazine derivatives are of significant interest across various scientific domains, serving as crucial components in flavor and fragrance chemistry and as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The precise quantification of this compound directly within a reaction mixture is paramount for effective process development. It enables researchers to monitor reaction kinetics, calculate accurate yields, and ensure the final product's quality and purity.

Gas Chromatography with a Flame Ionization Detector (GC-FID) stands out as a robust, reliable, and widely adopted technique for this analytical challenge.[5][6][7] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies, a detailed experimental protocol for GC-FID, and the rationale behind critical experimental choices to ensure data of the highest integrity.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision dictated by the specific requirements of the analysis, such as the need for structural confirmation, sample throughput, and budget constraints.

Technique Principle Strengths for this Application Limitations
GC-FID Separates volatile compounds in a capillary column, followed by detection of carbon-containing analytes via ionization in a hydrogen flame.Excellent for Quantification: Offers a wide linear range, high precision, and robustness.[8][9] Cost-Effective: Lower instrumentation and operational costs compared to mass spectrometry. High Throughput: Relatively short run times are possible.[5][6]No Structural Information: Cannot be used to identify unknown components or confirm the analyte's identity. Requires Volatility: Not suitable for non-volatile compounds.[10]
GC-MS Combines the separation power of GC with mass spectrometry, which provides detailed mass-to-charge ratio information.Definitive Identification: Provides mass spectra for unequivocal peak identification and structural elucidation of byproducts.[11][12] High Sensitivity: Often offers lower detection limits than FID.Higher Cost & Complexity: More expensive to acquire, operate, and maintain. Quantification can be more complex than with FID.
HPLC-UV Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection via UV absorbance.Versatile: Suitable for non-volatile and thermally labile compounds that are not amenable to GC.[10][13]Less Ideal for this Analyte: this compound is sufficiently volatile for GC, which typically offers higher resolution for such compounds. May require longer run times.

Rationale for Selecting GC-FID: For routine monitoring of a known reaction where the primary goal is accurate quantification of the target analyte, this compound, GC-FID is the superior choice. Its combination of precision, reliability, and cost-effectiveness makes it ideal for process chemistry labs and quality control environments where the identity of the analyte is already confirmed.[5][7]

Logical Framework for Method Selection

The decision to use a specific analytical instrument can be visualized as a logical progression based on the analytical question at hand.

start Analytical Goal q1 Is the identity of the analyte known? start->q1 q2 Is the primary goal quantification? q1->q2 Yes gc_ms Use GC-MS (Provides identification and quantification) q1->gc_ms No / Unsure q3 Is the analyte volatile & thermally stable? q2->q3 Yes q2->gc_ms No, identification of byproducts is also critical gc_fid Use GC-FID (Robust, precise quantification) q3->gc_fid Yes hplc Consider HPLC-UV (Suitable for non-volatile compounds) q3->hplc No

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocol: Quantitative Analysis by GC-FID

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data. The causality behind each step is explained to provide a deeper understanding of the methodology.

Core Workflow Overview

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Collect Representative Reaction Sample B 2. Dilute with Volatile Solvent A->B C 3. Add Internal Standard (IS) B->C D 4. Filter Sample (0.22 µm) C->D E 5. Inject into GC-FID System D->E F 6. Chromatographic Separation E->F G 7. FID Detection & Data Acquisition F->G H 8. Integrate Peaks (Analyte & IS) G->H I 9. Generate Calibration Curve H->I J 10. Quantify Analyte in Sample I->J

Caption: Experimental workflow for GC-FID analysis.

Part 1: Sample Preparation

Proper sample preparation is the most critical step for accurate GC analysis.[14] The objective is to create a clean, homogeneous solution at a concentration appropriate for the instrument's detection range.[15]

  • Sample Collection: Withdraw a representative aliquot from the reaction mixture. Ensure the sample accurately reflects the bulk composition.

  • Dilution:

    • Rationale: The concentration of the analyte in the reaction mixture is likely too high for direct injection and must be diluted to fall within the linear dynamic range of the FID.[10][16]

    • Procedure: Accurately weigh a specific amount of the reaction mixture (e.g., 50 mg) into a 10 mL volumetric flask. Dilute to the mark with a suitable solvent.

    • Solvent Selection: Choose a high-purity, volatile solvent in which all components are soluble. The solvent peak should not interfere with the analyte or internal standard peaks. Dichloromethane, ethyl acetate, or acetone are common choices.[10][11]

  • Internal Standard (IS) Addition:

    • Rationale: An internal standard is a stable compound added in a constant amount to all samples and calibration standards. It corrects for minor variations in injection volume and detector response, dramatically improving precision and accuracy.[7]

    • Selection: A suitable IS should be well-resolved from other peaks, structurally similar to the analyte if possible, and not present in the original sample. For this analysis, a compound like 2,6-dimethylpyrazine or dodecane could be appropriate.

    • Procedure: Prepare a stock solution of the IS in the chosen solvent. Add a precise volume of this stock solution to the diluted sample.

  • Filtration: If the diluted sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging the GC inlet or column.[11][15]

Part 2: Instrumentation and Method Parameters

The following parameters are a robust starting point for method development. Optimization may be required based on the specific reaction matrix.

Parameter Recommended Setting Justification
GC System Gas Chromatograph with FIDStandard for quantitative analysis of volatile organic compounds.
Column Mid-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)Provides excellent separation for a wide range of compounds, including pyrazine derivatives.[12]
Carrier Gas Helium or HydrogenInert mobile phase. Helium is common and safe.[6][12]
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for capillary column efficiency.
Injection Volume 1 µLStandard volume to avoid overloading the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Split Ratio 50:1 to 100:1Prevents column overloading by diverting a portion of the injected sample.
Oven Program Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 250 °C Hold: 5 minThe initial temperature allows for separation of solvent and light impurities. The ramp effectively elutes the target analyte and other components. The final hold ensures the column is clean for the next injection.
Detector Flame Ionization Detector (FID)Universal detector for hydrocarbons.
Detector Temp. 280 °CMust be higher than the final oven temperature to prevent condensation of analytes.
Detector Gases Hydrogen: 30-40 mL/min Air: 300-400 mL/min Makeup (He): 25-30 mL/minStandard gas flows for maintaining a stable flame.
Part 3: Calibration and Quantification
  • Prepare Calibration Standards: Create a series of at least five calibration standards by dissolving known amounts of pure this compound in the chosen solvent. Add the same, constant amount of internal standard to each. The concentration range should bracket the expected concentration of the analyte in the diluted reaction sample.

  • Analyze Standards: Inject each calibration standard into the GC-FID system using the established method.

  • Construct Calibration Curve: For each standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this Area Ratio (Analyte/IS) on the y-axis versus the Concentration Ratio (Analyte/IS) on the x-axis. Perform a linear regression on the data points.

  • Analyze the Sample: Inject the prepared sample from the reaction mixture.

  • Calculate Concentration: Determine the peak area ratio for the unknown sample. Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration ratio in the sample. From this, the absolute concentration of this compound in the diluted sample, and subsequently in the original reaction mixture, can be determined.

Method Validation & Performance Characteristics

A validated method provides documented evidence of its reliability. Key validation parameters should be assessed.

Parameter Acceptance Criteria Significance
Linearity (R²) > 0.999Demonstrates a direct, predictable relationship between concentration and detector response over a defined range.[8]
Precision (% RSD) < 2% for repeatability < 5% for intermediate precisionMeasures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][17]
Accuracy (% Recovery) Typically 95 - 105%Measures the closeness of the measured value to the true value, often assessed by analyzing a sample with a known spiked amount of the analyte.[6][9]
LOD / LOQ Signal-to-Noise > 3 for LOD Signal-to-Noise > 10 for LOQThe Limit of Detection (LOD) is the lowest concentration that can be reliably detected. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[8][17]

By rigorously following this protocol and validating the results, researchers and drug development professionals can be confident in the accuracy and precision of their quantitative data for this compound, enabling informed decisions in process optimization and quality assessment.

References

  • Title: Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances Source: ResearchGate URL: [Link]

  • Title: 2.5F: Sample Preparation for Gas Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: A Guide to GC Sample Preparation Source: Integrated Liner Technologies URL: [Link]

  • Title: Sample Preparation – GC-FID Source: Polymer Chemistry Characterization Lab URL: [Link]

  • Title: Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances (Duplicate) Source: ResearchGate URL: [Link]

  • Title: Gas Chromatography Sample Preparation Source: Organomation URL: [Link]

  • Title: The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes Source: RSC Publishing URL: [Link]

  • Title: Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene Source: SciELO URL: [Link]

  • Title: 5-Methylpyrazine-2-carboxaldehyde Source: PubChem URL: [Link]

  • Title: Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture Source: Redalyc URL: [Link]

  • Title: GC/FID & GC/MS RTL Flavor Databases Source: Agilent URL: [Link]

  • Title: Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold Source: ResearchGate URL: [Link]

  • Title: Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical Source: Journal of King Saud University - Science URL: [Link]

  • Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study Source: NIH National Library of Medicine URL: [Link]

Sources

A Comparative Guide: HPLC vs. GC-MS for the Analysis of 5-Methylpyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and flavor chemistry, the accurate analysis of heterocyclic compounds such as 5-Methylpyrazine-2-carbaldehyde and its derivatives is paramount. These molecules are not only key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) but are also significant contributors to the aroma profiles of numerous food products. The choice of analytical methodology is a critical decision that influences the accuracy, sensitivity, and efficiency of quantification and impurity profiling. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound derivatives, supported by experimental data and detailed methodologies.

At a Glance: HPLC vs. GC-MS for this compound Derivatives

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization may be necessary for less volatile derivatives.
Sample Preparation Typically involves dissolution, filtration, and direct injection. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance UV detection.Can be more complex, often requiring derivatization to increase volatility (e.g., with PFBHA or through methoximation and silylation) or specialized injection techniques like headspace or SPME.
Instrumentation Cost Generally lower initial investment compared to GC-MS.[1]Higher initial cost due to the mass spectrometer.
Operational Cost Can be higher due to the consumption of high-purity solvents.Can be lower in terms of solvent usage, primarily relying on inert gases.
Sensitivity Good, with detection limits typically in the low µg/mL to ng/mL range, especially with UV or fluorescence detectors.[2][3]Excellent, often achieving sub-µg/L (ppb) to fg detection limits, particularly with selected ion monitoring (SIM) or tandem MS (MS/MS).[4]
Selectivity Dependant on chromatographic separation and detector specificity (e.g., UV wavelength).Very high, with mass spectral data providing definitive compound identification and structural information.
Typical Run Time 10-60 minutes per sample.Can be faster, often in the range of a few minutes, depending on the column and temperature program.

The Causality Behind Method Selection: A Deeper Dive

The choice between HPLC and GC-MS is not merely a matter of availability but a strategic decision dictated by the physicochemical properties of the this compound derivatives and the specific analytical objectives.

HPLC is often the workhorse for routine quality control and quantification of the parent compound and its non-volatile derivatives. Its primary advantage lies in the ability to analyze compounds in their native state, circumventing the need for derivatization that can introduce variability and complexity to the workflow. For derivatives that are salts or are thermally unstable, HPLC is the unequivocal choice.

GC-MS , conversely, reigns supreme in the realm of trace analysis and the identification of volatile impurities. Its unparalleled sensitivity and the rich structural information provided by mass spectrometry make it the gold standard for impurity profiling and metabolomics studies where volatile pyrazine derivatives may be present.[5] However, the prerequisite of analyte volatility often necessitates a derivatization step for polar functional groups that may be present in the derivatives, such as carboxylic acids or hydroxyls.

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust starting points for the analysis of this compound and its derivatives. They are designed to be self-validating, with performance checks built into the methodology.

HPLC-UV Method for Quantification

This method is tailored for the routine analysis of this compound in bulk material or formulated products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Add 0.1% formic acid to the aqueous phase if necessary to improve peak symmetry. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Serially dilute the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm[6]

  • Analysis: Inject the calibration standards to establish a calibration curve. Inject the prepared samples and quantify the analyte concentration based on the peak area.

GC-MS Method for Trace Impurity Profiling

This protocol is designed for the sensitive detection and identification of volatile derivatives and impurities.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or Methanol (GC grade)

  • This compound and potential derivative standards

Procedure:

  • Standard Preparation: Prepare individual or mixed stock solutions of the target analytes in a suitable volatile solvent (e.g., dichloromethane). Create a series of calibration standards by serial dilution.

  • Sample Preparation (Direct Injection): Dissolve the sample in the chosen solvent to an appropriate concentration. If the sample matrix is complex, a liquid-liquid or solid-phase extraction may be necessary.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C (hold for 2 minutes)

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the standards and samples. Identify compounds based on their retention times and mass spectra. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Calibration Standards HPLC Inject into HPLC System (C18 Column, ACN/H2O) Standard->HPLC Filter->HPLC UV UV Detection (270 nm) HPLC->UV Data Data Acquisition UV->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Dissolve/Extract Sample Deriv Derivatization (Optional) Sample->Deriv GCMS Inject into GC-MS System (DB-5ms Column) Deriv->GCMS Standard Prepare Standards Standard->GCMS Sep GC Separation GCMS->Sep Ion EI Ionization Sep->Ion Detect Mass Detection Ion->Detect Ident Identification (Mass Spectra) Detect->Ident Quant Quantification (SIM/Scan) Ident->Quant

Caption: Experimental workflow for GC-MS analysis.

Quantitative Performance: A Comparative Summary

While direct comparative data for this compound is limited, the following table summarizes typical performance characteristics for the analysis of aldehydes and pyrazines by HPLC and GC-MS, drawn from various studies on analogous compounds.

ParameterHPLC-UV/MSGC-MSSource(s)
Limit of Detection (LOD) 4.3 - 21.0 µg/L (for aldehydes as DNPH derivatives)[2]0.09 - 1.54 µg/kg (for pyrazines)[7][2][7]
Limit of Quantitation (LOQ) ~1.5 µg/mL (for a hydroxy-methylpyrazine)[3]2.5 ng/mL (for a related pyrazine)[3]
Linearity (R²) ≥ 0.999[3]≥ 0.998[3][8]
Precision (%RSD) < 2.0%[3]< 15%[3][8]
Accuracy (% Recovery) 98.0 - 102.0%[3]80 - 120%[3][8]

Note: The performance data presented is for structurally similar compounds and serves as a reasonable estimate of the capabilities of each technique. Method validation for this compound and its specific derivatives is essential.

Conclusion: Selecting the Optimal Technique

Both HPLC and GC-MS are indispensable tools for the analysis of this compound and its derivatives. The choice between them is contingent on the specific analytical challenge at hand.

  • For routine quantification, purity assessment of the bulk compound, and analysis of non-volatile or thermally sensitive derivatives, HPLC is the method of choice. Its simplicity, robustness, and lower cost make it ideal for quality control environments.

  • For trace-level analysis, identification of unknown volatile impurities, and in-depth characterization of complex matrices, GC-MS is the superior technique. Its high sensitivity and the definitive structural information from mass spectrometry are invaluable for research, development, and troubleshooting.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques to gain a complete understanding of the sample, leveraging the strengths of each to ensure the quality, safety, and efficacy of the final product.

References

  • BenchChem. (2025).
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Analytica Chimica Acta. (n.d.). vscht.cz.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Chemetrix. (n.d.).
  • Li, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 434.
  • BenchChem. (2025).
  • Boopathi, M. N., et al. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds.
  • Li, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis. BenchChem.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. BenchChem.
  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde.
  • Chen, X., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1698.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
  • UNODC. (n.d.).
  • ResearchGate. (n.d.). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • PubMed. (2025). Characterization of the content characteristics of pyrazines and volatile phenols in Chinese Baijiu Daqu by QuEChers-UPLC-MS/MS approach.
  • Digital Commons @ Michigan Tech. (2000). Interlaboratory comparison of HPLC-fluorescence detection and GC/MS: Analysis of PAH compounds present in diesel exhaust.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
  • CORE. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents.
  • ResearchGate. (n.d.). 5-Methylpyrazine-2-carboxamide.
  • Analytical Methods (RSC Publishing). (n.d.). Comparison of GC-MS, HPLC-MS and SIFT-MS in conjunction with multivariate classification for the diagnosis of Crohn's disease in urine.

Sources

A Comprehensive DFT-Based Protocol for Investigating the Reactivity of 5-Methylpyrazine-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for utilizing Density Functional Theory (DFT) to dissect and compare the chemical reactivity of 5-methylpyrazine-2-carbaldehyde. As a key intermediate in the synthesis of pharmaceuticals like the antidiabetic drug gliclazide and various flavoring agents, a deep understanding of its electronic structure and reactivity is paramount for the rational design of novel derivatives and optimization of synthetic pathways.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the behavior of this important heterocyclic aldehyde.

While experimental studies have focused on the synthesis and applications of this compound and its derivatives[3][4][5][6], a dedicated computational investigation of its reactivity is less common. This guide, therefore, outlines a self-validating, step-by-step protocol for a comparative DFT study, drawing upon established methodologies applied to similar pyrazine and heterocyclic systems.[7][8][9][10] We will compare the reactivity of this compound with two relevant benchmarks: its parent compound, pyrazine-2-carbaldehyde, to elucidate the electronic effect of the methyl group, and benzaldehyde, a widely studied aromatic aldehyde.

Foundational Principles: Why DFT?

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules.[7] By calculating the electron density, DFT allows for the determination of various molecular properties and reactivity descriptors that can predict the most probable sites for electrophilic and nucleophilic attack, as well as the overall stability of a molecule.[8][9][11] This in silico approach enables the screening of potential reactions and derivatives, thereby saving significant time and resources in the laboratory.

The Computational Protocol: A Step-by-Step Workflow

The following protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the computational results.

2.1. Software and Hardware

  • Software: Gaussian 16 or a comparable quantum chemistry software package is recommended.

  • Visualization: GaussView, Avogadro, or other molecular visualization software will be necessary for analyzing the results.

2.2. Geometry Optimization and Frequency Analysis

The first step in any DFT study is to find the minimum energy structure of the molecules of interest.

  • Input Structure: Build the initial 3D structures of this compound, pyrazine-2-carbaldehyde, and benzaldehyde.

  • Methodology: Employ the B3LYP functional, a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules.[7][10][11] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a flexible description of the electron density, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Solvent Effects: To model a more realistic chemical environment, incorporate a solvent model. The implicit Polarizable Continuum Model (PCM) is a computationally efficient choice for simulating the effects of a solvent like water or ethanol.

  • Execution: Perform a geometry optimization calculation.

  • Validation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

G cluster_workflow Computational Workflow start Build Initial 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p), PCM) start->opt freq Frequency Calculation opt->freq validation Check for Imaginary Frequencies freq->validation minimum True Energy Minimum validation->minimum  None ts Not a Minimum (Re-optimize) validation->ts  One or more analysis Proceed to Reactivity Analysis minimum->analysis G cluster_fmo Frontier Molecular Orbital Comparison cluster_homo HOMO (Nucleophilicity) cluster_lumo LUMO (Electrophilicity) homo_5mpc This compound (Higher Energy) homo_pc Pyrazine-2-carbaldehyde homo_b Benzaldehyde (Lower Energy) lumo_5mpc This compound (Higher Energy) lumo_pc Pyrazine-2-carbaldehyde lumo_b Benzaldehyde (Lower Energy)

Caption: Conceptual Energy Level Diagram of FMOs.

3.3. Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides a color-coded guide to the charge distribution of a molecule.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on oxygen and nitrogen atoms. These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, such as the hydrogen atoms and the carbonyl carbon. These are sites for nucleophilic attack.

By comparing the MEP maps of the three aldehydes, one can visually assess the relative electrophilicity of the carbonyl carbon and the nucleophilicity of the heteroatoms.

Simulating Reactivity: A Case Study of Nucleophilic Addition

To further quantify reactivity, a model reaction, such as the nucleophilic addition of a hydride ion (H⁻) to the carbonyl group, can be simulated.

4.1. Transition State Searching

  • Reaction Coordinate: Define the reaction by placing the nucleophile near the carbonyl carbon.

  • TS Optimization: Use a transition state (TS) search algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword) to locate the transition state structure.

  • TS Validation: A frequency calculation on the TS structure must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

4.2. Reaction Pathway Analysis

By calculating the energies of the reactants, transition state, and products, a reaction coordinate diagram can be constructed. The activation energy (Ea) provides a quantitative measure of the kinetic barrier to the reaction. A lower activation energy implies a faster reaction rate.

G Reactants Reactants (Aldehyde + Nu⁻) TS Transition State [Aldehyde---Nu]⁻ Reactants->TS ΔG‡ (Activation Energy) p1 Products Product (Alkoxide) TS->Products p2

Caption: Generalized Reaction Coordinate Diagram.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous DFT-based protocol for the comparative study of the reactivity of this compound. By systematically calculating and analyzing global reactivity descriptors, FMOs, MEP maps, and reaction energy profiles, researchers can gain deep insights into the electronic properties that govern the chemical behavior of this important molecule. The comparative approach against pyrazine-2-carbaldehyde and benzaldehyde provides a clear framework for understanding the influence of the methyl group and the pyrazine ring on reactivity. The application of this computational workflow will undoubtedly accelerate the discovery and development of new pharmaceuticals and other valuable compounds derived from this compound.

References

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. Retrieved from [Link]

  • Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 59(1), 1-15. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S1763-S1770. Retrieved from [Link]

  • El-Hendawy, M. M., et al. (2023). A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. Results in Chemistry, 5, 100843. Retrieved from [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7335. Retrieved from [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S1763-S1770. Retrieved from [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S1763-S1770. Retrieved from [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7335. Retrieved from [Link]

  • El Assyry, A., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Journal of Chemistry, 2024, 1-12. Retrieved from [Link]

  • Fomenkov, I. V., et al. (2020). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules, 25(1), 198. Retrieved from [Link]

  • Rauf, A., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society, 79(10), 1209-1221. Retrieved from [Link]

  • Kharitonov, S. V., et al. (2020). DFT Study of Molecular and Electronic Structure of Ca(II) and Zn(II) Complexes with Porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine. Molecules, 25(8), 1928. Retrieved from [Link]

Sources

Benchmarking the yield of 5-Methylpyrazine-2-carbaldehyde synthesis against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 5-Methylpyrazine-2-carbaldehyde for Pharmaceutical Research and Development

Introduction: The Significance of this compound

In the landscape of pharmaceutical development, the pyrazine scaffold is a cornerstone of heterocyclic chemistry, renowned for its presence in numerous biologically active molecules. This compound, a key derivative, serves as a critical building block for synthesizing a range of pharmacologically significant compounds, including novel anti-tubercular agents.[1][2] Its aldehyde functionality provides a versatile handle for constructing more complex molecular architectures through reactions like condensation, reductive amination, and Wittig-type reactions. The efficiency and selectivity of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of prevalent synthetic methodologies, grounded in mechanistic principles and supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly originates from a common, commercially available precursor: 2,5-dimethylpyrazine. Two major strategic routes diverge from this starting point:

  • Direct Selective Oxidation: This approach involves the direct oxidation of one of the two equivalent methyl groups on the 2,5-dimethylpyrazine ring. The primary challenge lies in achieving mono-oxidation and preventing the formation of the corresponding carboxylic acid or dicarboxylic acid byproducts.

  • Multi-Step Synthesis via Functional Group Interconversion: This strategy involves an initial, high-yield synthesis of a stable intermediate, typically 5-methylpyrazine-2-carboxylic acid, followed by a selective reduction to the desired aldehyde. This route often provides greater control and purity at the cost of additional synthetic steps.

The choice between these strategies is a classic case of balancing yield, selectivity, scalability, and operational complexity.

G cluster_start Starting Material cluster_direct Strategy 1: Direct Oxidation cluster_indirect Strategy 2: Multi-Step Synthesis cluster_intermediate Intermediate cluster_final Final Product cluster_reduction Reduction Step start 2,5-Dimethylpyrazine SeO2 Selenium Dioxide (SeO2) (Riley Oxidation) start->SeO2 KMnO4 Potassium Permanganate (KMnO4) start->KMnO4 CatOx Catalytic Oxidation (e.g., H2O2/Tungstate) start->CatOx N_Oxide N-Oxidation → Rearrangement → Oxidation start->N_Oxide Aldehyde This compound SeO2->Aldehyde CarboxylicAcid 5-Methylpyrazine-2-carboxylic Acid KMnO4->CarboxylicAcid Over-oxidation KMnO4->Aldehyde Low Yield CatOx->Aldehyde N_Oxide->CarboxylicAcid High Yield Reduction Selective Reduction (e.g., DIBAL-H, Rosenmund) CarboxylicAcid->Reduction Reduction->Aldehyde

Caption: Primary synthetic routes to this compound.

Method 1: Direct Selective Oxidation of 2,5-Dimethylpyrazine

This is the most atom-economical approach, aiming to convert the starting material to the product in a single oxidative step. The success of this strategy hinges on the choice of oxidant and precise control of reaction conditions.

Selenium Dioxide (SeO₂) Oxidation (Riley Oxidation)

The Riley oxidation is a classic method for the allylic or benzylic oxidation of methyl groups to carbonyls. In the context of pyrazines, the methyl group is sufficiently activated for this transformation.

  • Mechanism & Rationale: Selenium dioxide attacks the activated C-H bond of the methyl group. The reaction proceeds through an ene-like reaction followed by a[1][3]-sigmatropic rearrangement. This mechanism is inherently selective for the formation of the aldehyde, with over-oxidation being less prevalent than with more aggressive reagents. However, the toxicity and the need to handle selenium compounds are significant drawbacks.

  • Performance: Early studies demonstrated the feasibility of this method, but yields can be modest and require careful optimization of solvent and temperature to minimize byproduct formation.

Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent. However, its high reactivity presents a significant challenge for this specific transformation.

  • Mechanism & Rationale: KMnO₄ is a strong oxidant that can readily oxidize alkyl side chains on aromatic rings to carboxylic acids.[4] The key challenge is halting the oxidation at the aldehyde stage. The two methyl groups on 2,5-dimethylpyrazine are chemically identical, and once one is oxidized, the resulting electron-withdrawing aldehyde group deactivates the ring, slightly slowing the oxidation of the second methyl group. Despite this, over-oxidation of the first methyl group to the carboxylic acid is the dominant and often unavoidable side reaction.

  • Performance: Without careful control, yields of the desired aldehyde are typically low. Chinese patents describe improved methods where controlling the molar ratio of KMnO₄ to the substrate can increase the yield of the mono-oxidized carboxylic acid to over 75%, but this still bypasses the aldehyde.[4] Direct oxidation to the aldehyde with KMnO₄ remains a low-yield endeavor.

Method 2: Multi-Step Synthesis via Carboxylic Acid Intermediate

This strategy prioritizes control and purity by first synthesizing the more stable 5-methylpyrazine-2-carboxylic acid in high yield, which is then selectively reduced.

High-Yield Synthesis of 5-Methylpyrazine-2-carboxylic Acid

Several robust methods exist for this transformation, with a notable example being a multi-step process detailed in the patent literature.[5]

  • Mechanism & Rationale: This process begins with the selective mono-N-oxidation of 2,5-dimethylpyrazine using hydrogen peroxide and a tungstate catalyst. The resulting N-oxide undergoes a rearrangement with acetic anhydride (Boekelheide reaction) to form 2-acetoxymethyl-5-methylpyrazine. This intermediate is then hydrolyzed and oxidized in a final step to yield 5-methylpyrazine-2-carboxylic acid with high purity (>99% by HPLC).[5] This sequence is highly efficient because it chemically differentiates the two methyl groups early in the process.

  • Performance: This route boasts excellent yields for the intermediate steps (e.g., 86-93% for the initial stages), leading to a high overall yield of the carboxylic acid, making it suitable for industrial production.[5]

Selective Reduction to this compound

Once the carboxylic acid is obtained, it must be reduced to the aldehyde without further reduction to the alcohol. This is a standard transformation in organic synthesis with several reliable methods.

  • Mechanism & Rationale:

    • Via Acyl Chloride (Rosenmund Reduction): The carboxylic acid is first converted to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-methylpyrazine-2-carbonyl chloride is then hydrogenated over a "poisoned" palladium catalyst (e.g., Pd on BaSO₄). The poison (often a sulfur-containing compound like thiourea) deactivates the catalyst just enough to prevent the reduction of the aldehyde product to an alcohol.[3][6][7][8]

    • Via Ester (DIBAL-H Reduction): The carboxylic acid can be esterified (e.g., to the methyl or ethyl ester). This ester is then reduced at low temperatures (typically -78 °C) with one equivalent of diisobutylaluminium hydride (DIBAL-H). The low temperature is critical to trap the reaction at the aldehyde stage, preventing over-reduction.[9][10][11][12][13]

Quantitative Performance Comparison

Method Starting Material Key Reagents Typical Yield Purity/Byproducts Advantages Disadvantages
SeO₂ Oxidation 2,5-DimethylpyrazineSelenium Dioxide (SeO₂)ModerateMain product is the aldehyde; selenium byproducts.Direct, one-step reaction.Toxicity of selenium reagents; moderate yields.
KMnO₄ Oxidation 2,5-DimethylpyrazinePotassium Permanganate (KMnO₄)Low (for aldehyde)Primarily over-oxidizes to carboxylic acid.[4]Inexpensive and common reagent.Poor selectivity and low yield for the aldehyde.
Multi-Step Route 2,5-Dimethylpyrazine1. H₂O₂, Na₂WO₄, Ac₂O, KMnO₄2. SOCl₂, Pd/BaSO₄, H₂High (>70% overall)High purity; byproducts are managed in discrete steps.[5]High yield and purity; scalable; high control.[4][5]Multiple steps increase labor and time.
Multi-Step Route 2,5-Dimethylpyrazine1. H₂O₂, Na₂WO₄, Ac₂O, KMnO₄2. EtOH, H⁺, DIBAL-HHigh (>70% overall)High purity; requires cryogenic conditions.[5]High yield and purity; avoids heavy metal catalysts.[12]Requires strict temperature control (-78 °C).

Detailed Experimental Protocols

Protocol 1: Multi-Step Synthesis via N-Oxide and Rosenmund Reduction

This protocol is based on the high-yield patent literature for the carboxylic acid[5] and the classic Rosenmund reduction.[3][6]

G cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Hydrolysis & Oxidation cluster_step4 Step 4: Rosenmund Reduction s1_input 2,5-Dimethylpyrazine Water, Na₂WO₄, H₂SO₄ s1_process Heat to 70°C Add 30% H₂O₂ dropwise React for 6h s1_input->s1_process s1_output 2,5-Dimethylpyrazine-1-oxide (Yield: ~93%) s1_process->s1_output s2_input N-Oxide Product Acetic Anhydride s2_process Reflux for 10h Remove Ac₂O/AcOH under vacuum s2_input->s2_process s2_output 2-Acetoxymethyl-5-methylpyrazine (Yield: ~86%) s2_process->s2_output s3_input Acetoxymethyl Product NaOH (aq), KMnO₄ (aq) s3_process Control temp at 20-25°C Add KMnO₄ dropwise Acidify, Extract s3_input->s3_process s3_output 5-Methylpyrazine-2-carboxylic Acid s3_process->s3_output s4_input Carboxylic Acid SOCl₂, Toluene s4_process Form Acyl Chloride Add Pd/BaSO₄ (poisoned) Bubble H₂ gas s4_input->s4_process s4_output Final Product: This compound s4_process->s4_output

Caption: Workflow for the multi-step synthesis of the target aldehyde.

Step-by-Step Methodology:

  • Synthesis of 5-Methylpyrazine-2-carboxylic Acid:

    • N-Oxidation: To a flask containing 2,5-dimethylpyrazine (1.0 eq) in water, add catalytic sodium tungstate and sulfuric acid. Heat the mixture to 70°C and add 30% hydrogen peroxide dropwise over 2 hours. Maintain the reaction at 70°C for an additional 6 hours to yield 2,5-dimethylpyrazine-1-oxide.[5]

    • Rearrangement: Take the crude N-oxide and reflux in acetic anhydride for 10 hours. After the reaction, recover the excess acetic anhydride and generated acetic acid under reduced pressure to obtain 2-acetoxymethyl-5-methylpyrazine.[5]

    • Hydrolysis and Oxidation: Dissolve the acetoxymethyl intermediate in an aqueous solution of sodium hydroxide. At 20-25°C, add an aqueous solution of potassium permanganate dropwise. Upon completion, work up the reaction by acidification and extraction to isolate the 5-methylpyrazine-2-carboxylic acid.[5]

  • Reduction to this compound:

    • Acyl Chloride Formation: Suspend the 5-methylpyrazine-2-carboxylic acid (1.0 eq) in toluene and add thionyl chloride (1.2 eq). Reflux the mixture until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure.

    • Hydrogenation: Dissolve the crude acyl chloride in dry toluene. Add the Rosenmund catalyst (5% Pd on BaSO₄, poisoned with thiourea). Heat the suspension and bubble hydrogen gas through the mixture while vigorously stirring. Monitor the reaction by TLC or GC until the starting material is consumed. Filter the catalyst and concentrate the filtrate to obtain the crude aldehyde, which can be purified by distillation or chromatography.[3][8]

Conclusion and Recommendations

For researchers requiring high-purity this compound, particularly for applications in drug development where material quality is non-negotiable, the multi-step synthesis is the superior strategy. While it involves more steps, the ability to produce a highly pure carboxylic acid intermediate translates to a cleaner final reduction step and a higher overall yield of a well-characterized product. The patented N-oxide route is a validated, high-yield method for producing the key carboxylic acid intermediate.[5] For the final reduction, both the Rosenmund and DIBAL-H methods are effective, with the choice often depending on available equipment (hydrogenation apparatus vs. low-temperature reactors).

Direct oxidation methods, while attractive for their atom economy, present significant challenges. The use of KMnO₄ is ill-advised due to poor selectivity. The Riley (SeO₂) oxidation can be a viable option for small-scale synthesis where moderate yields are acceptable, provided the laboratory is equipped to handle toxic selenium compounds safely. For large-scale industrial production, the control and reliability of the multi-step approach far outweigh the appeal of a direct, but lower-yielding and less selective, one-step oxidation.

References

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10(S1), S41-S46. [Link]

  • Rosenmund reduction. In Wikipedia. [Link]

  • Rosenmund Reaction. Cambridge University Press. [Link]

  • Miniyar, P. B., et al. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [Link]

  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • The Use of Rosenmund Reduction in Organic Synthesis. Juniper Publishers. [Link]

  • Rosenmund Reduction Mechanism. BYJU'S. [Link]

  • Selective reduction of functional groups with indium hydride reagents. RSC Publishing. [Link]

  • Ester to Aldehyde - Common Conditions. Organic Chemistry Portal. [Link]

  • AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Sci-Hub. [Link]

  • Gevorgyan, V., et al. (2007). Selective reduction of carboxylic acids to aldehydes catalyzed by B(C6F5)3. Organic Letters, 9(5), 771-774. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Preparing Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Reduction of carboxylic acids. Khan Academy. [Link]

  • What is the process of preparation of Aldehydes and Ketones from DIBAL-H and Alkyl Cyanide? Quora. [Link]

  • Can DIBAL-H reduce carboxylic acids to corresponding aldehyde? Quora. [Link]

  • Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. [Link]

  • Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. ResearchGate. [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

Sources

A Comparative Guide to Isotopic Labeling Strategies for 5-Methylpyrazine-2-carbaldehyde in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isotopic labeling strategies for 5-Methylpyrazine-2-carbaldehyde, a key heterocyclic compound found in thermally processed foods and utilized as a precursor in pharmaceutical and flavor chemistry.[1][2] For researchers in drug development, metabolomics, and food science, isotopic labeling is an indispensable tool for elucidating metabolic fates, quantifying exposure, and understanding reaction mechanisms.[][4] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering scientists to select and implement the most effective labeling strategy for their research objectives.

The Strategic Importance of Isotopic Labeling

This compound is a member of the pyrazine family, which contributes to the characteristic nutty, roasty, and cocoa-like aromas of many foods.[1] Beyond its role as a flavorant, its heterocyclic structure is a common scaffold in medicinal chemistry.[5][6][7] However, tracking the absorption, distribution, metabolism, and excretion (ADME) of such a small, potentially reactive molecule presents a significant analytical challenge.

Isotopic labeling overcomes this by replacing specific atoms within the molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/Deuterium).[4][] These labeled analogues are chemically identical to the native compound but are distinguishable by mass-sensitive analytical techniques like Mass Spectrometry (MS).[9] This allows for unambiguous tracing and quantification of the molecule and its metabolites against a complex biological background.[10][11]

Comparative Analysis of Labeling Isotopes

The choice of isotope—primarily Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—is the most critical decision in designing a tracer study. Each presents distinct advantages and disadvantages in terms of synthetic accessibility, cost, analytical detection, and potential biological artifacts.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingNitrogen-15 (¹⁵N) Labeling
Primary Application Metabolic tracing, internal standards, altering metabolic pathways (Kinetic Isotope Effect)Metabolic flux analysis, definitive metabolic fate mapping, quantificationMechanistic studies of enzymatic or chemical reactions involving ring nitrogen
Synthetic Complexity Relatively low to moderate; can sometimes be achieved by H-D exchange on the final compound.Moderate to high; typically requires multi-step synthesis from a ¹³C-labeled precursor.[12]High; requires synthesis from ¹⁵N-labeled precursors like ¹⁵NH₄Cl.[13]
Cost of Precursors Generally lowest (e.g., D₂O, NaBD₄).[14]Moderate to high (e.g., [¹³C]-methyl iodide, [¹³C]-cyanide).High.
Mass Shift (per atom) +1 Da+1 Da+1 Da
Risk of Back-Exchange High for acidic protons (e.g., aldehyde C-H under certain conditions); low for C-D bonds on the ring or methyl group.Negligible; C-C bonds are metabolically stable.[15]Negligible; ring nitrogens are stable.
Kinetic Isotope Effect (KIE) Significant; the stronger C-D bond can slow metabolic reactions, a useful tool but also a potential artifact.[16]Minimal; generally does not alter metabolic rates significantly.[]Minimal.
Analytical Detection GC-MS, LC-MS, NMR.GC-MS, LC-MS, NMR.GC-MS, LC-MS, NMR.

Key Labeling Positions and Synthetic Considerations

The position of the isotopic label within this compound is as important as the choice of isotope itself. The label must be placed in a metabolically stable position to ensure the tracer is not prematurely lost.[6]

Caption: Potential stable isotopic labeling sites on this compound.

  • Position A (Aldehyde): Labeling the aldehyde proton with deuterium ([²H₁]-formyl) is synthetically accessible. This position is useful for studying oxidation/reduction reactions at the aldehyde group. However, it is susceptible to exchange under certain pH conditions.

  • Position B (Methyl Group): Labeling the methyl group with ¹³C or ²H ([¹³C]-methyl or [²H₃]-methyl) is ideal for tracking the entire molecule. The methyl group is often oxidized during metabolism to a carboxylic acid, so a label here allows for tracking of this primary metabolic pathway.[17][18]

  • Position C (Pyrazine Ring): Labeling the ring carbons with ¹³C or the ring nitrogens with ¹⁵N provides the most stable tracer for whole-molecule fate mapping. Synthesis is typically more complex, often requiring building the heterocyclic ring from labeled precursors.[12][13]

Experimental Protocols & Workflows

Trustworthy data originates from robust, validated protocols. Below are representative workflows for the synthesis of a deuterated standard and its application in a metabolic study.

Protocol: Synthesis of [2-formyl-²H]-5-Methylpyrazine-2-carbaldehyde

This protocol is adapted from established methods for the deuteration of heterocyclic aldehydes and the reduction of pyrazine esters.[16][19] It provides a specific, high-yield route to a deuterated internal standard.

Causality: A two-step reduction-oxidation sequence is chosen over direct H-D exchange at the aldehyde. Direct exchange can be inefficient and lead to side reactions. Converting the aldehyde to a stable alcohol allows for the clean introduction of deuterium via a deuterated reducing agent, followed by a mild re-oxidation.

  • Reduction of Aldehyde:

    • Dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour.

    • Quench the reaction by slowly adding water, then concentrate under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate (3x). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield (5-methylpyrazin-2-yl)methanol.

  • Introduction of Deuterium via Oxidation:

    • Dissolve the (5-methylpyrazin-2-yl)methanol (1.0 eq) in dichloromethane (DCM).

    • Add Dess-Martin periodinane (DMP, 1.5 eq) to the solution at room temperature. Crucially, to introduce the deuterium label, this step must be modified to use a deuterated oxidizing system or a subsequent specific exchange, however a more direct route is reduction of an ester with a deuterated hydride.

    • Correction & Optimized Protocol: A more robust method is the reduction of a corresponding ester with a deuterated reducing agent.

    • Step 1 (revised): Prepare Methyl 5-methylpyrazine-2-carboxylate from the corresponding carboxylic acid.[20]

    • Step 2 (revised): Suspend Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Step 3 (revised): Slowly add a solution of Lithium aluminum deuteride (LiAlD₄, 0.5 eq) in THF. Maintain the temperature below -72 °C.

    • Step 4 (revised): Stir for 30 minutes at -78 °C. Quench by the slow addition of ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate.

    • Step 5 (revised): Warm to room temperature and stir vigorously until layers separate. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Step 6 (revised): Purify by silica gel chromatography to yield the target compound, [2-formyl-²H]-5-Methylpyrazine-2-carbaldehyde.

  • Validation:

    • Confirm identity and purity by ¹H NMR, looking for the disappearance of the aldehyde proton signal (~10 ppm).[21]

    • Confirm isotopic incorporation and enrichment using high-resolution mass spectrometry (HRMS) to observe the M+1 mass shift.[9]

Workflow: Metabolic Tracer Study using LC-MS/MS

This workflow outlines the use of a stable isotope-labeled standard to identify and quantify metabolites in a biological matrix (e.g., cell culture media, urine).

G cluster_workflow Metabolic Tracer Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Dose Biological System (e.g., cell culture, animal model) with Labeled 5-MPCA collect Collect Samples (e.g., media, urine, plasma) at Time Points start->collect spike Spike with Unlabeled Standard (for recovery calculation) collect->spike extract Extract Analytes (e.g., SPE, LLE) spike->extract concentrate Concentrate & Reconstitute extract->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Processing lcms->data id Identify Metabolites (based on mass shift & fragmentation) data->id quant Quantify Parent & Metabolites (using isotope dilution) data->quant

Caption: Workflow for a typical metabolic study using isotopically labeled this compound (5-MPCA).

Application: Elucidating Metabolic Pathways

Based on studies of similar alkylpyrazines, the primary metabolic transformations of this compound are expected to involve oxidation of the methyl and aldehyde groups.[17][22] Isotopic labeling is the definitive method to confirm these pathways.

G cluster_metabolism Predicted Phase I Metabolism parent [¹³C-methyl]-5-Methylpyrazine- 2-carbaldehyde met1 [¹³C-methyl]-5-Methylpyrazine- 2-carboxylic Acid parent->met1 Aldehyde Oxidation met2 [¹³C-carboxy]-Pyrazine- 2,5-dicarboxylic Acid met1->met2 Methyl Oxidation met3 [¹³C-methyl]-5-(Hydroxymethyl)pyrazine- 2-carboxylic Acid met1->met3 Ring Hydroxylation (Alternative)

Caption: Predicted metabolic pathway of ¹³C-labeled this compound.

By using a ¹³C-methyl labeled parent compound, each predicted metabolite will retain the ¹³C label. This creates a unique isotopic signature that can be tracked by LC-MS/MS, allowing for confident identification and differentiation from endogenous molecules. The mass shift confirms the metabolite is derived from the administered compound.

Conclusion and Recommendations

The selection of an isotopic labeling strategy for this compound must be purpose-driven.

  • For quantitative bioanalysis (e.g., ADME studies): A stable, multi-deuterated ([²H₃]-methyl) or single ¹³C-labeled analogue serves as an ideal internal standard for isotope dilution mass spectrometry.[10]

  • For metabolic pathway discovery: A ¹³C-labeled compound, particularly on the methyl group or pyrazine ring, is superior.[][5] It provides a stable, unambiguous tag to identify novel metabolites without the potential confounding influence of the kinetic isotope effect.

  • For studying specific enzymatic mechanisms: A deuterated analogue can be a powerful tool to probe reaction mechanisms by investigating the kinetic isotope effect.[16]

By carefully considering the scientific question, synthetic feasibility, and analytical methodology, researchers can leverage the power of isotopic labeling to gain unprecedented insight into the complex biological and chemical life of this compound.

References

  • Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent Developments in Heterocycle Labeling With Carbon Isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988-1007. [Link][5]

  • Destro, G., & Audisio, D. (2018). Recent Developments in Heterocycles Labeling with Carbon Isotopes. ResearchGate. [Link][6]

  • Verhoest, G., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link][14]

  • The Royal Society of Chemistry. (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. Books - The Royal Society of Chemistry. [Link][12]

  • Peko, D., et al. (2017). Late‐Stage Isotopic Carbon Labeling of Pharmaceutically Relevant Cyclic Ureas Directly from CO2. Angewandte Chemie. [Link][15]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [Link][23]

  • Allen, M. S., & Lacey, M. J. (2016). Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. ResearchGate. [Link][10]

  • Allen, M. S., Lacey, M. J., & Boyd, S. (1994). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link][11]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. [Link][24]

  • Rodríguez-González, R., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. [Link][9]

  • Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. [Link][17]

  • PubChem. 5-Methylpyrazine-2-carboxaldehyde. PubChem. [Link][25]

  • Khan, K. M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link][26]

  • MetwareBio. (2024). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. [Link][4]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link][27]

  • Ferrazza, R., et al. (2017). IsotopicLabelling: an R package for the analysis of MS isotopic patterns of labelled analytes. Bioinformatics. [Link][28]

  • Platzer, S., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Link][16]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link][18]

  • Shimadzu Chemistry & Diagnostics. Custom synthesis. Shimadzu Chemistry & Diagnostics. [Link][29]

  • Audisio, D., et al. (2021). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications. [Link][13]

  • Ihsanawati, & Alni, A. (2019). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH. [Link][22]

  • Li, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link][7]

  • Schmid, J., & Krings, U. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. [Link][1]

  • Guo, Y., et al. (2024). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Microbial Biotechnology. [Link][30]

  • Schmid, J., & Krings, U. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. [Link][2]

Sources

A Researcher's Guide to Purity Assessment of -Methylpyrazine-2-carbaldehyde: A Comparative Analysis Utilizing Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the synthesis of specialty chemicals and active pharmaceutical ingredients, the precise determination of purity is a critical, non-negotiable aspect of quality control and research. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of synthesized 5-Methylpyrazine-2-carbaldehyde, with a primary focus on the application of Differential Scanning Calorimetry (DSC). It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques.

The Significance of Purity in this compound

This compound is a heterocyclic aldehyde with applications as a key intermediate in the synthesis of various pharmaceutical compounds and flavoring agents.[1][2][3][4][5][6] The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Therefore, accurate purity assessment is paramount.

Principle of Purity Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, DSC relies on the phenomenon of melting point depression.[7][8] According to the van't Hoff equation, the presence of impurities lowers and broadens the melting point of a pure substance.[8][9] This relationship forms the basis for quantitative purity determination by DSC.

The method is particularly advantageous as it is an absolute technique, meaning it does not typically require a reference standard of the pure substance.[10] It is most effective for materials with a purity greater than 98.5 mole percent.[11][12][13][14]

The Van't Hoff Equation

The simplified van't Hoff equation used in DSC purity analysis is:

T_s = T_0 - (R * T_0^2 * X_2) / (ΔH_f * F)

Where:

  • T_s is the sample temperature at a given point during melting.

  • T_0 is the melting point of the 100% pure substance.

  • R is the gas constant.

  • X_2 is the mole fraction of the impurity.

  • ΔH_f is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature T_s.[8][9]

By plotting T_s against 1/F, a linear relationship is expected, and the mole fraction of the impurity (X_2) can be determined from the slope of the line.[8]

Experimental Protocol: Purity Assessment of this compound by DSC

This protocol is designed in accordance with the principles outlined in ASTM E928, the standard test method for purity by DSC.[11][12][13][14][15]

I. Instrumentation and Materials

  • Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

  • Hermetically sealed aluminum pans.

  • Microbalance (accurate to ±0.01 mg).

  • High-purity indium standard for calibration.

  • Synthesized this compound sample.

II. Instrument Calibration

  • Temperature and Enthalpy Calibration: Calibrate the DSC instrument using a high-purity indium standard. This ensures the accuracy of the measured melting temperature and enthalpy of fusion.

  • Rationale: Accurate calibration is crucial for obtaining reliable purity data. Indium has a well-defined melting point and enthalpy of fusion, making it an ideal standard.

III. Sample Preparation

  • Sample Weighing: Accurately weigh 1-3 mg of the this compound sample into an aluminum pan.[15]

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Rationale: A small sample size minimizes thermal gradients within the sample, leading to a sharper melting peak and more accurate results.[16] Hermetic sealing is essential to maintain a constant sample mass throughout the experiment.

IV. DSC Measurement

  • Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

  • Heating Ramp: Heat the sample at a slow, constant rate, typically between 0.5 and 2.0 °C/min, through its melting transition.[15][17]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Rationale: A slow heating rate allows the system to remain in thermal equilibrium, which is a key assumption of the van't Hoff equation.[16] This results in better resolution of the melting endotherm.

V. Data Analysis

  • Integration of the Melting Endotherm: Integrate the area of the melting peak to determine the total heat of fusion (ΔH_f).

  • Partial Area Analysis: Divide the melting peak into a series of partial areas. For each partial area, determine the corresponding temperature (T_s) and the fraction melted (F).

  • Van't Hoff Plot: Plot T_s versus 1/F.

  • Purity Calculation: Perform a linear regression on the van't Hoff plot. The mole fraction of the impurity (X_2) is calculated from the slope of the line. The purity in mole percent is then calculated as (1 - X_2) * 100. Modern DSC software often automates this calculation.[8][15]

Experimental Workflow for DSC Purity Analysis

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Calibrate Calibrate DSC (Indium Standard) Weigh Weigh Sample (1-3 mg) Seal Hermetically Seal Pan Weigh->Seal Equilibrate Equilibrate Sample Seal->Equilibrate Heat Heat at Slow Rate (0.5-2.0 °C/min) Equilibrate->Heat Record Record Heat Flow vs. Temp Heat->Record Integrate Integrate Melting Peak Record->Integrate PartialArea Partial Area Analysis Integrate->PartialArea Plot Plot Ts vs. 1/F (van't Hoff Plot) PartialArea->Plot Calculate Calculate Purity Plot->Calculate Purity_Comparison cluster_thermal Thermal Analysis cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy DSC DSC HPLC HPLC DSC->HPLC Complementary GC GC DSC->GC Complementary HPLC->GC Similar Principle NMR NMR HPLC->NMR Orthogonal GC->NMR Orthogonal

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methylpyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced research and pharmaceutical development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of 5-Methylpyrazine-2-carbaldehyde, a heterocyclic aldehyde. The procedures outlined herein are designed to mitigate health risks, ensure environmental protection, and maintain the integrity of your laboratory's safety program. Adherence to these protocols is not merely a matter of compliance but a commitment to a culture of safety.

Hazard Assessment and Immediate Safety Precautions

Understanding the inherent risks of a compound is the first step in its safe management. This compound is a reactive chemical with specific hazards that dictate its handling and disposal requirements.

1.1. Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1] It is classified as harmful if swallowed (Acute Toxicity, Oral) and is known to cause skin and serious eye irritation.[1] Some data also suggests it may be harmful if it comes into contact with skin or is inhaled.[1]

1.2. Essential Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory:

  • Flame-resistant laboratory coat: Provides a primary barrier against splashes.

  • Nitrile gloves: Inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Chemical safety goggles: Essential for protecting against splashes that can cause serious eye irritation.

Quantitative Safety Data Summary

The table below summarizes the critical hazard information for this compound.

Hazard CategoryGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]

Disposal Pathway Decision Framework

The appropriate disposal method for this compound depends on the quantity and nature of the waste. The following decision-making workflow provides a clear path for safe disposal.

DisposalWorkflow Start Identify this compound Waste WasteType Determine Waste Type Start->WasteType SmallSpill Small Quantity or Dilute Aqueous Solution (<100 mL) WasteType->SmallSpill Small / Dilute LargeQuantity Large Quantity, Pure Compound, or Grossly Contaminated Materials WasteType->LargeQuantity Large / Concentrated Neutralize In-Lab Chemical Neutralization SmallSpill->Neutralize CollectWaste Collect in Designated Hazardous Waste Container LargeQuantity->CollectWaste Verify Verify Neutralization (e.g., pH check, absence of aldehyde) Neutralize->Verify ArrangePickup Arrange for Pickup by an Approved Hazardous Waste Disposal Service CollectWaste->ArrangePickup DrainDisposal Dispose via Sanitary Sewer with Copious Amounts of Water Verify->DrainDisposal Successful Fail Neutralization Incomplete Verify->Fail Failed Fail->CollectWaste

Caption: Disposal decision workflow for this compound waste.

In-Laboratory Neutralization Protocol (Small Quantities)

For small quantities or dilute aqueous solutions, chemical neutralization is a viable and preferred first step to render the waste non-hazardous. Aldehydes can be effectively neutralized by reacting them with reducing agents, such as sulfur-containing inorganic salts.[3] This process converts the aldehyde into a non-toxic substance that may be suitable for drain disposal, pending local regulations.[4][5]

Causality: The aldehyde functional group is susceptible to nucleophilic addition. Reagents like sodium bisulfite or sodium pyrosulfite react with the aldehyde to form a stable, non-hazardous bisulfite adduct, effectively neutralizing its reactivity.[4]

Step-by-Step Neutralization Methodology

Materials:

  • This compound waste (aqueous solution)

  • Sodium pyrosulfite (Na₂S₂O₅) or a commercial aldehyde neutralizer (e.g., Form-ZERO™, Aldex®)[3][4][5]

  • Appropriate glass beaker or flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all required PPE is in place.

  • Dilution: If the waste is concentrated, dilute it with water in a suitable beaker to a concentration of less than 10%. Place the beaker on a magnetic stir plate and add a stir bar.

  • Neutralizer Addition: While stirring, slowly add a sufficient amount of sodium pyrosulfite to the solution.[4] A general guideline is to add it in slight excess. Commercial neutralizers often provide specific ratios, such as one part neutralizer to 15 parts aldehyde waste.[5]

  • Reaction: Continue stirring the mixture for a minimum of 15-30 minutes to ensure the neutralization reaction is complete.[3][4] Some commercial products may generate bubbles, indicating the reaction is proceeding.[6]

  • Verification: After the reaction time, check the pH of the solution. The resulting solution should be near neutral (pH 6-9).[4] If necessary, adjust the pH with a dilute acid or base.

  • Final Disposal: Once neutralization is confirmed, the resulting non-hazardous solution can typically be disposed of down the sanitary sewer with copious amounts of running water.[3][5][6] Crucially, always confirm that this practice is compliant with your institution's and local municipality's regulations.

Management of Bulk and Contaminated Waste

In-lab neutralization is not suitable for large volumes of the compound, solid waste, or heavily contaminated materials (e.g., contaminated silica gel, gloves, labware). These waste streams must be managed as hazardous waste.

Procedure:

  • Segregation and Collection: Collect all materials that have come into contact with this compound in a designated, properly labeled, and sealed hazardous waste container.[7][8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[9]

  • Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[2] The waste will likely be disposed of via incineration at an approved facility.[2][7]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Pyrido[3,4-b]pyrazine.
  • Google Patents. (n.d.). Method of neutralizing aldehyde-containing waste waters and the like. (US5545336A).
  • Ted Pella, Inc. (n.d.). Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Parchem. (n.d.). 5-Methylpyrazine-2-Carboxylic Acid MSDS/SDS.
  • Arch Technology & Chemical. (n.d.). Aldex® Neutralizer FAQs. Retrieved from [Link]

  • University of Rochester. (2024). Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Methylthiophene-2-carboxaldehyde.
  • A&J Pharmtech. (2017). MSDS of Pyrazine-2-carbaldehyde.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrazine-2-carbaldehyde
Reactant of Route 2
5-Methylpyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.